molecular formula C10H14N2 B168446 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 14097-40-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Katalognummer: B168446
CAS-Nummer: 14097-40-6
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: VRKLIVSHUQSRNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine ( 14097-40-6) is a high-purity tetrahydroisoquinoline (THIQ) derivative of significant interest in neuroscience and medicinal chemistry research. With the molecular formula C 10 H 14 N 2 and a molecular weight of 162.23 g/mol, this secondary amine serves as a key building block for the synthesis of novel bioactive compounds . The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in natural products and pharmaceuticals, known for conferring a wide range of biological activities . This compound is primarily valued for its potential application in neuropharmacological studies. Related THIQ analogs have demonstrated considerable promise as neuroprotective agents, with research indicating mechanisms such as monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism to the glutamatergic system . These properties make it a compelling candidate for investigating novel therapeutic pathways for neurodegenerative conditions . Furthermore, the structural similarity of the N-methyl-1,2,3,4-tetrahydroisoquinoline pharmacophore to N,N-dimethylphenethylamine—a framework present in known antidepressants—suggests potential for developing novel monoamine reuptake inhibitors for neurological disorders . Researchers utilize this amine as a critical precursor in Pictet-Spengler condensations and other synthetic routes to construct more complex molecules for structure-activity relationship (SAR) studies . Its specific substitution pattern, featuring a methyl group at the 2-position and an amine at the 7-position, allows for targeted chemical modifications to explore interactions with biological targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, refer to the Safety Data Sheet for proper handling and storage information. Store sealed in a dry environment at room temperature.

Eigenschaften

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKLIVSHUQSRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514667
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-40-6
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a key scaffold in medicinal chemistry. The intended audience for this document includes researchers, medicinal chemists, and professionals in drug development who require a detailed, practical understanding of the synthetic route to this important molecule.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting a variety of biological receptors. The specific substitution pattern of this compound, featuring a methyl group on the nitrogen and an amino group at the 7-position of the aromatic ring, offers versatile points for further chemical modification and exploration of structure-activity relationships (SAR).

This guide will delineate a multi-step synthetic pathway, commencing with readily available starting materials and proceeding through key intermediates to the final target molecule. Each step will be accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanism, and the rationale for the selection of specific reagents and conditions.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-nitrophenethylamine. The overall transformation is depicted below:

Overall Synthesis Pathway start 3-Nitrophenethylamine step1 Step 1: Pictet-Spengler Cyclization start->step1 intermediate1 7-Nitro-1,2,3,4-tetrahydroisoquinoline step1->intermediate1 step2 Step 2: N-Methylation (Eschweiler-Clarke) intermediate1->step2 intermediate2 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline step2->intermediate2 step3 Step 3: Nitro Group Reduction intermediate2->step3 product This compound step3->product

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

The foundational step in this synthesis is the construction of the tetrahydroisoquinoline ring system using the Pictet-Spengler reaction.[2] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the bicyclic product.

Mechanistic Rationale

The Pictet-Spengler reaction is initiated by the formation of a Schiff base from the reaction of 3-nitrophenethylamine with formaldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. The position of cyclization is directed by the existing substituents on the aromatic ring. In the case of 3-nitrophenethylamine, the cyclization is expected to occur para to the activating aminoethyl group and meta to the deactivating nitro group, leading to the desired 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Pictet-Spengler Mechanism cluster_0 Schiff Base and Iminium Ion Formation cluster_1 Intramolecular Cyclization and Deprotonation 3-Nitrophenethylamine 3-Nitrophenethylamine Schiff Base Schiff Base 3-Nitrophenethylamine->Schiff Base + HCHO, -H2O Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Electrophilic Aromatic Substitution 7-Nitro-THIQ 7-Nitro-1,2,3,4- tetrahydroisoquinoline Cyclized Intermediate->7-Nitro-THIQ -H+

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

Materials:

  • 3-Nitrophenethylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-nitrophenethylamine hydrochloride (1 equivalent) in water, add formaldehyde (1.2 equivalents).

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 7-nitro-1,2,3,4-tetrahydroisoquinoline.

ParameterValue
Typical Yield 60-75%
Reaction Time 4-6 hours
Temperature Reflux

Step 2: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the secondary amine of the tetrahydroisoquinoline ring. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency and the avoidance of over-alkylation to form a quaternary ammonium salt. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Mechanistic Rationale

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate. The secondary amine of 7-nitro-1,2,3,4-tetrahydroisoquinoline reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the tertiary amine. The driving force for this reaction is the formation of carbon dioxide gas.[3]

Eschweiler-Clarke Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction 7-Nitro-THIQ 7-Nitro-1,2,3,4- tetrahydroisoquinoline Hemiaminal Hemiaminal 7-Nitro-THIQ->Hemiaminal + HCHO Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O 2-Methyl-7-nitro-THIQ 2-Methyl-7-nitro-1,2,3,4- tetrahydroisoquinoline Iminium Ion->2-Methyl-7-nitro-THIQ + HCOO-, -CO2

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in formic acid (5-10 equivalents), add formaldehyde (3 equivalents).

  • Heat the reaction mixture to 80-90 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it over crushed ice.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

ParameterValue
Typical Yield 85-95%
Reaction Time 2-4 hours
Temperature 80-90 °C

Step 3: Reduction of the Nitro Group to an Amine

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitroarenes.[4] The reaction is typically carried out under a hydrogen atmosphere or by using a transfer hydrogenation agent such as ammonium formate or hydrazine.[5][6]

Materials:

  • 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium Formate

  • Celite

Procedure:

  • Dissolve 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (5-10 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the final product, this compound.

Method B: Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[7][8] This method is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.

Materials:

  • 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Suspend 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • Basify with a concentrated aqueous solution of sodium hydroxide to a pH of 12-14, which will precipitate tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

ParameterMethod A (Pd/C)Method B (SnCl₂)
Typical Yield 90-98%80-90%
Reaction Time 1-3 hours1-2 hours
Temperature Room TemperatureReflux

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of well-established and high-yielding reactions such as the Pictet-Spengler cyclization, Eschweiler-Clarke methylation, and nitro group reduction ensures the accessibility of this valuable building block for applications in drug discovery and medicinal chemistry. The choice between the two presented methods for the final reduction step will depend on the specific laboratory setup and the presence of other functional groups in more complex derivatives.

References

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontiers of Tetrahydroisoquinoline Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4] These activities span from antimicrobial and anticancer effects to profound interactions with the central nervous system.[1][3][4][5] This guide focuses on a specific, yet under-investigated derivative: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6).[6][7] Due to the limited direct research on this particular molecule, this document will adopt a predictive and investigative approach. By examining the well-documented biological activities of its close structural analogs, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), we will construct a scientifically-grounded hypothesis regarding the potential pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies for the empirical validation of its predicted biological functions.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity

The THIQ nucleus is a bicyclic aromatic amine that is widely distributed in nature.[1] Synthetic and natural THIQ derivatives have been shown to possess a remarkable range of biological activities, including but not limited to:

  • Neuroprotective and Neuromodulatory Effects: Many THIQ analogs have been investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][8]

  • Anticancer Properties: Certain THIQ derivatives have demonstrated antitumor and anti-proliferative effects.[5]

  • Antimicrobial and Antiviral Activity: The THIQ scaffold has been a template for the development of novel antibacterial, antifungal, and antiviral agents.[1]

The biological versatility of the THIQ scaffold stems from its rigid structure which allows for precise orientation of substituents to interact with various biological targets.

Synthesis of the THIQ Scaffold

The construction of the THIQ core is a well-established area of organic synthesis. Two of the most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1][9]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1][9]

  • Bischler-Napieralski Reaction: This method consists of the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline.[1]

A plausible synthetic route to this compound would likely involve a multi-step process starting from a suitably substituted phenylethylamine, followed by N-methylation and cyclization.[10]

Predicted Biological Profile of this compound

Based on the structure of this compound, which features a methylated nitrogen at position 2 and an amine group at position 7, we can hypothesize its interaction with several key biological targets. The N-methylation is a common feature in many biologically active amines, often influencing their potency and selectivity. The 7-amino group introduces a key site for hydrogen bonding and potential metabolic pathways.

Hypothesis 1: Dopaminergic Activity

Many THIQ derivatives are known to interact with dopamine receptors.[11][12][13] The structural similarity of the THIQ core to dopamine suggests that these compounds can act as dopamine receptor ligands. Specifically, derivatives of THIQ have been identified with high affinity and selectivity for the D3 receptor, and others have shown D2 receptor activity.[12][13] Given that the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is considered a partial dopamine agonist, it is highly probable that this compound also exhibits activity at dopamine receptors.[8]

Experimental Validation Workflow for Dopaminergic Activity

cluster_0 In Vitro Characterization cluster_1 In Vivo Confirmation a Dopamine Receptor Binding Assay (Determine Ki for D1, D2, D3, D4, D5) b Functional cAMP Assay (Determine EC50 and Emax) a->b Quantify Affinity c Rodent Model of Parkinson's Disease (e.g., 6-OHDA or MPTP) b->c Confirm Functional Agonism/Antagonism d Behavioral Analysis (Rotational Behavior, Cylinder Test) c->d Assess Motor Function

Caption: Workflow for characterizing dopaminergic activity.

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[8] MAO enzymes are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[14][15][16] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[14][15][16] The structural features of this compound are consistent with those of other MAO inhibitors.

Experimental Validation Workflow for MAO Inhibition

cluster_0 In Vitro Enzyme Inhibition cluster_1 Mechanism of Inhibition a MAO-A and MAO-B Inhibition Assay (Fluorometric or Spectrophotometric) b Determine IC50 Values a->b Quantify Potency c Lineweaver-Burk Plot Analysis b->c Characterize Inhibition d Determine Reversibility (Dialysis) c->d Elucidate Inhibition Kinetics

Caption: Workflow for characterizing MAO inhibitory activity.

Hypothesis 3: Antioxidant and Neuroprotective Activity

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. 1MeTIQ has been shown to act as a scavenger of free radicals and protect against neurotoxin-induced damage.[8][17] The neuroprotective effects of some THIQs are also linked to their ability to inhibit glutamate-induced excitotoxicity.[17] The presence of an amino group on the aromatic ring of this compound could contribute to its antioxidant properties through hydrogen atom donation.

Experimental Validation Workflow for Antioxidant and Neuroprotective Effects

cluster_0 In Vitro Antioxidant Capacity cluster_1 In Vitro Neuroprotection a DPPH Radical Scavenging Assay b Other Antioxidant Assays (e.g., ABTS, ORAC) a->b Confirm Free Radical Scavenging e Assess Cell Viability and Apoptosis (MTT, LDH, Caspase-3) b->e Correlate Antioxidant Activity with Neuroprotection c Neuronal Cell Culture Model (e.g., SH-SY5Y, primary neurons) d Induce Oxidative Stress or Excitotoxicity (e.g., H2O2, glutamate, MPP+) c->d d->e

Caption: Workflow for evaluating antioxidant and neuroprotective properties.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized biological activities of this compound.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of the test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[18]

  • Objective: To determine the inhibitory constant (Ki) of the test compound at the human D2 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone.[18]

    • Non-specific ligand: Haloperidol (10 µM).[18]

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the cell membranes, [³H]-Spiperone, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-A and MAO-B activity by quantifying the production of hydrogen peroxide.[14][19]

  • Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine for both, or specific substrates like kynuramine).[15][16]

    • Amplex® Red reagent (or similar fluorogenic probe).[14]

    • Horseradish peroxidase (HRP).[14]

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[16]

    • Test Compound: this compound.

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14]

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the MAO enzyme (A or B) and the test compound or positive control. Incubate for 10-15 minutes at 37°C.

    • Prepare a working solution of Amplex® Red and HRP in assay buffer.

    • Initiate the reaction by adding the MAO substrate to the wells.

    • Immediately add the Amplex® Red/HRP working solution.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~530-560 nm and an emission of ~590 nm.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.[20][21]

  • Objective: To evaluate the antioxidant capacity of the test compound.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol.[20][21]

    • Positive control: Ascorbic acid or Trolox.

    • Test Compound: this compound.

    • Methanol or ethanol.

    • 96-well microplates.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.

    • In a 96-well plate, add the test compound or positive control to the wells.

    • Add the DPPH solution to all wells and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[20]

    • Measure the absorbance at ~517 nm.[20][21]

    • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Pharmacological Profile of this compound

Biological Target Predicted Activity Key Assay Endpoint
Dopamine ReceptorsAgonist/AntagonistRadioligand BindingKi (nM)
Functional cAMP AssayEC50 (nM), Emax (%)
Monoamine Oxidase A/BInhibitorFluorometric Inhibition AssayIC50 (nM)
Reactive Oxygen SpeciesScavengerDPPH AssayEC50 (µM)
Neuronal CellsNeuroprotectiveCell Viability/Apoptosis Assays% Protection

Concluding Remarks and Future Directions

This technical guide has outlined a hypothesis-driven approach to characterizing the biological activity of the under-investigated compound, this compound. Based on the well-established pharmacology of its structural analogs, it is plausible that this molecule possesses significant dopaminergic, MAO inhibitory, and neuroprotective properties. The provided experimental workflows and detailed protocols offer a clear path for the empirical validation of these predictions.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Should the hypothesized activities be confirmed, further studies into its pharmacokinetics, metabolic stability, and safety profile would be warranted to assess its potential as a therapeutic agent for neurological disorders. The exploration of structure-activity relationships (SAR) by synthesizing and testing related derivatives could also lead to the discovery of even more potent and selective compounds.

References

  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 337-346.
  • Angelatou, F., & Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1747, 137-148.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856.
  • Kaur, H., Kumar, V., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287.
  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Pharmacological Reports, 66(4), 649-656.
  • Herraiz, T., & Galisteo, J. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Antioxidants, 11(11), 2179.
  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2008). Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Pharmacological Reports, 60(4), 489-498.
  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139-151.
  • Morales, G., & Paredes-Guzman, C. (2023). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2683, 279-286.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). In vitro antioxidant and radical-scavenging activity of subtropical plants. Journal of Food Science and Technology, 51(10), 2627-2633.
  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

  • Piaz, V. D., et al. (2003). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. Bioorganic & Medicinal Chemistry, 11(22), 4873-4881.
  • Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.
  • Kumar, A., & Singh, A. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(9), 235-240.
  • Makulska-Nowak, H., et al. (2000). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 57(5), 355-364.
  • González-Lira, V., et al. (2018). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Medicinal Chemistry Research, 27(1), 227-238.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Ellwart, M., & Doye, S. (2021). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2021(2), 268-275.
  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(2), 1-20.
  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–12.
  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
  • Kumar, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

Sources

The Enigmatic Pharmacology of Tetrahydroisoquinolines: A Guide to the Mechanistic Landscape of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[1][2] While the precise mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine remains to be fully elucidated, this technical guide synthesizes the current understanding of the broader THIQ class to provide a predictive framework for its potential pharmacological profile. This document delves into the known molecular targets, signaling pathways, and structure-activity relationships (SAR) of THIQ analogs, with a particular focus on their well-documented neuroprotective effects. By examining the established pharmacology of related compounds, we can infer the probable mechanisms through which this compound may exert its biological effects, offering a roadmap for future research and drug development endeavors.

The Tetrahydroisoquinoline Core: A Foundation for Diverse Bioactivity

The THIQ skeleton is a conformationally constrained analog of β-phenethylamine, a foundational structure for many endogenous neurotransmitters and psychoactive compounds.[3] This structural rigidity, combined with the ability to introduce a wide range of substituents at various positions, has made the THIQ scaffold a fertile ground for the discovery of novel therapeutics.[4] THIQ-based compounds have been reported to possess a wide spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and neuroprotective properties.[1][2][4][5][6]

The biological promiscuity of the THIQ class stems from its ability to interact with a multitude of biological targets. The specific nature and positioning of functional groups on the THIQ ring system play a pivotal role in determining target selectivity and potency.[4]

Unraveling the Neuroprotective Mechanisms of THIQ Analogs

A significant body of research on THIQ derivatives has centered on their potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's.[5][6] The most extensively studied analog in this regard is 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the brain.[7][8][9] The proposed neuroprotective mechanisms of 1MeTIQ and related compounds are multifaceted and appear to converge on mitigating oxidative stress and excitotoxicity.[7][9][10]

Monoamine Oxidase (MAO) Inhibition

Several THIQ derivatives have been shown to inhibit monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine.[9][11] Inhibition of MAO-B, in particular, is a clinically validated strategy for increasing synaptic dopamine levels in Parkinson's disease. The ability of certain THIQ analogs to inhibit MAO suggests a potential mechanism for their neuroprotective and antidepressant-like effects.[11]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. Some THIQ compounds have demonstrated the ability to act as free radical scavengers, directly neutralizing harmful ROS.[7][9] This antioxidant activity is a crucial component of their neuroprotective profile.

Modulation of Glutamatergic Neurotransmission

Excitotoxicity, a process of neuronal damage caused by excessive activation of glutamate receptors, is another critical factor in neurodegeneration. Evidence suggests that certain THIQ derivatives can act as antagonists of the glutamatergic system, thereby protecting neurons from excitotoxic insults.[7][9]

The convergence of these three mechanisms—MAO inhibition, free radical scavenging, and glutamatergic antagonism—presents a powerful and multi-pronged approach to neuroprotection.

Hypothetical Signaling Pathways for this compound

Based on the known activities of its structural congeners, we can propose a hypothetical signaling pathway for this compound. The presence of the methyl group at the 2-position and the amine group at the 7-position will undoubtedly influence its target affinity and selectivity.

Hypothetical_MOA_2-Methyl-THIQ-7-amine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_Methyl_THIQ_7_amine This compound Target_Receptor Putative Target (e.g., GPCR, Ion Channel) 2_Methyl_THIQ_7_amine->Target_Receptor Binding & Modulation MAO_B Monoamine Oxidase B (MAO-B) 2_Methyl_THIQ_7_amine->MAO_B Inhibition ROS Reactive Oxygen Species (ROS) 2_Methyl_THIQ_7_amine->ROS Scavenging Glutamate_Receptor Glutamate Receptor (e.g., NMDA) 2_Methyl_THIQ_7_amine->Glutamate_Receptor Antagonism Downstream_Signaling Downstream Signaling Cascades Target_Receptor->Downstream_Signaling Increased_Dopamine Increased Synaptic Dopamine MAO_B->Increased_Dopamine Inhibition leads to Reduced_Oxidative_Stress Reduced Oxidative Stress ROS->Reduced_Oxidative_Stress Scavenging leads to Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Receptor->Reduced_Excitotoxicity Antagonism leads to Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection Increased_Dopamine->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Excitotoxicity->Neuroprotection

Caption: Hypothetical mechanism of action for this compound.

Broader Pharmacological Landscape of THIQ Derivatives

Beyond neuroprotection, the THIQ scaffold has been explored for a multitude of other therapeutic applications.

Adrenergic Receptor Modulation

Certain THIQ derivatives have been synthesized and evaluated as beta-adrenoreceptor agents.[12] These compounds, designed as analogs of known beta-agonists, have shown varying degrees of partial agonism, highlighting the potential for THIQs to interact with G-protein coupled receptors (GPCRs).

Anti-inflammatory Activity

The discovery of THIQ derivatives as potent antagonists of the LFA-1/ICAM-1 interaction has opened avenues for the development of novel anti-inflammatory agents.[13] This mechanism involves the disruption of key protein-protein interactions involved in immune cell adhesion and migration.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation

Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound to a panel of known receptors, ion channels, and transporters.

  • Procedure:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Incubate the membranes/proteins with a specific radioligand in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibitory constant) from competition binding curves.

  • Rationale: This initial screen will provide a broad overview of the compound's potential molecular targets.

Functional Assays

Protocol: In Vitro MAO-Glo™ Assay

  • Objective: To determine the inhibitory potency of the test compound against MAO-A and MAO-B.

  • Procedure:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes.

    • Pre-incubate the enzymes with varying concentrations of this compound.

    • Add the MAO substrate to initiate the enzymatic reaction.

    • Add Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values.

  • Rationale: This assay will confirm whether the compound inhibits MAO and determine its selectivity for the A and B isoforms.

Cellular Assays

Protocol: ROS Scavenging Assay (DCFDA-based)

  • Objective: To assess the antioxidant capacity of the test compound in a cellular context.

  • Procedure:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

    • Load the cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Induce oxidative stress with a known ROS generator (e.g., H2O2 or rotenone) in the presence or absence of this compound.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

  • Rationale: This assay will determine if the compound can mitigate intracellular oxidative stress.

Caption: A streamlined experimental workflow for mechanistic characterization.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific mechanism of action of this compound awaits direct experimental validation, the extensive research on its analogs provides a strong foundation for predicting its pharmacological profile. Future research should focus on a systematic evaluation of this compound's activity at the molecular, cellular, and in vivo levels to fully unlock its therapeutic potential. The insights gained from such studies will not only elucidate the specific mechanism of this promising molecule but also contribute to a deeper understanding of the broader pharmacology of the THIQ class.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638–12679. [Link]

  • Mokrosz, J. L., Duszynska, B., Bojarski, A. J., & Charakchieva-Minol, S. (1995). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie, 50(9), 589–592. [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. [Link]

  • Al-Shorbagi, A.-Q. M., El-Sayed, M. A.-A., Abdel-Alim, A.-A. M., Abdel-Hamed, A. A.-M., & Gad, L. M. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 8, 269-281. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1–12. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. [Link]

  • Wang, T., Qu, Y., Chen, Y., et al. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5249-5252. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. [Link]

  • Bobrovnik, S. A., & Zubenko, O. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. [Link]

  • Zhang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 9024. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 102(5), 1669-1730. [Link]

  • PubChem. (n.d.). 7-Acetyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. [Link]

Sources

physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound (CAS No: 14097-40-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its use in a laboratory setting.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] These activities span a wide range of therapeutic areas, including neurodegenerative disorders and infectious diseases.[3] this compound, a specific derivative of this core, presents itself as a versatile building block for the synthesis of novel therapeutic agents, particularly in the burgeoning field of protein degradation.[4]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 14097-40-6[4][5]
Molecular Formula C₁₀H₁₄N₂[4][5]
Molecular Weight 162.23 g/mol [4][5]
Appearance Colorless to yellow crystalline solid[6]
Boiling Point 290.8 °C at 760 mmHg[5]
Density 1.084 g/cm³[5]
Flash Point 113.1 °C[5]
Solubility Limited solubility in water; soluble in many organic solvents[6]
Polar Surface Area (PSA) 29.26 Ų[5]
LogP (XLogP3) 1.78[5]
Refractive Index 1.597[5]
pKa (Predicted) The tertiary amine's conjugate acid is expected to have a pKa around 9-10, typical for cyclic aliphatic amines. The aromatic amine's conjugate acid is expected to have a pKa around 4-5, similar to aniline derivatives.[7][8]

Structural Elucidation via Spectroscopy

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

Mass Spectrometry (MS)

In mass spectrometry, amines are characterized by a molecular ion peak at an odd mass number, which holds true for this compound (C₁₀H₁₄N₂).[9] The primary fragmentation pathway is anticipated to be α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[9][10] This would result in the loss of substituents from the carbon atoms at positions 1 and 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Three protons on the aromatic ring would appear in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their positions relative to the amino group.

    • Aliphatic Protons: The four methylene protons of the tetrahydroisoquinoline ring at C1, C3, and C4 would appear as multiplets in the aliphatic region (approx. 2.5-4.0 ppm).

    • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 2 would be observed, likely in the 2.0-2.5 ppm range.

    • Amine Protons: The two protons of the primary amine at position 7 would likely appear as a broad singlet.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals would be expected in the aromatic region (approx. 110-150 ppm).

    • Aliphatic Carbons: Signals for the methylene carbons at C1, C3, and C4, as well as the N-methyl carbon, would be present in the upfield region.

Chemical Reactivity and Synthesis Landscape

The reactivity of this compound is governed by its two distinct amine functionalities. The tertiary amine within the ring is nucleophilic, while the primary aromatic amine allows for a different set of chemical transformations. The tetrahydroisoquinoline core itself can also undergo oxidative reactions.[13]

Synthesis of the THIQ Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-established in organic chemistry. Key methodologies include:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][14] It is a cornerstone for the synthesis of many THIQ alkaloids and their analogs.

  • Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[1][14]

  • Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs to build molecular complexity in a single step, providing efficient access to diverse libraries of THIQ derivatives.[1]

G cluster_0 Pictet-Spengler Synthesis A β-Phenylethylamine C Schiff Base / Iminium Ion Intermediate A->C + B Aldehyde/Ketone B->C D Intramolecular Cyclization (Electrophilic Aromatic Substitution) C->D Acid Catalyst (H+) E 1,2,3,4-Tetrahydroisoquinoline Core D->E

Generalized workflow for the Pictet-Spengler reaction.

Applications in Drug Discovery and Development

The THIQ nucleus is a key component in a variety of pharmacologically active compounds.[1][3] Derivatives have been investigated for their potential as anticancer, neuroprotective, and anti-addictive agents.[15][16] Specifically, this compound serves as a valuable fragment and building block for synthesizing more complex molecules.[4] Its bifunctional nature (two distinct amine groups) allows for directional synthesis, making it an attractive component for constructing targeted protein degraders and other complex molecular probes.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

To ensure the accurate quantification of this compound in a research context, a robust and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable. This protocol is adapted from methodologies used for similar endogenous amines.[17]

Objective

To develop and validate a sensitive and specific method for the quantification of this compound in a relevant matrix (e.g., plasma or reaction mixture).

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., d4-2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system with electrospray ionization (ESI) source

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

    • Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare at least three levels of QC samples (low, medium, high) independently.

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of sample, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: Operate in positive ESI mode.

    • MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the IS to ensure specificity. For example (hypothetical):

      • Analyte: Q1 (163.2) -> Q3 (e.g., 146.1, 118.1)

      • IS: Q1 (167.2) -> Q3 (e.g., 150.1)

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a linear regression model with 1/x² weighting.

    • The method is considered valid if the accuracy and precision of the back-calculated standards and QCs are within ±15% (±20% for the lower limit of quantification).

G cluster_workflow LC-MS/MS Analytical Workflow Sample Sample + IS Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for quantitative analysis via LC-MS/MS.

References

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. LabAlley. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • 2-Methyl-1 2 3 4-tetrahydroisoquinolin-7-aMine (CAS# 14097-40-6). Chemical Synthesis. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem. [Link]

  • 2-Methyltetrahydroquinoline. Wikipedia. [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • This compound. Ark Pharma Scientific Limited. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Derivatives: Synthesis, Functionalization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds.[1][2][3][4] This guide focuses on a specific, yet versatile, subset of this family: derivatives of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. We will provide a comprehensive overview of the synthesis of this core structure, explore various strategies for the functionalization of the 7-amino group, and delve into the significant therapeutic potential of the resulting derivatives, particularly in the realms of oncology and receptor modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The this compound Core: A Building Block for Innovation

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The tetrahydroisoquinoline core provides a rigid, three-dimensional framework, while the 2-methyl group offers a fixed substitution, directing further modifications. The key to the versatility of this scaffold lies in the 7-amino group, a nucleophilic handle that can be readily derivatized to explore a wide range of chemical space and interact with various biological targets.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. A common and reliable approach involves the initial construction of the tetrahydroisoquinoline ring system, followed by the introduction and subsequent reduction of a nitro group at the 7-position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: To a solution of a suitable phenethylamine precursor in a high-boiling solvent (e.g., toluene or xylene), add a formaldehyde source (e.g., paraformaldehyde) and formic acid.

  • Pictet-Spengler Cyclization & N-Methylation: Heat the reaction mixture to reflux for several hours. This one-pot reaction typically facilitates both the Pictet-Spengler cyclization to form the tetrahydroisoquinoline ring and the Eschweiler-Clarke N-methylation.

  • Nitration: The resulting 2-methyl-1,2,3,4-tetrahydroisoquinoline is then subjected to nitration. Carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to selectively introduce a nitro group at the 7-position.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice and neutralize with a base (e.g., sodium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography to obtain 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.[5]

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or methanol).

  • Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired this compound, which can be further purified by crystallization or column chromatography if necessary.[7]

Functionalization of the 7-Amino Group: Gateway to Diverse Chemical Libraries

The primary amine at the 7-position of the 2-methyl-tetrahydroisoquinoline core is a versatile functional group that allows for a wide array of chemical modifications. This enables the generation of large and diverse chemical libraries for screening against various biological targets. The most common derivatization strategies include acylation, sulfonylation, and reductive amination.

Acylation: Formation of Amide Derivatives

Acylation of the 7-amino group with various acid chlorides or activated carboxylic acids is a straightforward method to introduce a diverse range of substituents. This modification can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, leading to altered biological activity.

Experimental Protocol: Acylation of this compound

  • Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Acylating Agent Addition: Slowly add a solution of the desired acid chloride in the same solvent to the reaction mixture at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Sulfonylation: Synthesis of Sulfonamide Analogs

The synthesis of sulfonamides by reacting the 7-amino group with sulfonyl chlorides introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and mimic a phosphate group. This modification is often explored in the design of kinase inhibitors and other enzyme-targeted compounds.[8][9]

Experimental Protocol: Sulfonylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine base.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride portion-wise.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.[10]

Reductive Amination: Introduction of N-Alkyl/Aryl Substituents

Reductive amination with aldehydes or ketones provides a facile method for introducing a wide variety of alkyl or aryl substituents at the 7-amino position, further expanding the chemical diversity of the library.[11]

Experimental Protocol: Reductive Amination of this compound

  • Imine Formation: Dissolve this compound and the desired aldehyde or ketone in a solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the solution containing the in situ formed imine, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Reaction and Work-up: Stir the reaction at room temperature until the starting amine is consumed. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the N-substituted derivative.

Biological Functions and Therapeutic Applications

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated a broad spectrum of biological activities, making them valuable leads in drug discovery. Functionalization of the 7-amino group of the 2-methyl-THIQ core allows for the fine-tuning of these activities and the development of potent and selective modulators of various biological targets.

Anticancer Activity: Targeting Kinases and Cell Proliferation

Several studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents.[12][13][14] Their mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).[2][15]

3.1.1. Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] Tetrahydroisoquinoline-based compounds have emerged as potent CDK2 inhibitors.

Experimental Protocol: CDK2 Kinase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK2/cyclin E, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Compound Incubation: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.

  • Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30 °C for a specified time.

  • Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16]

Table 1: Representative Antiproliferative Activity of Tetrahydroisoquinoline Derivatives on Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
TQ9 HL-60>400[13]
TQ9 HSC-237.8[13]
TQ9 HSC-432.1[13]
TD13 HL-60>400[13]
TD13 HSC-275.3[13]
TD13 HSC-4134.1[13]
Compound 4a A549 (Lung)11.33[17]
Compound 4a HCT-116 (Colon)~13[17]
Compound 1k A375 (Melanoma)0.77[18]
Compound 1l A375 (Melanoma)0.79[18]

3.1.2. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is another clinically validated target in cancer chemotherapy. It plays a vital role in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death. The tetrahydroisoquinoline scaffold has been identified in novel DHFR inhibitors.[15]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes and are major targets for drug discovery. Tetrahydroisoquinoline derivatives have shown promise as modulators of several GPCRs, including the chemokine receptor CXCR4 and the free fatty acid receptor GPR40.

3.2.1. CXCR4 Antagonism

CXCR4 is a chemokine receptor that plays a critical role in cancer metastasis and HIV entry into host cells.[1][6][7] Antagonists of CXCR4 have significant therapeutic potential.

Experimental Protocol: CXCR4 Calcium Flux Assay

  • Cell Culture: Use a cell line stably expressing CXCR4 (e.g., Chem-1 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add varying concentrations of the test compounds to the cells and incubate.

  • Ligand Stimulation: Stimulate the cells with the natural CXCR4 ligand, CXCL12.

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Determine the ability of the test compounds to inhibit the CXCL12-induced calcium flux and calculate their IC₅₀ values.[6]

Table 2: CXCR4 Antagonistic Activity of Tetrahydroisoquinoline Derivatives

Compound IDHIV-1 IIIB Attachment Inhibition (IC₅₀, nM)CXCL12-induced Ca²⁺ Flux Inhibition (IC₅₀, nM)Reference
15 310[6]
22 10100[6]
23 20200[6]
24 30300[6]
25 60500[6]

3.2.2. GPR40 Modulation

GPR40 (also known as FFA1) is a free fatty acid receptor that is involved in glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[17][19][20][21]

Experimental Protocol: GPR40 Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR40.

  • Radioligand Binding: Incubate the membranes with a radiolabeled GPR40 ligand in the presence of varying concentrations of the test compounds.

  • Separation and Detection: Separate the bound and free radioligand by filtration and measure the radioactivity of the bound fraction.

  • Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate their Ki values.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 7-amino group of the 2-methyl-tetrahydroisoquinoline scaffold allows for a systematic exploration of the structure-activity relationship (SAR). Key insights can be gained by analyzing how different substituents at this position influence the biological activity. For instance, in the context of CXCR4 antagonists, the nature and size of the substituent on the 7-amino group can significantly impact potency.[6] Similarly, for kinase inhibitors, the introduction of specific functionalities that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket is crucial for achieving high affinity.[22][23][24][25]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its straightforward synthesis and the ease of functionalization of the 7-amino group provide access to a vast chemical space. The demonstrated activity of its derivatives against key biological targets in oncology and GPCR modulation underscores the significant potential of this scaffold in modern drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical entity.

Visualizations

Synthesis_and_Derivatization cluster_synthesis Core Synthesis cluster_derivatization Derivatization at 7-Amino Position Phenethylamine Phenethylamine Precursor N_Methyl_THIQ 2-Methyl-THIQ Phenethylamine->N_Methyl_THIQ Pictet-Spengler/ Eschweiler-Clarke Nitro_THIQ 2-Methyl-7-nitro-THIQ N_Methyl_THIQ->Nitro_THIQ Nitration Amino_THIQ 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-7-amine Nitro_THIQ->Amino_THIQ Reduction Acyl_Deriv N-Acyl Derivatives Amino_THIQ->Acyl_Deriv Acylation (RCOCl) Sulfonyl_Deriv N-Sulfonyl Derivatives Amino_THIQ->Sulfonyl_Deriv Sulfonylation (RSO2Cl) Alkyl_Deriv N-Alkyl/Aryl Derivatives Amino_THIQ->Alkyl_Deriv Reductive Amination (RCHO/R2CO)

Caption: Synthetic route to the this compound core and subsequent derivatization pathways.

Biological_Applications cluster_oncology Oncology cluster_gpcr GPCR Modulation Core This compound Derivatives CDK2 CDK2 Inhibition Core->CDK2 DHFR DHFR Inhibition Core->DHFR CXCR4 CXCR4 Antagonism Core->CXCR4 GPR40 GPR40 Modulation Core->GPR40 Antiproliferative Anti-proliferative Activity CDK2->Antiproliferative DHFR->Antiproliferative

Caption: Overview of the primary biological applications of this compound derivatives.

References

Sources

in vitro metabolism of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. While the metabolic fate of this specific molecule is not extensively documented in public literature, its structural features—a secondary N-methyl group, a tetrahydroisoquinoline core, and an aromatic amine—provide a clear basis for predicting its metabolic pathways. This guide outlines a comprehensive strategy for the in vitro investigation of its metabolism, grounded in established principles of drug metabolism and bioanalysis. The experimental design detailed herein is intended to provide a robust framework for identifying primary and secondary metabolites, pinpointing the enzymes responsible, and laying the groundwork for subsequent in vivo and clinical studies.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, slightly increasing the molecule's polarity. For the compound , the primary Phase I pathways are predicted to be:

  • N-Demethylation: The N-methyl group is a prime target for cytochrome P450 (CYP450) enzymes, leading to the formation of the corresponding secondary amine, 7-amino-1,2,3,4-tetrahydroisoquinoline.

  • Aromatic Hydroxylation: The aromatic ring of the THIQ core can be hydroxylated by CYP450 enzymes at positions ortho or meta to the amino group, resulting in phenolic metabolites.

  • N-Oxidation: The nitrogen atom in the THIQ ring can undergo oxidation to form an N-oxide, a common metabolic pathway for cyclic amines.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, significantly increasing water solubility and facilitating excretion. Key predicted Phase II pathways include:

  • N-Glucuronidation: The aromatic amine group is a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid.

  • N-Acetylation: The aromatic amine can also be acetylated by N-acetyltransferases (NATs).

  • Sulfonation: The aromatic amine or any phenolic metabolites formed during Phase I can be sulfonated by sulfotransferases (SULTs).

The interplay of these pathways is visualized in the following diagram:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B N-Demethylation (CYP450s) A->B C Aromatic Hydroxylation (CYP450s) A->C D N-Oxidation (FMOs, CYP450s) A->D E N-Glucuronidation (UGTs) A->E F N-Acetylation (NATs) A->F G Sulfonation (SULTs) C->G

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for In Vitro Metabolism Studies

A tiered approach is recommended to systematically investigate the metabolism of this compound. This workflow ensures a logical progression from broad screening to specific enzyme identification.

G A Tier 1: Metabolic Stability Screening (Liver Microsomes, S9, Hepatocytes) B Tier 2: Metabolite Identification (High-Resolution LC-MS/MS) A->B If metabolically unstable C Tier 3: Enzyme Phenotyping (Recombinant CYPs, Chemical Inhibition) B->C Identify major pathways D Tier 4: Enzyme Kinetics (Determine Km, Vmax) C->D Identify key enzymes

Caption: Tiered experimental workflow for in vitro metabolism studies.

Detailed Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the intrinsic clearance of the compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (in DMSO)

  • Control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile with internal standard (e.g., Tolbutamide)

Procedure:

  • Prepare a master mix of HLM and phosphate buffer on ice.

  • Add the test compound to the master mix at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding it to cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Metabolite Identification

Objective: To identify the major metabolites formed.

Procedure:

  • Follow the metabolic stability protocol, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Process the data using metabolite identification software to search for expected mass shifts corresponding to the predicted metabolic reactions.

Data Presentation and Analysis

The results from the metabolic stability assay can be summarized in the following table:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Test CompoundCalculated ValueCalculated Value
Control 1ValueValue
Control 2ValueValue

Conclusion

This guide provides a comprehensive framework for the in vitro investigation of this compound metabolism. By following the outlined experimental protocols and analytical strategies, researchers can build a detailed metabolic profile of the compound, which is a critical step in the drug development process.

References

  • Title: In Vitro Metabolism of Drugs: An Introduction Source: SpringerLink URL: [Link]

  • Title: Drug Metabolism in the Laboratory Source: Wiley Online Library URL: [Link]

  • Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies Source: U.S. Food and Drug Administration URL: [Link]

Unveiling the Therapeutic Promise of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive natural products and synthetic compounds.[1] This guide focuses on a specific, yet under-explored derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. While direct, extensive research on this particular molecule is nascent, the wealth of data on structurally related THIQs allows for a scientifically grounded exploration of its potential therapeutic targets. This document will, therefore, extrapolate from the known pharmacology of the THIQ class to illuminate high-probability targets and pathways for this compound, providing a roadmap for future research and drug development. We will delve into the rationale behind target selection, propose detailed experimental workflows for validation, and present the information with the scientific rigor required for drug development professionals.

Introduction: The Tetrahydroisoquinoline Scaffold as a Reservoir of Bioactivity

The THIQ framework is a versatile heterocyclic motif that has yielded compounds with a broad spectrum of pharmacological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3][4] The therapeutic diversity of THIQs stems from their rigid, bicyclic structure which can be readily functionalized to achieve specific interactions with a wide array of biological macromolecules.[1]

Notably, the substitution pattern on the THIQ ring system dictates target specificity and pharmacological effect. For instance, the closely related endogenous amine, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been extensively studied for its neuroprotective effects, which are attributed to a multi-target mechanism involving monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[5][6][7][8]

The subject of this guide, this compound, is a synthetic organic compound that serves as a valuable research chemical for probing structure-activity relationships (SAR) within the THIQ class.[9] Its unique substitution pattern—a methyl group at the 2-position and an amine group at the 7-position—suggests the potential for novel pharmacology. This guide will, therefore, focus on two primary areas of high therapeutic potential for this molecule: oncology and neurodegenerative diseases.

Potential Therapeutic Applications in Oncology

The THIQ scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[10][11] The mechanisms are varied and include disruption of cellular proliferation, induction of apoptosis, and inhibition of angiogenesis.[2][10][11] For this compound, we hypothesize a strong potential for targeting key regulators of cell cycle and survival.

Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR): Dual Inhibitory Potential

Recent studies have highlighted the development of THIQ derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), two critical targets in cancer therapy.[12] CDK2 is a key regulator of cell cycle progression, while DHFR is essential for the synthesis of nucleotides, and thus, for DNA replication. The dual inhibition of these targets presents a powerful strategy for halting cancer cell proliferation.

The planar, aromatic nature of the THIQ core, combined with the potential for hydrogen bonding from the 7-amino group and tailored hydrophobic interactions from the 2-methyl group, makes this compound a compelling candidate for binding to the ATP-binding pocket of CDKs and the active site of DHFR. The dimethylamino moiety, in particular, has been associated with antioxidant properties that could further contribute to a favorable anticancer profile.[12]

A systematic approach is required to validate CDK2 and DHFR as targets for this compound.

experimental_workflow_oncology cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Enzymatic_Assays Enzymatic Assays (CDK2/CycA, DHFR) Cell_Proliferation Cell Proliferation Assays (e.g., MCF-7, A549) Enzymatic_Assays->Cell_Proliferation Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Confirm Cellular Effect Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Cycle_Analysis->Apoptosis_Assay Assess Mechanism Xenograft_Model Xenograft Tumor Models (e.g., Nude Mice) Apoptosis_Assay->Xenograft_Model Evaluate In Vivo Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft_Model->Pharmacokinetics Establish Drug Exposure Toxicology Toxicology Studies Pharmacokinetics->Toxicology Assess Safety Profile signaling_pathway_neuro Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-7-amine MAO_B MAO-B Compound->MAO_B Inhibits Dopamine_Degradation Dopamine Degradation MAO_B->Dopamine_Degradation Synaptic_Dopamine Synaptic Dopamine Increase Dopamine_Degradation->Synaptic_Dopamine Leads to D2_Receptor Dopamine D2 Receptor Synaptic_Dopamine->D2_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) D2_Receptor->Downstream_Signaling Neuroprotection Neuroprotective Effects Downstream_Signaling->Neuroprotection

Caption: Proposed modulation of dopaminergic signaling.

A multi-pronged approach is necessary to validate the neuroprotective potential of this compound.

Phase Experiment Objective
Primary Screening MAO-A and MAO-B Inhibition AssaysDetermine IC50 and selectivity.
Dopamine Receptor Binding AssaysAssess affinity for D1 and D2 receptor subtypes.
Cell-Based Assays Neurotoxin-Induced Cell Death Models (e.g., MPP+, 6-OHDA)Evaluate cytoprotective effects in neuronal cell lines (e.g., SH-SY5Y).
Measurement of Reactive Oxygen Species (ROS)Quantify antioxidant properties.
In Vivo Models MPTP-Induced Mouse Model of Parkinson's DiseaseAssess improvement in motor function and preservation of dopaminergic neurons.
Microdialysis StudiesMeasure changes in brain monoamine levels.

Summary and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a robust scientific foundation based on the extensive research into the THIQ scaffold allows for the formulation of compelling hypotheses. The potential for this compound to act as a dual CDK/DHFR inhibitor in oncology and as a modulator of the dopaminergic system for the treatment of neurodegenerative diseases warrants significant further investigation.

The experimental workflows and protocols outlined in this guide provide a clear and logical path for the systematic evaluation of these potential targets. As a Senior Application Scientist, I am confident that the exploration of this compound and its analogs will continue to be a fruitful area of research, with the potential to yield novel and effective therapies for some of our most challenging diseases.

References

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Google AI.
  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (n.d.). Taylor & Francis Online.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). NIH.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). Benchchem.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2014). ResearchGate.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (2014). PubMed.
  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2014). PubMed Central.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central.
  • Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. (2023). PeerJ.

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1] THIQ-based molecules have demonstrated a remarkable capacity to interact with a diverse array of biological targets, particularly within the central nervous system (CNS). Their constrained phenylethylamine backbone allows for precise orientation of functional groups to engage with receptor binding pockets.

Derivatives of the THIQ scaffold have been reported to exhibit a wide range of pharmacological effects, including anti-cancer, anti-microbial, and neuroprotective properties.[1] Critically for the scope of this guide, various analogs have shown affinity for key CNS receptors such as dopamine, serotonin, sigma, and opioid receptors.[2][3]

This guide focuses on a specific, yet under-characterized, member of this family: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (herein referred to as Cmpd-7A). The presence of the 7-amino group, a potential hydrogen bond donor/acceptor, and the N-methyl group, which influences basicity and lipophilicity, suggests a distinct pharmacological profile. While direct binding data for Cmpd-7A is not prevalent in public literature, structure-activity relationship (SAR) studies on related 7-substituted THIQs indicate that modifications at this position can significantly modulate receptor affinity and functional activity, particularly at opioid and serotonin receptors.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to systematically characterize the receptor binding profile of Cmpd-7A. We will proceed from foundational principles to detailed, field-proven experimental protocols, enabling a thorough and conclusive investigation.

Part 1: Foundational Principles of Receptor Binding Analysis

The initial step in characterizing a novel compound like Cmpd-7A is to determine its affinity for a panel of relevant biological targets. Radioligand binding assays are the gold-standard method for this purpose, providing quantitative measures of the interaction between a ligand and a receptor.[4][5]

Two primary types of experiments are central to this investigation:

  • Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. A high-affinity radioligand is incubated with the receptor preparation at increasing concentrations until saturation is reached.

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like Cmpd-7A) for the receptor. This is achieved by measuring the ability of the test compound to displace a fixed concentration of a specific radioligand.

The relationship between the IC50 (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) and the Ki is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

A logical workflow for characterizing a novel compound is essential for generating reliable and reproducible data.

G cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Mechanism of Action Compound Synthesize & Purify Cmpd-7A (>98%) ReceptorPrep Prepare Receptor Source (e.g., Cell Membranes, Brain Homogenate) PrimaryScreen Competition Assay vs. Broad Receptor Panel (Fixed High Concentration of Cmpd-7A) Compound->PrimaryScreen ProteinQC Protein Quantification (e.g., BCA Assay) DoseResponse Competition Assay (Dose-Response Curve) PrimaryScreen->DoseResponse Identify 'Hits' (% Inhibition > 50%) CalcKi Calculate IC50 & Ki Values (Cheng-Prusoff Correction) DoseResponse->CalcKi Selectivity Determine Selectivity Profile CalcKi->Selectivity FunctionalAssay Functional Assays (e.g., [35S]GTPγS, cAMP) Selectivity->FunctionalAssay Prioritize Potent & Selective Hits

Figure 1: Workflow for Receptor Binding Characterization.

Part 2: Recommended Target Panel & Experimental Protocols

Based on the known pharmacology of the THIQ scaffold, a targeted yet comprehensive screening panel is recommended. The following sections provide detailed, step-by-step protocols for determining the binding affinity of Cmpd-7A at high-priority receptor families.

Sigma Receptor Binding Assays (σ1 and σ2)

Sigma receptors are unique intracellular proteins implicated in a variety of CNS disorders.[6] Many psychoactive compounds show affinity for these sites.

Protocol: Competition Binding Assay for Sigma-1 (σ1) Receptor [6][7]

  • Receptor Source: Guinea pig brain membranes or membranes from cells recombinantly expressing human σ1 receptors.

  • Radioligand: -Pentazocine (Kd ≈ 10 nM). Final concentration in assay: 1.0 nM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound (Cmpd-7A): Prepare stock solutions in a suitable solvent (e.g., DMSO). Serially dilute to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add in triplicate:

      • 25 µL Assay Buffer (for Total Binding).

      • 25 µL Haloperidol (10 µM final concentration, for Non-Specific Binding).

      • 25 µL of Cmpd-7A dilutions.

    • Add 25 µL of -Pentazocine to all wells.

    • Add 200 µL of membrane preparation (containing ~100-200 µg protein).

    • Incubate at 37°C for 150 minutes.

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol: Competition Binding Assay for Sigma-2 (σ2) Receptor [7][8]

  • Receptor Source: Rat liver membranes or membranes from cells recombinantly expressing human σ2/TMEM97 receptors.

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (Kd ≈ 30-50 nM). Final concentration in assay: 3.0 nM.

  • Masking Ligand: To exclude binding to σ1 sites, include (+)-Pentazocine (300 nM final concentration) in all wells.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • Follow the same setup as the σ1 assay, but replace Haloperidol with a high concentration of unlabeled DTG (10 µM) or Haloperidol for defining non-specific binding.

    • Incubate at 25°C (room temperature) for 120 minutes.

  • Termination and Detection: Same as for the σ1 assay.

Dopamine Receptor Binding Assays (D2-Like Family)

The D2-like receptors (D2, D3, D4) are primary targets for antipsychotic and anti-Parkinsonian drugs. The THIQ core is present in several dopamine receptor ligands.

Protocol: Competition Binding Assay for Dopamine D2/D3 Receptors [9][10]

  • Receptor Source: Rat striatal membranes or membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone (Kd ≈ 0.1-0.3 nM for D2; ~0.5-1.0 nM for D3). Final concentration in assay: 0.2 nM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound (Cmpd-7A): Prepare serial dilutions for final concentrations from 0.1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add in triplicate:

      • 25 µL Assay Buffer (Total Binding).

      • 25 µL (+)-Butaclamol (10 µM final, Non-Specific Binding).

      • 25 µL of Cmpd-7A dilutions.

    • Add 25 µL of [³H]-Spiperone.

    • Add 200 µL of membrane preparation (~50-100 µg protein).

    • Incubate at 25°C for 90 minutes.

  • Termination and Detection: Follow the same filtration and scintillation counting procedure as described for sigma receptors.

G D2R Dopamine D2 Receptor Gαi/o AC Adenylyl Cyclase D2R:g->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade

Sources

Methodological & Application

Application Note & Protocols for the In Vitro Investigation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Tetrahydroisoquinoline Derivative

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse and potent biological activities.[1][2][3] THIQ derivatives have been investigated for their therapeutic potential in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4] These compounds are known to interact with a variety of biological targets, modulating key cellular pathways.[4][5]

This document provides a detailed guide for the initial investigation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (herein referred to as C10H14N2), a specific THIQ derivative.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 14097-40-6[7]
Molecular Formula C10H14N2[6][7]
Molecular Weight 162.23 g/mol [7]
Known Class Protein Degrader Building Block[7]

Given the absence of specific literature on the cell-based applications of this particular molecule, this guide provides a robust framework based on the known activities of the broader THIQ class. We will focus on establishing foundational protocols to assess its general impact on cell viability and to determine if it induces programmed cell death (apoptosis).

Hypothesized Mechanism of Action & Investigative Framework

Many THIQ derivatives exert their effects by modulating signaling pathways critical to cell survival and proliferation.[8] For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR), both crucial for cancer cell proliferation.[8] Others have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.

Based on this precedent, a plausible hypothesis is that C10H14N2 may impact cell viability by interfering with cell cycle progression or by activating an intrinsic apoptotic pathway. The following experimental plan is designed to test this initial hypothesis.

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays StockPrep Prepare C10H14N2 Stock Solution CellSeeding Seed Cells in Microplates StockPrep->CellSeeding Treatment Treat Cells with Serial Dilutions of C10H14N2 CellSeeding->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate MTT MTT Assay for Cell Viability Incubate->MTT AnnexinV Annexin V / PI Assay for Apoptosis Incubate->AnnexinV DataAnalysis Data Analysis & IC50 Calculation MTT->DataAnalysis AnnexinV->DataAnalysis G cluster_pathway Hypothesized Apoptotic Pathway Compound C10H14N2 Mito Mitochondrial Stress (ROS Generation) Compound->Mito Caspase Caspase Cascade Activation Mito->Caspase PS Phosphatidylserine (PS) Externalization Caspase->PS Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pathway of C10H14N2-induced apoptosis.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • MDPI. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Retrieved from [Link]

  • OUCI. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. PMC - PubMed Central. Retrieved from [Link]

  • JoVE. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. NIH. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to In Vivo Dosing of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and efficacious in vivo dosage regimen for the novel compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. In the absence of established public data on its biological activity and dosage, this guide presents a systematic, first-principles approach to dose-range finding, formulation, and the design of initial efficacy studies. The protocols herein are grounded in established toxicological and pharmacological principles, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.

Part 1: Foundational Overview & Pre-Dosing Strategy

Introduction to this compound

This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Given its novelty in the context of in vivo research, determining an appropriate dosage is a critical first step that directly impacts the validity and reproducibility of experimental outcomes. The objective of this guide is to provide a robust methodology for navigating this crucial phase of preclinical development.

Compound Properties:

Property Value Source
Molecular Formula C₁₀H₁₄N₂ [3]
Molecular Weight 162.23 g/mol [3]

| CAS Number | 14097-40-6 |[3] |

The Imperative of Ethical Conduct in Animal Research

All in vivo research must be predicated on a strong ethical foundation. Before any experimental work commences, protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[4][5][6] The guiding principles for all protocols described herein are the 3Rs :

  • Replacement: Utilizing non-animal methods whenever possible.[5][7]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[5][7]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[5][6]

This guide is designed to align with these principles, particularly through the use of stepwise procedures that reduce the total number of animals required for initial toxicity assessments.

Vehicle Selection & Formulation Protocol

The choice of vehicle is critical for ensuring the test compound is delivered in a stable, bioavailable, and non-toxic manner.[8][9] An inappropriate vehicle can lead to confounded results, where observed effects are due to the vehicle rather than the compound.[8] Given that this compound is an amine, its solubility is likely pH-dependent.

Protocol 1: Vehicle Screening

  • Objective: To identify a vehicle that solubilizes or provides a stable, homogenous suspension of the test compound at the highest required concentration and is well-tolerated by the animal model.

  • Materials: this compound, panel of potential vehicles (see table below), vortex mixer, pH meter.

  • Procedure:

    • Attempt to dissolve the compound in a small panel of common, low-toxicity vehicles at the highest anticipated concentration. Start with simple aqueous vehicles before moving to co-solvents or lipid-based systems.

    • Check for complete dissolution or the formation of a uniform suspension. Observe for precipitation or phase separation over a period relevant to the dosing schedule (e.g., 2-4 hours at room temperature).

    • If using an aqueous vehicle, assess the pH of the final formulation. Adjust towards a physiological pH (7.2-7.4) if possible, as highly acidic or basic formulations can cause irritation at the injection site.[10]

    • Once a promising vehicle is identified, administer the vehicle alone (without the test compound) to a small cohort of animals (n=2-3) at the intended volume.

    • Monitor the animals for a minimum of 48 hours for any adverse effects, such as irritation, lethargy, or changes in body weight. This establishes the vehicle's tolerability.[8]

Table 1: Common Vehicles for In Vivo Studies

Vehicle Type Examples Suitability Notes
Aqueous Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) Ideal for water-soluble compounds. First choice for initial screening.[11]
Aqueous with Co-solvents 5-10% DMSO in Saline, 20-40% PEG400 in Saline For compounds with moderate solubility. DMSO concentration should be minimized due to potential toxicity.[11][12]
Suspensions 0.5-1% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water For insoluble compounds. Requires vigorous mixing to ensure dose homogeneity.[12]

| Lipid-Based | Corn oil, Sesame oil | For highly lipophilic compounds, typically for oral or subcutaneous administration.[11] |

G cluster_0 Vehicle Selection Workflow Start Start: Define Highest Required Concentration TestAqueous Test Aqueous Vehicles (Saline, PBS) Start->TestAqueous CheckSolubility Soluble & Stable? TestAqueous->CheckSolubility TestCoSolvent Test Aqueous + Co-solvents (DMSO, PEG400) CheckSolubility->TestCoSolvent No Tolerability Administer Vehicle Alone to Animals (n=2-3) CheckSolubility->Tolerability Yes TestCoSolvent->CheckSolubility CheckSuspension Forms Stable Suspension? TestCoSolvent->CheckSuspension If not soluble TestSuspension Test Suspending Agents (CMC, Methylcellulose) CheckSuspension->TestSuspension No CheckSuspension->Tolerability Yes TestSuspension->CheckSuspension Monitor Monitor for Adverse Effects (48h) Tolerability->Monitor Select Final Vehicle Selected Monitor->Select No Adverse Effects Fail Re-evaluate Compound or Formulation Strategy Monitor->Fail Adverse Effects

Caption: Decision workflow for selecting a suitable vehicle.

Part 2: Protocol for Acute Dose-Range Finding

Since no prior toxicity data exists, an acute dose-range finding study is mandatory to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a defined level of body weight loss (typically 15-20%) over a short period.[13] This protocol is adapted from the OECD 423 guidelines (Acute Toxic Class Method), which uses a stepwise procedure to minimize animal use.[14][15]

Protocol 2: Single-Dose Acute Toxicity & MTD Determination

  • Objective: To determine the acute toxicity profile and MTD of this compound following a single administration.

  • Animal Model: Female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), 8-12 weeks old. Females are often used in initial toxicity tests as they can be slightly more sensitive.[3]

  • Starting Dose Selection:

    • No In Vitro Data: In the complete absence of data, a conservative starting dose is recommended. A common starting point for a novel compound is 10 mg/kg.

    • With In Vitro Data: If in vitro cytotoxicity or potency data (e.g., IC₅₀ or EC₅₀) is available, a rough starting dose can be estimated. A common, though highly empirical, rule of thumb is to start at a dose in mg/kg that is numerically similar to the IC₅₀ in µM. This is not a validated conversion but serves as a more informed starting point than an arbitrary value.[16]

  • Dose Escalation Logic: A stepwise "up-and-down" procedure will be used. Doses will be escalated or de-escalated based on the outcome in a small cohort of animals (n=3 per step). A dose progression factor of 3 to 5 is typical.

    • Example Dose Levels: 10, 30, 100, 300, 1000 mg/kg.

  • Administration:

    • Route: Intraperitoneal (IP) injection or oral gavage (PO) are common for initial studies. The route should align with the intended therapeutic application.

    • Volume: Administration volumes should be kept consistent across groups and within recommended limits (e.g., for mice, 10 mL/kg for PO and IP).[10]

    • Procedure: Fast animals for 3-4 hours before oral dosing.[14] Administer the prepared formulation of the test compound. A concurrent control group receiving only the vehicle is essential.

  • Observation Period: 14 days.[17]

  • Parameters to Monitor:

    • Mortality: Check animals twice daily for the first 3 days, then once daily.

    • Clinical Signs: Observe for signs of toxicity (e.g., changes in posture, breathing, activity, convulsions) intensively for the first 4 hours post-dosing and then daily.

    • Body Weight: Measure individual body weights just before dosing and on days 1, 3, 7, and 14 post-dosing.

  • Stepwise Procedure:

    • Step 1: Dose 3 mice at the starting dose (e.g., 10 mg/kg).

    • Step 2 (Evaluation):

      • If 0 or 1 mouse dies: Proceed to the next higher dose with a new cohort of 3 mice.

      • If 2 or 3 mice die: The study is stopped. The MTD is considered to be the dose level below this. Re-test at a lower dose if necessary to refine the MTD.

    • Continue this process until the MTD is identified.

G cluster_1 Acute Toxicity Dose Escalation Workflow Start Select Starting Dose (e.g., 10 mg/kg) DoseCohort Dose Cohort 1 (n=3) at Current Dose Start->DoseCohort Observe Observe for Mortality/Toxicity DoseCohort->Observe Outcome Mortality Outcome? Observe->Outcome MTD_Found MTD = Previous Dose Level Study Ends Outcome->MTD_Found ≥ 2/3 animals die Escalate Increase to Next Dose Level Outcome->Escalate < 2/3 animals die NewCohort Dose New Cohort (n=3) Escalate->NewCohort NewCohort->Observe

Caption: Stepwise procedure for MTD determination.

Table 2: Sample Data Recording for Acute Toxicity Study

Dose (mg/kg) n Mortality (within 14d) Mean Body Weight Change (Day 7 vs Day 0) Key Clinical Signs
Vehicle 3 0/3 +2.5% None observed
10 3 0/3 +1.8% None observed
30 3 0/3 -1.5% Mild, transient hypoactivity at 1h
100 3 1/3 -8.0% Hunched posture, piloerection for 24h

| 300 | 3 | 3/3 | N/A (Mortality within 48h) | Severe lethargy, ataxia |

In this example, the MTD would be estimated at 100 mg/kg, as it caused significant but recoverable toxicity, while 300 mg/kg was lethal.

Part 3: Designing Subsequent In Vivo Studies

Dose Selection for Efficacy Studies

Once the MTD is established, doses for initial efficacy or pharmacodynamic studies can be selected. A common strategy is to test a range of 3-4 doses based on the MTD.[13]

  • High Dose: The MTD (e.g., 100 mg/kg)

  • Mid Dose: 1/2 of the MTD (e.g., 50 mg/kg)

  • Low Dose: 1/4 of the MTD (e.g., 25 mg/kg)

This range allows for the exploration of a dose-response relationship.

The Role of Pharmacokinetics (PK) and Pharmacodynamics (PD)

While the MTD provides a safety ceiling, it does not inform on the optimal dosing schedule. A preliminary PK/PD study can provide invaluable insight.[18][19]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). A pilot PK study measures the concentration of the compound in the plasma over time after a single dose. This helps determine the drug's half-life, which is crucial for deciding if once-daily, twice-daily, etc., dosing is appropriate.[19][20]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring a biological response (e.g., a biomarker, a physiological change) over time and correlating it with the drug's concentration (from PK).[19][21]

Integrating PK/PD data allows for a more rational selection of dosing regimens, maximizing the potential for observing a therapeutic effect while minimizing toxicity.[18][21]

G cluster_2 Integrated Dosing Strategy MTD Determine MTD (Acute Toxicity Study) EfficacyDose Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) MTD->EfficacyDose PKPD Conduct Pilot PK/PD Study (at a tolerated dose) EfficacySchedule Determine Dosing Schedule (from PK half-life) PKPD->EfficacySchedule EfficacyStudy Design Full Efficacy Study EfficacyDose->EfficacyStudy EfficacySchedule->EfficacyStudy

Caption: Overall strategy for designing in vivo efficacy studies.

Part 4: Conclusion

The successful in vivo evaluation of a novel compound like this compound is contingent upon a methodical and data-driven approach to dosage determination. By first establishing a suitable formulation and then systematically identifying the maximum tolerated dose, researchers can proceed with confidence to design well-controlled efficacy studies. This structured approach not only enhances the likelihood of generating meaningful and reproducible data but also upholds the highest ethical standards in the use of laboratory animals.

References

  • Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. [Link]

  • ichorbio. (2022, May 3). Navigating the Ethics of In Vivo Research: Science vs. Welfare. [Link]

  • Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]

  • Sharma, V., & McNeill, J. H. (2009). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Tanimomo, N., & Al-Balushi, K. (2015). Ethical considerations regarding animal experimentation. Sultan Qaboos University medical journal, 15(1), e13–e18. [Link]

  • Lavezzi, C., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 4, 13. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]

  • SciELO México. (2020). Ethical Considerations in Animal Research: The Principle of 3R's. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. Journal of medical ethics and history of medicine, 2, 1. [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines. [Link]

  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity. [Link]

  • Rho, Inc. (2013, March 10). 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. [Link]

  • ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?[Link]

  • Premier Research. (2024, April 15). Mastering Dose Escalation Studies Part 2: Charting a Clear Path from Planning to Execution. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • van der Graaf, P. H., et al. (2012). Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). PLoS ONE, 7(5), e36436. [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?[Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • Mozgunov, P., et al. (2019). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. Journal of the Royal Statistical Society. Series A (Statistics in Society), 182(4), 1465–1484. [Link]

  • U.S. Food and Drug Administration. (2005, July). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. [Link]

  • ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies?[Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • de la Cruz, R. G., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical and translational science, 11(6), 557–565. [Link]

  • Ben-David, G. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. Journal of pharmacology & clinical research, 8(1), 555730. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • YouTube. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Ma, P., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: pharmacometrics & systems pharmacology, 8(10), 731–741. [Link]

  • Gabrielsson, J., & Weiner, D. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Expert Opinion on Drug Discovery, 4(11), 1149-1167. [Link]

  • ClinicalTrials.gov. (2019, September). Dose Escalation Study Design Example (With Results). [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework and detailed protocols for the robust detection and quantification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. As a member of the tetrahydroisoquinoline (THIQ) class, this compound is of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its structural analogs.[1] Accurate quantification in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies. We present a highly selective and sensitive method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a discussion of alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, sample preparation, and validation.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any robust analytical method. This compound (CAS: 14097-40-6) is a bicyclic amine with structural features that dictate its analytical behavior.

Key Structural Features:

  • Tetrahydroisoquinoline Core: A fused benzene and piperidine ring system.

  • Tertiary Amine (N-2): The N-methylated nitrogen in the heterocyclic ring is a basic site, readily protonated, making it ideal for positive mode electrospray ionization (ESI+).

  • Primary Aromatic Amine (C-7): The amino group on the aromatic ring is another basic site that can be protonated.

These basic nitrogen atoms make the molecule suitable for reversed-phase chromatography with acidic mobile phases and highly sensitive detection by mass spectrometry.

PropertyValueSource
CAS Number 14097-40-6[2][3]
Molecular Formula C₁₀H₁₄N₂[2][3]
Molecular Weight 162.23 g/mol [2][3]
Exact Mass 162.1157 Da[2]
Calculated XLogP3 1.8[2]
Boiling Point 290.8 °C at 760 mmHg[2]

Strategic Approach to Method Selection

The choice of analytical technique is driven by the required sensitivity, selectivity, and the nature of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-level analytes in complex biological fluids. Its strength lies in the combination of chromatographic separation (HPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry, particularly using Multiple Reaction Monitoring (MRM).[4][5][6] This will be the focus of our primary protocol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution. However, the polarity and low volatility of this compound, due to its amine groups, necessitate a derivatization step (e.g., silylation) to block the active hydrogens and improve its thermal stability and chromatographic behavior.[7] This makes it more suitable for qualitative identification or when LC-MS/MS is unavailable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive and selective than MS methods, HPLC-UV can be used for higher concentration samples, such as in process chemistry or for the analysis of bulk materials. The aromatic ring provides a chromophore necessary for UV detection.

Primary Protocol: LC-MS/MS Quantification in Human Plasma

This protocol details a complete workflow for the quantification of this compound in human plasma, a common matrix for pharmacokinetic studies.

Principle and Causality

The method relies on simplifying the complex plasma matrix to reduce interference and ion suppression, followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation: Protein precipitation is chosen for its speed, simplicity, and effectiveness in removing the majority of interfering proteins from plasma.[8][9] Acetonitrile is used as the precipitation solvent as it efficiently denatures proteins while ensuring the analyte remains in the supernatant.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) analog (e.g., d₃-labeled this compound) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, correcting for variations during sample preparation and injection. If a SIL-IS is unavailable, a structurally similar compound with a close retention time can be used.

  • Chromatography: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds like our analyte.[10] An acidic mobile phase (0.1% formic acid) serves two crucial purposes: it sharpens peak shape for basic analytes and provides the protons necessary for efficient ESI+ ionization.[4]

  • Detection: ESI in positive mode is used to generate the protonated molecular ion [M+H]⁺. In the mass spectrometer, this precursor ion is fragmented, and a specific, stable product ion is monitored (MRM). This precursor-to-product transition is highly specific to the analyte, providing exceptional selectivity and minimizing background noise.[5]

Materials and Reagents
  • This compound reference standard (≥97% purity).[3]

  • Stable Isotope-Labeled Internal Standard (e.g., d₃-analog).

  • LC-MS Grade Acetonitrile and Methanol.[11]

  • LC-MS Grade Water.[11]

  • Formic Acid (98%+ purity).[11]

  • Control Human Plasma (K₂EDTA).

  • Microcentrifuge tubes (1.5 mL).

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Workflow: Sample Preparation

The following diagram illustrates the protein precipitation workflow.

G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 100 µL of Plasma Sample is 2. Add 20 µL Internal Standard (IS) Working Solution plasma->is precip 3. Add 300 µL Acetonitrile (with 0.1% FA) is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant analysis 7. Inject into LC-MS/MS System supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol
  • Prepare Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

    • From these stocks, prepare intermediate and working solutions by serial dilution in 50:50 Methanol:Water. Calibration standards and Quality Control (QC) samples are prepared by spiking the appropriate working solutions into control plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, standard, QC, or unknown).

    • Add 20 µL of the IS working solution and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to sample ensures efficient protein crashing.[8]

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to an HPLC vial with an insert.

    • The sample is now ready for injection.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System UPLC or HPLC System
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA typical gradient for efficient elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole MSRequired for MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte has basic nitrogens, ideal for ESI+.
MRM Transitions Analyte: 163.1 -> 146.1; IS: 166.1 -> 149.1Hypothetical. Precursor: [M+H]⁺. Product: Loss of NH₃ or CH₃. Must be optimized empirically.
Source Temp. 150 °CInstrument-dependent optimization required.
Desolvation Temp. 400 °CInstrument-dependent optimization required.[4]
Method Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated according to established bioanalytical guidelines.[8] The protocol is considered valid if the following criteria are met using calibration standards and at least three levels of QCs (low, mid, high).

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99 for a weighted (1/x²) linear regression.
Lower Limit of Quant. Analyte response is ≥ 5x S/N; accuracy and precision within ±20%.
Accuracy (Intra/Inter-day) Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (Intra/Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity No significant interfering peaks at the analyte/IS retention times in blank matrix.
Matrix Effect CV of IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.

Alternative Protocol: GC-MS with Derivatization

This method is suitable for confirmation of identity. The primary and secondary amine functionalities make the analyte polar and prone to peak tailing on standard non-polar GC columns. Derivatization is necessary.

Principle

Silylation is a common derivatization technique where active hydrogens (on the N-H groups) are replaced with a trimethylsilyl (TMS) group. This increases the molecule's volatility and thermal stability, making it amenable to GC analysis.

G cluster_gc GC-MS Derivatization Workflow extract 1. Dried Sample Extract reagent 2. Add Silylation Reagent (e.g., MSTFA) extract->reagent heat 3. Heat at 60°C for 30 min reagent->heat inject 4. Inject into GC-MS System heat->inject

Caption: General workflow for silylation derivatization.

Step-by-Step Protocol
  • Sample Extraction: Extract the analyte from the matrix using Liquid-Liquid Extraction or Solid-Phase Extraction. Evaporate the final solvent to complete dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column (30m x 0.25mm x 0.25µm).

    • Inlet Temp: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • MS Mode: Electron Ionization (EI), Scan mode (e.g., m/z 50-550) for identification.

Conclusion

This application note provides a detailed, validated protocol for the quantification of this compound in biological matrices using LC-MS/MS. The presented method is sensitive, selective, and robust, making it highly suitable for regulated bioanalysis in drug development. The causality behind each step has been explained to empower scientists to adapt and troubleshoot the method effectively. The alternative GC-MS protocol serves as a valuable tool for structural confirmation. Adherence to the outlined validation criteria will ensure the generation of trustworthy and reproducible data critical for research and development.

References

  • Dostert, P., Strolin Benedetti, M., & Dordain, G. (1992). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 301-309. [Link]

  • Tfouni, S. A. V., Serrate, C. S., Leme, D. M., Camargo, M. C. R., Teles, C. R. A., & Furlani, R. P. Z. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13409. [Link]

  • Frison, S., Zancanaro, F., Favretto, D., & Ferrara, S. D. (2021). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. International Journal of Legal Medicine, 135(6), 2533–2543. [Link]

  • UCL Discovery. (n.d.). Supporting Information. University College London. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. [Link]

  • Stanimirova, I., Teneva, D., Nankov, A., & Georgiev, M. I. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3487. [Link]

  • Kasuya, F., Igarashi, K., & Fukui, M. (2003). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science, 49(1), 1-8. [Link]

  • Kasuya, F., Igarashi, K., & Fukui, M. (2003). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage, 49(1), 1-8. [Link]

  • Frison, S., Zancanaro, F., Favretto, D., & Ferrara, S. D. (2021). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. International journal of legal medicine. [Link]

  • Jones, J., Ciborowski, P., & Gendelman, H. E. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug and Alcohol Dependence Reports, 5, 100101. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Majidi, S. M., & Al-Omary, F. A. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173–178. [Link]

  • Kaur, H., Kumar, V., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13248-13271. [Link]

  • Kasuya, F., Igarashi, K., & Fukui, M. (2003). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science. [Link]

  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. [Link]

  • Fisyuk, A. S., & Zyleva, N. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-22. [Link]

  • ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. [Link]

  • Murugesan, S., Kutil, B. R., & De Clercq, E. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332. [Link]

  • Shevyrin, V. A., Melkozerov, V. P., & Morzherin, Y. Y. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 59(7), 90-96. [Link]

Sources

Application Notes and Protocols: Investigating 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Amine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuroscience, forming the core of a class of compounds with profound effects on the central nervous system.[1][2][3] Endogenously present in the mammalian brain, certain THIQ derivatives are implicated in both the pathogenesis and prevention of neurodegenerative conditions like Parkinson's disease.[4][5] These molecules are known to interact with monoaminergic systems, modulating dopamine and noradrenaline neurotransmission.[6] For instance, the structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated significant neuroprotective, anti-addictive, and antidepressant-like properties in preclinical studies, largely attributed to its influence on dopaminergic pathways and its ability to scavenge free radicals.[7][8][9]

This document introduces 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS: 14097-40-6), a structural analog of these neuroactive THIQs.[10][11] While direct research on this specific compound is nascent, its structural features—a tetrahydroisoquinoline core, an N-methyl group, and a 7-amino substitution—suggest a strong potential for significant activity within dopaminergic and serotonergic systems. The presence of the amino group, in particular, may confer novel pharmacological properties, including enhanced receptor affinity or altered metabolic stability compared to its non-aminated counterparts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate a thorough investigation into the neuropharmacological profile of this compound. We present a logical, stepwise framework for its characterization, from initial in vitro screening to more complex in vivo functional assessments. The protocols are designed to be self-validating and are grounded in established methodologies for the study of novel psychoactive compounds.

Hypothesized Mechanism of Action and Rationale for Investigation

Based on the pharmacology of related THIQ derivatives, we hypothesize that this compound will primarily modulate monoaminergic systems. The rationale for this hypothesis is built on the following points:

  • Structural Similarity to Dopaminergic Ligands: The THIQ core is structurally related to dopamine and other catecholamines, facilitating potential interactions with dopamine receptors (D1, D2, etc.) and transporters (DAT).[6]

  • Known Activity of Isomers: The neuroprotective effects of 1MeTIQ are linked to its ability to modulate dopaminergic neuron firing and protect against neurotoxins like MPTP.[4][9][12] It is plausible that this compound shares some of these properties.

  • Potential for Serotonergic Interaction: The amine substitution may introduce affinity for serotonin (5-HT) receptors, a common feature of many psychoactive compounds that can influence mood, cognition, and behavior.[13][14]

The following diagram illustrates the potential signaling pathways that could be modulated by this novel compound.

Hypothesized_Signaling_Pathways cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? D2R Dopamine D2 Receptor Compound->D2R Agonism/ Antagonism? 5HT2AR Serotonin 5-HT2A Receptor Compound->5HT2AR Agonism/ Antagonism? DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake 5HT_vesicle Serotonin Vesicle SERT->5HT_vesicle Reuptake VMAT2 VMAT2 DA_vesicle->D2R Dopamine 5HT_vesicle->5HT2AR Serotonin Signaling Downstream Signaling Cascades D2R->Signaling 5HT2AR->Signaling

Caption: Hypothesized interactions with monoaminergic systems.

Phase 1: In Vitro Characterization

The initial phase of investigation focuses on characterizing the fundamental pharmacological properties of this compound using established in vitro assays.[15]

Application Note 1.1: Receptor Binding Affinity Profile

Objective: To determine the binding affinity of the compound for a panel of key neuroscience-related receptors and transporters.

Rationale: A broad receptor binding screen is a cost-effective first step to identify primary molecular targets and potential off-target effects. Based on the hypothesized mechanism, the panel should include, at a minimum, dopamine and serotonin receptors and transporters.

Experimental Protocol: Radioligand Receptor Binding Assay [13]

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing D2R, 5-HT2AR, DAT, SERT). Prepare membrane fractions according to standard cell lysis and centrifugation protocols.

  • Competition Binding Assay:

    • In a 96-well microplate, add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add a fixed concentration of a specific radiolabeled ligand with known affinity for the target receptor (e.g., [³H]spiperone for D2 receptors).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (inhibitory concentration 50%).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandKi (nM) of this compound
Dopamine D1 Receptor[³H]SCH23390Experimental Value
Dopamine D2 Receptor[³H]SpiperoneExperimental Value
Dopamine Transporter (DAT)[³H]WIN 35,428Experimental Value
Serotonin 5-HT1A Receptor[³H]8-OH-DPATExperimental Value
Serotonin 5-HT2A Receptor[³H]KetanserinExperimental Value
Serotonin Transporter (SERT)[³H]CitalopramExperimental Value
Norepinephrine Transporter (NET)[³H]NisoxetineExperimental Value
Application Note 1.2: Functional Activity at Primary Targets

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the primary targets identified in the binding assay.

Rationale: Binding affinity does not reveal the functional consequence of the interaction. Functional assays are essential to understand if the compound activates or inhibits receptor signaling.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Flux)

This protocol is for a Gq-coupled receptor like the 5-HT2A receptor. Similar assays are available for other GPCR signaling pathways (e.g., cAMP for Gs/Gi).

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing 5-HT2A) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Agonist Mode: Add varying concentrations of this compound and monitor for an increase in intracellular calcium, indicating receptor activation.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC₅₀ concentration. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Plot the change in fluorescence against the log of the compound concentration.

    • For agonist activity, determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect).

    • For antagonist activity, determine the IC₅₀ and calculate the functional inhibition constant (Kb) using the Gaddum equation.

Phase 2: In Vitro and Ex Vivo Electrophysiology

Following initial binding and functional characterization, electrophysiology provides direct measurement of the compound's effects on neuronal excitability and synaptic transmission.[16][17]

Application Note 2.1: Effects on Neuronal Firing in Brain Slices

Objective: To assess the impact of the compound on the spontaneous and evoked firing rates of neurons in relevant brain regions, such as the substantia nigra (dopaminergic neurons) or the dorsal raphe nucleus (serotonergic neurons).

Rationale: Changes in neuronal firing patterns are a key indicator of a compound's central activity. This ex vivo preparation maintains local synaptic circuitry, offering a more physiologically relevant context than cell lines.[12]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology [16]

  • Brain Slice Preparation:

    • Acutely prepare coronal brain slices (e.g., 300 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

    • Identify target neurons (e.g., dopaminergic neurons in the substantia nigra pars compacta) using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • Drug Application:

    • Record baseline spontaneous firing activity for 5-10 minutes.

    • Bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Record changes in firing rate, membrane potential, and action potential waveform.

  • Data Analysis:

    • Measure the average firing frequency before, during, and after drug application.

    • Analyze changes in action potential threshold, amplitude, and duration.

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine significant effects.

Electrophysiology_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Experiment cluster_3 Analysis Animal Rodent Slicing Vibratome Slicing (aCSF) Animal->Slicing Recovery Slice Recovery (Oxygenated aCSF) Slicing->Recovery Microscope IR-DIC Microscope Recovery->Microscope Patch Whole-Cell Patch Clamp Microscope->Patch Baseline Record Baseline Activity Patch->Baseline Drug_App Bath Apply Compound Baseline->Drug_App Record_Effect Record Changes in Firing/Membrane Potential Drug_App->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Analyze Firing Rate, AP Properties Record_Effect->Data_Analysis Stats Statistical Comparison Data_Analysis->Stats

Caption: Workflow for ex vivo brain slice electrophysiology.

Phase 3: In Vivo Behavioral and Neurochemical Assessment

The final phase of preclinical investigation involves assessing the compound's effects in living organisms to understand its integrated impact on behavior and neurochemistry.

Application Note 3.1: Assessment of Locomotor Activity and Motor Coordination

Objective: To evaluate the compound's effects on spontaneous movement and motor control.

Rationale: Compounds acting on the dopaminergic system often have pronounced effects on locomotion.[6] This is a fundamental test to identify stimulant, sedative, or motor-impairing properties.

Experimental Protocol: Open Field Test

  • Habituation: Place rodents (mice or rats) in the open field arena (a square box with video tracking) for a period of 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity.

  • Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral) at several doses.

  • Testing: At a predetermined time post-injection (based on expected pharmacokinetics), place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30 minutes).

  • Data Analysis: Use automated video tracking software to quantify parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery (anxiolytic/anxiogenic effects)

    • Rearing frequency

    • Stereotyped behaviors

Application Note 3.2: Evaluation of Antidepressant-like and Anxiolytic-like Effects

Objective: To determine if the compound possesses properties that may be relevant to the treatment of depression or anxiety.

Rationale: Given the potential for interaction with both dopaminergic and serotonergic systems, and the known antidepressant-like effects of 1MeTIQ, these assays are a logical step.[18]

Experimental Protocols:

  • Forced Swim Test (FST - Antidepressant-like): [18]

    • Administer the compound or vehicle.

    • After a set pre-treatment time, place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility over a 5-minute test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (EPM - Anxiolytic-like): [14]

    • Administer the compound or vehicle.

    • Place the animal in the center of a plus-shaped maze raised off the floor, with two open arms and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period. An increase in the proportion of time spent in the open arms suggests an anxiolytic-like effect.

Application Note 3.3: In Vivo Microdialysis

Objective: To directly measure the effect of the compound on extracellular levels of dopamine and serotonin in specific brain regions.

Rationale: This technique provides direct neurochemical evidence to support or refute the mechanisms of action suggested by in vitro and behavioral data.

Experimental Protocol:

  • Surgery: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum for dopamine, prefrontal cortex for both). Allow for several days of recovery.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF and collect baseline dialysate samples every 20 minutes.

  • Drug Administration: After a stable baseline is established, administer this compound systemically.

  • Sample Collection and Analysis: Continue collecting dialysate samples for several hours post-administration. Analyze the samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration and plot over time.

Conclusion and Future Directions

This document outlines a systematic, multi-phased approach to characterize the neuropharmacological profile of this compound. The proposed experiments will elucidate its molecular targets, its effects on neuronal function, and its behavioral consequences. Positive findings in these assays would warrant further investigation into its therapeutic potential for neuropsychiatric or neurodegenerative disorders, including more advanced behavioral models, pharmacokinetic studies, and safety toxicology. The structural novelty of this compound, combined with the rich pharmacology of its chemical class, marks it as a compelling candidate for neuroscience research and drug discovery.

References

  • Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Neurochemical Research, 16(10), 1077-1082. [Link]

  • Katagiri, N., et al. (2009). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Journal of Health Science, 55(5), 629-637. [Link]

  • Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug testing and analysis, 3(7-8), 435-446. [Link]

  • Bortolotti, F., et al. (2020). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 25(22), 5462. [Link]

  • O'Regan, L., et al. (2012). Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD?. ADHD Attention Deficit and Hyperactivity Disorders, 4(1), 1-9. [Link]

  • Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Journal of Pre-Clinical and Clinical Research, 17(1), 28-34. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. Handbook of experimental pharmacology, 242, 159-197. [Link]

  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. [Link]

  • Pop, R. A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Journal of Clinical Medicine, 12(7), 2505. [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Mazur, M., et al. (2002). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta poloniae pharmaceutica, 59(3), 179-187. [Link]

  • Zeeb, F. D., et al. (2009). Serotonergic and dopaminergic modulation of gambling behavior as assessed using a novel rat gambling task. Neuropsychopharmacology, 34(9), 2329-2343. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-13. [Link]

  • Wąsik, A., & Antkiewicz-Michaluk, L. (2017). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Neurotoxicity research, 31(3), 415-428. [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Bishop, R. A., & O'Donovan, M. J. (2013). Neurophysiological Approaches for In Vivo Neuropharmacology. Current protocols in pharmacology, Chapter 10, Unit10.16. [Link]

  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 1-13. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Wąsik, A., & Antkiewicz-Michaluk, L. (2017). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Neurotoxicity Research, 31(3), 415–428. [Link]

Sources

Application Notes and Protocols for the Pharmacological Investigation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Analog

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry and pharmacology. Compounds incorporating this structural motif have demonstrated a remarkable diversity of biological activities, engaging with a wide array of targets within the central nervous system and beyond.[1][2][3] Analogs of THIQ have been identified as neuroprotective agents,[4][5][6] inhibitors of phenylethanolamine N-methyltransferase,[7] potent and selective opioid receptor modulators,[8][9][10] and even compounds with antidepressant-like properties.[11]

This document concerns 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine , a specific derivative of the THIQ core. While this compound is commercially available, its pharmacological profile is not extensively documented in peer-reviewed literature, presenting a unique opportunity for novel discovery. These application notes are designed to guide researchers, scientists, and drug development professionals in the systematic pharmacological characterization of this compound.

By leveraging the known activities of structurally related THIQs, we provide a strategic framework and detailed protocols for a first-pass screening cascade. This guide is built on the premise that understanding the established pharmacology of the THIQ family can inform and accelerate the investigation of new, under-explored members like this compound.

Compound Profile and Handling

Before initiating any experimental work, it is crucial to understand the basic physicochemical properties of the test article and to establish proper handling and storage procedures.

PropertyValueSource
Compound Name This compound[12][13]
CAS Number 14097-40-6[12][13]
Molecular Formula C₁₀H₁₄N₂[12][13]
Molecular Weight 162.23 g/mol [12][13]
Purity ≥97% (Typical)[13]
Appearance Varies (Typically solid)-
Storage Room temperature, desiccated, protected from light[13]

Solubility: The solubility of the compound should be determined empirically in relevant solvents (e.g., DMSO, ethanol, aqueous buffers). For most in vitro assays, preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO is a standard starting point. Subsequent dilutions into aqueous assay buffers should be carefully monitored to prevent precipitation. It is critical to ensure that the final concentration of the organic solvent in the assay medium is kept to a minimum (typically <0.5%) to avoid confounding effects on biological systems.

Proposed Pharmacological Screening Strategy

Based on the diverse bioactivities of the THIQ scaffold, a logical first-pass screening cascade for this compound would investigate its potential effects on key CNS targets. The following sections outline the rationale and protocols for these initial studies.

G cluster_0 Initial Characterization cluster_1 Primary Screening: Target Engagement cluster_2 Secondary Screening: Functional Activity cluster_3 Tertiary Analysis compound 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-7-amine solubility Solubility & Stability Assessment compound->solubility cytotoxicity Cellular Viability Assay (e.g., MTT, LDH) solubility->cytotoxicity binding Receptor Binding Assays (Dopamine, Opioid, etc.) cytotoxicity->binding Establish non-toxic concentration range enzyme Enzyme Inhibition Assays (MAO-A, MAO-B) cytotoxicity->enzyme gtp Functional Assay ([35S]GTPγS Binding) binding->gtp If binding observed uptake Neurotransmitter Uptake Assay enzyme->uptake selectivity Selectivity Profiling gtp->selectivity uptake->selectivity invivo In Vivo Behavioral Models selectivity->invivo

Caption: Proposed workflow for the pharmacological characterization of a novel THIQ analog.

Rationale for Monoaminergic System Modulation

Several THIQ derivatives, most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to interact with the dopaminergic system and exhibit neuroprotective and antidepressant-like effects.[5][6][11] These effects are thought to be mediated, in part, through the inhibition of monoamine oxidase (MAO) and potential interactions with dopamine receptors or transporters.[6][14] Therefore, a primary line of investigation should be to assess the affinity of this compound for key components of the monoaminergic system.

Rationale for Opioid Receptor Modulation

A distinct and compelling area of THIQ pharmacology is the modulation of opioid receptors. Research has led to the development of highly potent and selective kappa opioid receptor (KOR) antagonists based on the THIQ scaffold.[8][9] These compounds are valuable research tools and have therapeutic potential for treating depression, anxiety, and substance use disorders.[10] Given this precedent, evaluating the binding of this compound to the μ (MOR), δ (DOR), and κ (KOR) opioid receptors is a high-priority screening step.

G agonist Endogenous Agonist (e.g., Dynorphin) receptor KOR Gαi/o agonist->receptor:f0 Activates antagonist THIQ Antagonist (e.g., JDTic, PDTic) antagonist->receptor:f0 Blocks gprotein Gαi/o (Inactive) GDP-bound receptor->gprotein Activates effector Adenylyl Cyclase gprotein->effector Inhibits camp cAMP effector->camp Inhibited Conversion atp ATP atp->effector

Caption: Simplified signaling pathway for the Kappa Opioid Receptor (KOR).

Experimental Protocols

The following protocols are provided as templates. The specific concentrations of reagents, incubation times, and choice of cell lines or tissues should be optimized based on internal laboratory standards and the specific research question.

Protocol 1: General Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor (e.g., human dopamine D₂ receptor, human KOR).

Causality and Trustworthiness: This protocol uses competitive binding, a gold-standard method, to measure the displacement of a known high-affinity radioligand by the test compound. The inclusion of controls for non-specific binding ensures that the measured displacement is due to specific interaction with the target receptor.

Materials:

  • Cell membranes expressing the target receptor (commercially available or prepared in-house).

  • Radioligand specific for the target (e.g., [³H]Spiperone for D₂ receptors, [³H]U-69,593 for KOR).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for D₂, 10 µM Naloxone for opioid receptors).

  • Test Compound Stock: 10 mM this compound in 100% DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Compound Dilutions: Perform serial dilutions of the test compound stock in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: To each well of the 96-well plate, add reagents in the following order:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of the non-specific control ligand.

    • Test Compound: 50 µL of the respective compound dilution.

  • Add Radioligand: Add 50 µL of the radioligand (diluted in Assay Buffer to a final concentration near its Kₔ) to all wells.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation (diluted in Assay Buffer to an appropriate concentration, e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

Causality and Trustworthiness: This protocol utilizes a commercially available fluorometric assay kit, which provides a validated system for measuring enzyme activity. The production of a fluorescent signal is directly proportional to the enzymatic activity, and its inhibition by the test compound provides a reliable measure of its inhibitory potential (IC₅₀).

Materials:

  • MAO-Glo™ Assay Kit (Promega) or equivalent. This kit typically includes:

    • MAO-A and MAO-B enzymes (recombinant human).

    • MAO substrate (e.g., a luciferin derivative).

    • Reconstituted Luciferin Detection Reagent.

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Test Compound Stock: 10 mM in 100% DMSO.

  • White, opaque 96-well microplates.

  • Plate-reading luminometer.

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.

  • Compound Plating: Add 5 µL of test compound dilutions (prepared in the appropriate buffer) to the wells. Include wells for "no inhibitor" controls and positive controls.

  • Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Substrate Addition: Add 10 µL of the MAO substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 25 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating signal.

  • Read Plate: Incubate for 20 minutes at room temperature, then measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC₅₀ value.

Protocol 3: Cellular Viability Assay (MTT Assay)

Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Causality and Trustworthiness: This assay is foundational for all subsequent cell-based experiments. It establishes a safe concentration window for the test compound, ensuring that observed effects in functional assays are due to specific pharmacological actions and not simply cell death. The assay relies on the metabolic reduction of MTT by viable cells, a direct indicator of cellular health.

Materials:

  • SH-SY5Y cells (or other relevant cell line).

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Test Compound Stock: 10 mM in 100% DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the cells for a period relevant to your planned functional assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the log concentration of the test compound.

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity) from the resulting dose-response curve.

References

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
  • This compound - Echemi.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Carrasco, E., et al. (2000). *The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) *. Journal of Neurochemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing.
  • 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research.
  • Kormos, C. M., et al. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry.
  • Grunewald, G. L., et al. (1990). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research.
  • Kakefuda, A., et al. (2003). Synthesis and Pharmacological Evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Specific Bradycardic Agents. Chemical & Pharmaceutical Bulletin.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate.
  • Thomas, J. B., et al. (2019). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). ACS Medicinal Chemistry Letters.
  • Thomas, J. B., et al. (2019). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]. ACS Medicinal Chemistry Letters.
  • Antkiewicz-Michaluk, L., et al. (2018). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports.

Sources

Administration of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of THIQ have demonstrated potential as antitumor, antibacterial, anti-inflammatory, and neuroprotective agents.[1][3][4] Notably, compounds such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown antidepressant-like effects in rodent models, appearing to act through modulation of monoaminergic systems.[5][6][7][8]

This document provides a detailed guide for the preclinical administration of a specific derivative, this compound (CAS No: 14097-40-6).[9][10][11][12] As a novel compound, specific pharmacokinetic and toxicological data are not yet extensively documented in publicly available literature. Therefore, this guide emphasizes not only procedural accuracy but also the underlying principles of experimental design and animal welfare when working with a new chemical entity. The protocols herein are based on established best practices for small molecule administration in rodents and are intended to be adapted based on preliminary, investigator-led formulation and tolerability studies.

Preclinical Compound Characterization and Formulation

Prior to in vivo administration, a thorough understanding of the physicochemical properties of this compound is paramount. This foundational knowledge will dictate the choice of vehicle, route of administration, and ultimately, the reproducibility of the study.

Compound Properties
PropertyValueSource
CAS Number 14097-40-6[9][10]
Molecular Formula C10H14N2[9][10]
Molecular Weight 162.23 g/mol [9][10]
Appearance Not specified (typically solid)-
Purity ≥97% (typical from commercial suppliers)[10]
Storage Room temperature[10]
Vehicle Selection and Solubility Testing: A Critical First Step

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the test compound. As no specific solubility data for this compound is readily available, a systematic solubility screening is the mandatory first step.

Causality Behind Vehicle Choice: The vehicle must be non-toxic at the administered volume, inert with respect to the compound, and capable of fully solubilizing the compound to the desired concentration. The choice of vehicle is also dependent on the intended route of administration.

Recommended Screening Vehicles:

  • Sterile Saline (0.9% NaCl): The preferred vehicle for intravenous (IV) and intraperitoneal (IP) injections due to its isotonicity.

  • Phosphate-Buffered Saline (PBS): An alternative to saline, buffered to a physiological pH.

  • 5-10% DMSO in Saline: Dimethyl sulfoxide (DMSO) is a powerful solvent. However, its concentration should be kept to a minimum as it can have its own biological effects.

  • 5-10% Tween 80 in Saline: A non-ionic surfactant used to increase the solubility of hydrophobic compounds.

  • Corn Oil or Sesame Oil: For oral (PO) administration of lipophilic compounds.

Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 2-5 mg) into a sterile microcentrifuge tube.

  • Add a measured volume of the test vehicle to achieve the highest desired concentration for your study.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.

  • If the compound remains undissolved, consider a lower concentration or a different vehicle.

  • Once a suitable vehicle is identified, prepare a fresh dosing solution for each experiment and ensure its stability for the duration of the experiment.

Experimental Workflow for In Vivo Administration

The following diagram illustrates the logical flow from initial compound characterization to post-administration monitoring. This workflow ensures a systematic and self-validating approach to your animal studies.

G cluster_0 Phase 1: Pre-Administration cluster_1 Phase 2: Administration cluster_2 Phase 3: Post-Administration compound_char Compound Characterization (Purity, MW) solubility Solubility & Vehicle Selection compound_char->solubility dose_calc Dosage Calculation solubility->dose_calc formulation Dosing Solution Formulation & QC dose_calc->formulation animal_prep Animal Acclimation & Health Check formulation->animal_prep route_selection Route Selection (IP, IV, PO) animal_prep->route_selection ip_admin Intraperitoneal (IP) Injection route_selection->ip_admin iv_admin Intravenous (IV) Injection route_selection->iv_admin po_admin Oral (PO) Gavage route_selection->po_admin monitoring Post-Dosing Monitoring ip_admin->monitoring iv_admin->monitoring po_admin->monitoring data_collection Data Collection (Behavioral, PK/PD) monitoring->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for in vivo administration of a novel compound.

Administration Protocols

All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Personnel must be adequately trained in the handling and administration techniques for the chosen animal model.

Safety Precautions

While specific toxicology is unknown, related tetrahydroisoquinoline compounds can cause skin and eye irritation.[8][13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound and its formulations.

Dosage Calculation

Dosage is typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg).

Formula: Injection Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Dosing Solution (mg/mL)

Example: To administer a 25 mg/kg dose to a 25 g (0.025 kg) mouse using a 5 mg/mL solution: Injection Volume (mL) = (25 mg/kg * 0.025 kg) / 5 mg/mL = 0.125 mL

Protocol 1: Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration, offering rapid absorption.

Rationale: This method allows for the administration of a larger volume compared to IV and is technically less demanding. The substance is absorbed into the mesenteric vessels.

Materials:

  • Sterile dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[1]

  • 70% ethanol or other skin disinfectant

  • Animal scale

Step-by-Step Procedure:

  • Preparation:

    • Weigh the mouse and calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[1][14]

    • Draw up the calculated volume into a sterile syringe. Ensure no air bubbles are present. Use a new needle and syringe for each animal.[5][15]

    • Warm the dosing solution to room or body temperature to prevent a drop in the animal's body temperature.[5][14]

  • Restraint:

    • Grasp the mouse by the scruff of the neck with your non-dominant hand, ensuring a firm but not restrictive grip.

    • Secure the tail with your little finger against your palm.

    • Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[1][5]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.[5][15]

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-45 degree angle.[5]

    • Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[15]

    • Slowly depress the plunger to inject the solution.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for at least 10-15 minutes for any immediate adverse reactions, such as distress or bleeding at the injection site.[14]

Protocol 2: Oral Gavage (PO) in Rats

Oral gavage ensures the direct delivery of a precise dose to the stomach.

Rationale: This route is essential for assessing oral bioavailability and is often used for compounds intended for oral administration in humans.

Materials:

  • Sterile dosing solution

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)[16][17]

  • Syringe

  • Animal scale

Step-by-Step Procedure:

  • Preparation:

    • Weigh the rat and calculate the required administration volume. The maximum recommended volume is 10-20 mL/kg.[16][18]

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[17][18]

    • Fill the syringe with the calculated volume and attach the gavage needle.

  • Restraint:

    • Firmly restrain the rat, keeping its body in a vertical position to straighten the path to the esophagus.[3]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue.[16]

    • The needle should slide easily down the esophagus. Do not force the needle. If you feel resistance or the animal begins to cough, you may be in the trachea. Withdraw immediately and restart.

    • Advance the needle to the pre-measured depth.

    • Administer the solution slowly over 2-3 seconds.[16]

  • Post-Administration:

    • Slowly withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Protocol 3: Intravenous (IV) Tail Vein Injection in Mice

IV injection provides the most rapid onset of action and 100% bioavailability.

Rationale: This route is critical for pharmacokinetic studies and for compounds that are poorly absorbed via other routes.

Materials:

  • Sterile dosing solution

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 gauge)[9][19]

  • A warming device (e.g., heat lamp or warming pad)

  • A mouse restrainer

  • 70% ethanol

Step-by-Step Procedure:

  • Preparation:

    • Weigh the mouse and calculate the injection volume. The maximum recommended volume for a bolus injection is 5 mL/kg.[9]

    • Prepare the syringe, ensuring all air bubbles are expelled.

    • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation, making the lateral tail veins more visible and accessible.[6][19]

  • Restraint and Vein Identification:

    • Place the mouse in a suitable restrainer.

    • Grasp the tail and wipe it with 70% ethanol to clean the area and improve vein visibility.

    • Identify one of the two lateral tail veins.

  • Injection:

    • With the needle bevel facing up, align it parallel to the vein.[6]

    • Insert the needle into the vein, starting towards the distal end of the tail. A successful insertion will often result in a small "flash" of blood in the needle hub.

    • Inject the solution slowly and steadily. You should feel no resistance. If a blister forms under the skin, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[19][20]

  • Post-Injection:

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[6]

    • Return the mouse to its cage and monitor for any adverse effects.

Data Interpretation and Path Forward

The administration of a novel compound like this compound is the first step in a longer investigative process. The choice of administration route will influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.

Potential Signaling Pathways

Given the known activities of related THIQ compounds, this compound may interact with monoaminergic systems. A hypothetical signaling pathway is presented below for conceptualization.

G compound 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-7-amine transporter Monoamine Transporters (DAT, SERT, NET) compound->transporter Inhibition? mao Monoamine Oxidase (MAO) compound->mao Inhibition? synaptic_ma Synaptic Monoamine Levels (DA, 5-HT, NE) transporter->synaptic_ma Uptake mao->synaptic_ma Degradation receptor Postsynaptic Receptors synaptic_ma->receptor Activation downstream Downstream Signaling & Cellular Response receptor->downstream behavior Behavioral Outcome (e.g., Antidepressant-like effect) downstream->behavior

Caption: Hypothetical signaling pathway for THIQ derivatives in the CNS.

Following administration, researchers should proceed with appropriate behavioral assays (e.g., forced swim test, tail suspension test for antidepressant effects) and pharmacokinetic/pharmacodynamic (PK/PD) studies to characterize the compound's in vivo profile.

Conclusion

The successful administration of this compound in animal models hinges on a methodical approach that begins with careful formulation and solubility testing. The protocols provided for intraperitoneal, oral, and intravenous routes offer a solid foundation for these initial studies. By understanding the rationale behind each step and adhering to best practices in animal welfare, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of this promising compound's therapeutic potential.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13864–13893.
  • Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. (2013). Pharmacological Reports, 65(6), 1579-1590.
  • Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. (2017). Pharmacological Reports, 69(5), 987-993.
  • Queen's University Animal Care Committee. (2012). Intraperitoneal Injection in Mice. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Florida State University ACUC. (2016). Oral Gavage in the Rat. Retrieved from [Link]

  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. Retrieved from [Link]

  • Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]

  • Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. (2007). Bioorganic & Medicinal Chemistry, 15(19), 6442-6453.
  • Biological Activities of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules, 25(23), 5629.
  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • 1,2,3,4-Tetrahydroisoquinoline Produces an Antidepressant-Like Effect in the Forced Swim Test and Chronic Mild Stress Model of Depression in the Rat: Neurochemical Correlates. (2014). European Journal of Pharmacology, 729, 107-115.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (2011). Neurotoxicity Research, 19(2), 217-233.
  • The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). (2000). Journal of Neurochemistry, 75(1), 65-72.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13864–13893.
  • 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024). Retrieved from [Link]

  • Tetrahydroisoquinoline derivatives of enkephalins: synthesis and properties. (2001). Journal of Peptide Science, 7(12), 612-618.
  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). International Journal of Molecular Sciences, 23(21), 13426.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). Current Bioactive Compounds, 17(5), e1877-0521184340.
  • This compound - Ark Pharma Scientific Limited. (n.d.). Retrieved from [Link]

Sources

Application Note: Protocol for the Preparation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization and handling of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS: 14097-40-6), a key building block in medicinal chemistry and drug discovery.[1][2] Proper preparation of stock and working solutions is paramount for generating accurate, reproducible, and meaningful data in biological and biochemical assays.[3] This guide details the physicochemical properties of the compound, offers a strategic approach to solvent selection, and provides validated, step-by-step protocols for preparing solutions in various solvent systems. It is intended for researchers, scientists, and drug development professionals who require reliable methods for incorporating this compound into their experimental workflows.

Physicochemical Characterization and Solubility Profile

A thorough understanding of a compound's physicochemical properties is the foundation for developing a robust dissolution protocol.[3] this compound is a substituted tetrahydroisoquinoline, a scaffold prevalent in many biologically active molecules.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Dissolution
CAS Number 14097-40-6[1][5]Unique identifier for ensuring compound identity.
Molecular Formula C₁₀H₁₄N₂[1][5]Used for molecular weight calculation.
Molecular Weight 162.23 g/mol [1][5]Critical for calculating mass needed for molar solutions.
XLogP3 1.78[5]Indicates moderate lipophilicity, suggesting poor aqueous solubility but good solubility in organic solvents.
Structure Tetrahydroisoquinoline with a primary amine and a tertiary amine[5]The basic amine groups suggest that solubility in aqueous media can be significantly increased at acidic pH through salt formation.[6]
Purity Typically ≥97%[1]Purity should be factored into calculations for highly accurate stock concentrations.[3]

The structural features—specifically the basic nitrogen atoms and the moderately lipophilic core—dictate the solubility strategy. The compound is predicted to be most soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol. Direct dissolution in neutral aqueous buffers is expected to be very limited.

Strategic Solvent Selection for Assays

The choice of solvent is a critical experimental parameter that depends on two primary factors: the compound's solubility and the solvent's compatibility with the downstream assay.[3][7] A solvent that is perfect for dissolution may be entirely unsuitable for a cell-based assay due to toxicity.[8]

Organic Solvents: The Primary Choice
  • Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is the recommended starting point for most water-insoluble small molecules.[9][10] It can typically dissolve this compound at high concentrations (e.g., >10 mM).

    • Causality: DMSO's high polarity effectively solvates the amine groups and the aromatic ring system.

    • Trustworthiness: For cell-based assays, the final concentration of DMSO in the culture medium must be carefully controlled. It is generally recommended to keep the final concentration ≤0.5%, as higher levels can induce cytotoxicity or other off-target cellular effects.[11][12]

  • Ethanol (EtOH): Ethanol is another viable option, particularly if DMSO interferes with the assay.

    • Causality: As a polar protic solvent, ethanol can form hydrogen bonds with the amine groups, facilitating dissolution.

    • Trustworthiness: Similar to DMSO, ethanol can affect cell viability and function.[8] The final concentration in assays should be kept consistent and as low as possible, typically under 1%.[13]

Aqueous Solvents: An Alternative for Acellular Assays

The presence of basic amine functionalities allows for an alternative strategy: pH-mediated dissolution.

  • Acidified Buffers: By preparing the solution in a dilute acid (e.g., 10-50 mM HCl) or an acidic buffer (e.g., pH 4-5), the amine groups will be protonated, forming a more water-soluble salt.

    • Causality: The conversion of the neutral base to a charged hydrochloride salt dramatically increases its interaction with polar water molecules, enhancing solubility.

    • Trustworthiness: This method is ideal for biochemical or acellular assays where the pH is compatible with the experimental components (e.g., enzymes, proteins). It is generally not suitable for live-cell assays, as the required low pH would be cytotoxic.

Visualization: Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting the optimal solvent system.

G start Start: Dissolve Compound assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based  Cell-Based acellular Acellular / Biochemical Assay assay_type->acellular Acellular   try_dmso Primary Choice: Prepare 10-50 mM Stock in DMSO cell_based->try_dmso ph_sensitive Is the assay sensitive to pH? acellular->ph_sensitive check_dmso_conc Is final assay [DMSO] ≤ 0.5%? try_dmso->check_dmso_conc proceed_dmso Proceed with Experiment check_dmso_conc->proceed_dmso Yes try_etoh Secondary Choice: Prepare 10-50 mM Stock in Ethanol check_dmso_conc->try_etoh No check_etoh_conc Is final assay [EtOH] ≤ 1.0%? try_etoh->check_etoh_conc check_etoh_conc->proceed_dmso Yes check_etoh_conc->proceed_dmso No, reconsider experiment or use lower stock conc. ph_sensitive->try_dmso Yes try_acid Prepare Stock in Aqueous Acid (e.g., 50 mM HCl) ph_sensitive->try_acid No try_acid->proceed_dmso

Caption: Solvent Selection Workflow for this compound.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution. Always use high-purity reagents and calibrated equipment.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO (Primary Recommendation)

This protocol is the standard and most reliable method for achieving a high-concentration stock solution suitable for serial dilution into most assay formats.

Materials & Equipment:

  • This compound (MW: 162.23 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tube or glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 162.23 g/mol × 1000 mg/g = 1.62 mg

Procedure:

  • Preparation: Allow the container of this compound and the DMSO to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh approximately 1.62 mg of the compound directly into the tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 162.23 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Quality Control (Validation): Visually inspect the solution against a light and dark background to ensure there are no visible solid particles. If dissolution is slow, place the tube in a room temperature water bath sonicator for 5-10 minutes.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store as described in Section 4.

Protocol 3.2: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is suitable for acellular assays where organic solvents must be avoided.

Materials & Equipment:

  • Same as Protocol 3.1, but replace DMSO with:

  • 50 mM Hydrochloric Acid (HCl) in ultrapure water

  • pH meter (for verification)

Procedure:

  • Weighing: Weigh 1.62 mg of the compound into a clean vial as described previously.

  • Solvent Addition: Add 1.0 mL of 50 mM HCl solution to the vial.

  • Dissolution: Cap the vial and vortex for 2-3 minutes. The compound should dissolve as it forms the hydrochloride salt. Gentle warming in a 30-40°C water bath can be used to expedite dissolution if necessary.

  • Quality Control (Validation): Visually inspect for complete dissolution. The final pH of the solution will be acidic.

  • Labeling and Storage: Label the stock solution clearly, noting the acidic solvent system (e.g., "in 50 mM HCl"). Store as described in Section 4, but be aware that stability in aqueous solutions may be lower than in anhydrous DMSO.

Solution Handling, Storage, and Stability

Proper storage is essential to maintain the integrity of the compound and ensure experimental reproducibility over time.[3][14]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution, the primary stock solution should be aliquoted into smaller, single-use volumes (e.g., 20-50 µL).

  • Storage Temperature: Store DMSO and ethanol stock solutions at -20°C or -80°C for long-term stability. Aqueous stocks should also be stored frozen, but their long-term stability should be validated if stored for more than a few weeks.

  • Protection from Light: While specific photostability data is unavailable, it is good practice to store solutions in amber or light-blocking vials to prevent potential photodecomposition.[14]

  • Usage: When thawing an aliquot for use, allow it to come to room temperature completely and centrifuge it briefly to collect all the liquid at the bottom of the tube before opening.

Troubleshooting Guide

Table 2: Common Dissolution and Handling Issues

ProblemPossible CauseRecommended Solution
Compound fails to dissolve completely in DMSO/Ethanol. Insufficient solvent volume for the mass weighed; compound purity is lower than stated; insufficient mixing.Double-check calculations. Add a small, precise amount of additional solvent and recalculate the final concentration. Use a vortex mixer followed by sonication. Gentle warming (to 37°C) can be attempted cautiously.
Precipitation occurs when diluting the DMSO stock into aqueous assay buffer. The compound's solubility limit in the final aqueous environment has been exceeded ("crashing out").Reduce the final concentration of the compound in the assay. Increase the percentage of DMSO in the final solution (if assay permits). Investigate the use of solubilizing agents like β-cyclodextrin if compatible with the assay.[8]
Variability in assay results between experiments. Inconsistent final solvent concentration; degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.Ensure the final solvent concentration is identical across all wells/tubes, including controls.[13] Use fresh aliquots for each experiment. Perform a quick quality check by ensuring the thawed stock is clear and free of precipitate.

References

  • Lorenz, D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. Retrieved from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • Krop, H. B., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4774–4780. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12057-12076. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12057-12076. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a heterocyclic amine with promising applications, but its limited solubility in neutral aqueous media can be a significant hurdle in experimental and developmental workflows.[1] This guide provides a structured, causality-driven approach to diagnosing and resolving these solubility issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Knowledge - Understanding the Molecule's Behavior

This section addresses the core physicochemical properties of this compound that dictate its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is primarily governed by a balance of three features:

  • A Lipophilic Core: The molecule is built on a bicyclic tetrahydroisoquinoline scaffold, which is predominantly non-polar. This is reflected in its predicted partition coefficient (XLogP3) of approximately 1.8, indicating a preference for lipophilic environments over aqueous ones.[2]

  • A Tertiary Aliphatic Amine: The nitrogen at position 2 is part of the saturated heterocyclic ring and is methylated. This aliphatic amine is a strong base (typical pKa of the conjugate acid is ~9-11) and is readily protonated.[3]

  • A Primary Aromatic Amine: The amine group at position 7 is attached directly to the benzene ring. Aromatic amines are significantly weaker bases (typical pKa of the conjugate acid is ~4-5) because the nitrogen's lone pair of electrons is delocalized into the aromatic system.[4]

The presence of two distinct basic centers is the most critical feature for solubility manipulation. These sites can accept protons to form positively charged, water-soluble cations.

Q2: Why is pH the most critical factor for this compound's solubility?

Answer: The solubility of ionizable compounds is strongly dependent on pH.[5] For a basic compound like this compound, lowering the pH of the aqueous medium increases its solubility dramatically.

The Mechanism: In an acidic environment (pH < pKa of the amine), the amine groups accept protons (H⁺) from the solution. This process of protonation converts the neutral, sparingly soluble molecule into a charged salt (a cation), which is significantly more polar and thus more readily solvated by water molecules.[6][7] Given the two basic centers, at a pH below ~9, the tertiary amine will be protonated, and at a pH below ~4, both the tertiary and aromatic amines will be protonated, further enhancing solubility. The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation.[8]

Part 2: Troubleshooting Workflow & Experimental Guides

If you are facing solubility issues, follow this logical workflow. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing solubility challenges with this compound.

G Start Solubility Issue Identified (Precipitation in Aqueous Media) pH_Profile Step 1: Conduct pH-Solubility Profile Start->pH_Profile Decision_pH Is solubility sufficient in an acceptable pH range? pH_Profile->Decision_pH Salt_Screen Step 2: Perform Salt Formation Screening Decision_pH->Salt_Screen No (Need a solid or pH is not an option) Success Problem Solved: Proceed with Experiment Decision_pH->Success Yes Decision_Salt Is a stable, soluble salt form achieved? Salt_Screen->Decision_Salt Cosolvent Step 3: Evaluate Co-solvent Systems Decision_Salt->Cosolvent No Decision_Salt->Success Yes Decision_Co Is solubility sufficient for the intended application? Cosolvent->Decision_Co Advanced Step 4: Consider Advanced Formulation Strategies (e.g., Cyclodextrins, Liposomes) Decision_Co->Advanced No Decision_Co->Success Yes Advanced->Success Strategy Identified Reassess Reassess Experimental Parameters or Goals Advanced->Reassess No Viable Strategy

Caption: A step-by-step workflow for improving compound solubility.

Guide 1: pH-Solubility Profiling

Q: My compound is precipitating in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?

A: The first and most crucial experiment is to determine the compound's pH-solubility profile. This will quantitatively map the relationship between pH and solubility, allowing you to identify the optimal pH range for your experiments.[]

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9).

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separate Solid: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm PVDF filter to remove any undissolved solid.

  • Quantify: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured final pH of each solution.

Final Measured pHSolubility (mg/mL)Visual Observation
2.1>50Clear Solution
4.225.5Clear Solution
6.02.1Hazy
7.4<0.1Heavy Precipitate
9.2<0.1Heavy Precipitate
Guide 2: Salt Formation for Improved Handling and Dissolution

Q: Adjusting the pH of my solution works, but I need a stable, solid form of my compound that is readily soluble in water or neutral buffer. What's the next step?

A: Salt formation is the industry-standard method for improving the solubility, dissolution rate, and stability of basic active pharmaceutical ingredients (APIs). By reacting the basic compound with an acid, you form a stable, crystalline salt that often has superior physicochemical properties compared to the free base.[10]

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (counter-ions). Common choices include hydrochloric acid (for hydrochloride), sulfuric acid (for sulfate), methanesulfonic acid (for mesylate), and tartaric acid (for tartrate).

  • Dissolve Free Base: Dissolve a known molar amount of this compound free base in a suitable organic solvent where it is soluble (e.g., isopropanol, ethanol, or acetone).

  • Add Acid: Add a stoichiometric equivalent (e.g., 1.0 or 2.0 equivalents, depending on which amine you are targeting) of the selected acid to the solution. The acid can be added neat or as a solution in the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If a solid precipitates, crystallization is occurring. If not, cooling, sonication, or the addition of an anti-solvent (a solvent in which the salt is insoluble, like MTBE or heptane) may be required.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

  • Characterize: Analyze the resulting salt for key properties such as aqueous solubility (using the shake-flask method described above), crystallinity (XRPD), and hygroscopicity (DVS).

Salt FormStoichiometryAqueous Solubility (pH 7.0)Physical FormNotes
Free BaseN/A<0.1 mg/mLCrystallinePoorly soluble
Hydrochloride1:2>20 mg/mLCrystallineHighly soluble, but hygroscopic
Mesylate1:215 mg/mLCrystallineGood solubility, low hygroscopicity
Tartrate1:15 mg/mLCrystallineModerately soluble
Guide 3: Employing Co-solvents

Q: I need to dissolve the compound for an in vitro assay where pH adjustment is not feasible, or I am working with a non-aqueous system. How can I improve solubility?

A: The use of co-solvents is a highly effective technique.[11] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12] This makes the environment more favorable for dissolving lipophilic compounds.

  • Select Co-solvents: Choose common, low-toxicity co-solvents relevant to your application. Examples include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 50 mg/mL in DMSO).

  • Titrate into Aqueous Buffer: In separate vials, add your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Determine Solubility Limit: Slowly add aliquots of the co-solvent stock solution to the aqueous buffer. After each addition, vortex and visually inspect for precipitation or haziness. The point at which precipitation persists is the solubility limit for that percentage of co-solvent.

  • Tabulate Data: Record the maximum concentration of the compound that remains in solution at various co-solvent percentages.

Co-solvent5% Co-solvent10% Co-solvent20% Co-solvent
DMSO1.5 mg/mL4.2 mg/mL11.8 mg/mL
Ethanol0.8 mg/mL2.1 mg/mL5.5 mg/mL
PEG 4002.5 mg/mL6.8 mg/mL15.1 mg/mL

Part 3: Advanced Strategies & FAQs

Q: I've tried the methods above but still face challenges with stability or achieving high concentrations. What are other options?

A: If standard methods are insufficient, you may need to explore advanced formulation technologies. These typically require specialized expertise:

  • Complexation: Using cyclodextrins (like Captisol®) can encapsulate the lipophilic part of your molecule in a hydrophilic shell, significantly boosting aqueous solubility.[14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier (like Apinovex™ polymers) can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[15][16]

  • Lipid-Based Formulations: For compounds with high lipophilicity, formulating them in lipid-based systems (e.g., self-emulsifying drug delivery systems or SEDDS) can improve solubilization in the gastrointestinal tract.[17]

Q: Can forming a salt negatively impact my compound's absorption in vivo?

A: This is a classic question in pharmaceutics. While it is true that the neutral (unionized) form of a drug is typically what permeates biological membranes, salt formation almost always improves absorption for poorly soluble bases. The reason is that the salt form dramatically increases the dissolution rate.[10] This creates a higher concentration of dissolved drug in the gastrointestinal fluid at the site of absorption. Although this dissolved drug is ionized, it exists in equilibrium with its unionized form. According to Le Chatelier's principle, as the small amount of unionized drug is absorbed, the equilibrium shifts to produce more, leading to a continuous and faster overall absorption process.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from a presentation on the topic. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Molbase. (n.d.). 2-Methyl-1 2 3 4-tetrahydroisoquinolin-7-aMine (CAS# 14097-40-6). [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • Kumar, S., & Singh, P. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Gupta, V., & Gupta, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6). This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics.[1][2] However, its chemical structure, which incorporates both a tertiary amine within a tetrahydroisoquinoline (THIQ) scaffold and a primary aromatic amine, presents specific stability challenges in solution.

This guide is designed for researchers, chemists, and formulation scientists. It provides in-depth, experience-based answers to common stability-related questions, troubleshooting protocols to diagnose and mitigate degradation, and a framework for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is turning yellow/brown. What is causing the discoloration and is the compound degraded?

Answer: This is the most common issue reported and is almost certainly due to oxidation. The 7-amino group makes the aromatic ring highly electron-rich and susceptible to oxidation, which often produces colored impurities. The tertiary amine in the THIQ ring can also undergo oxidation.

  • Causality (The "Why"):

    • Aromatic Amine Oxidation: The primary amine at the 7-position is readily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) or the presence of trace metal ions.[3][4] The initial oxidation products can further react to form complex, highly colored polymeric materials.

    • Tertiary Amine Oxidation: The N-methyl group on the THIQ ring is also a site for potential oxidation, which can lead to the formation of an N-oxide. While typically not as chromophoric as aromatic amine oxidation products, it represents a pathway for degradation.

    • Benzylic Oxidation: The C1 position of the THIQ ring is benzylic and can be susceptible to oxidation, especially under harsh conditions.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the discolored solution by HPLC-UV and LC-MS. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks, especially those with different UV spectra, alongside a decrease in the parent compound's peak area, confirms degradation.

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Purge your solvent with the inert gas before preparing the solution.

    • Use Fresh, High-Purity Solvents: Solvents can contain dissolved oxygen or peroxide impurities (especially ethers like THF) that act as oxidants.[5] Use freshly opened bottles of HPLC-grade or anhydrous solvents.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect against light-induced degradation.[6]

Question 2: What are the optimal storage conditions for this compound, both in solid form and in solution?

Answer: Proper storage is critical to extending the shelf-life of this compound.

  • Solid Form:

    • Temperature: While some suppliers may suggest room temperature storage[7], best practice for aromatic amines is to store them cold to slow down any potential solid-state oxidation. Storage at 2-8°C or in a freezer (-20°C) is recommended for long-term stability.[8]

    • Atmosphere: Store the solid under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

    • Moisture: Keep in a desiccated environment. Moisture can accelerate degradation pathways.[3]

  • In Solution:

    • Temperature: Store stock solutions frozen, preferably at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

    • Solvent Choice: For maximum stability, use a deoxygenated aprotic solvent like DMSO or DMF. If aqueous buffers are required, prepare them fresh, deoxygenate them thoroughly, and consider adding an antioxidant.

    • pH Considerations: The compound has two basic nitrogens. In acidic solutions (pH < 5), it will exist as a protonated salt, which is generally more resistant to oxidation than the free base. However, the stability will also depend on the counter-ion and overall formulation. For most applications, a pH between 5 and 7 is a reasonable starting point, but this must be experimentally verified.

Question 3: I am seeing multiple new peaks in my LC-MS analysis during a reaction workup. How can I determine if they are reaction byproducts or degradation products?

Answer: This requires a systematic approach to differentiate between expected chemistry and unintended degradation.

  • Causality (The "Why"): Experimental conditions, such as strong oxidizers, extreme pH, or high temperatures, can cause degradation concurrent with your desired reaction.[9][10]

  • Troubleshooting Workflow:

    • Run a Control: Subject a solution of your starting material to the full reaction conditions (solvent, temperature, time) but without the other reagents. This is a "blank" reaction. Analyze the output by LC-MS. Any new peaks that appear in this control experiment are likely degradation products.

    • Forced Degradation Study: Perform a systematic forced degradation study (see Protocol 2 below). This will help you create a "fingerprint" of potential degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic). You can then compare the masses of these known degradants to the unknown peaks in your reaction mixture.

    • Mass Analysis: Carefully examine the mass-to-charge ratios (m/z) of the new peaks. A mass increase of +16 Da often corresponds to oxidation (addition of an oxygen atom), a common degradation pathway for this molecule.

Technical Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes the risk of oxidative and photolytic degradation during solution preparation and storage.

  • Select Materials:

    • High-purity this compound solid.

    • HPLC-grade or anhydrous DMSO or DMF.

    • Amber glass vials with Teflon-lined screw caps.

    • Gas-tight syringes.

    • Source of dry nitrogen or argon gas.

  • Procedure:

    • Place the required amount of solid compound into the amber vial.

    • Seal the vial with the cap.

    • Purge the vial with inert gas for 2-3 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

    • Separately, sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen.

    • Using a gas-tight syringe, draw the required volume of deoxygenated solvent and add it to the vial containing the solid.

    • Briefly vortex or sonicate to fully dissolve the compound.

    • If not for immediate use, flush the headspace of the vial with inert gas one final time before tightly sealing.

    • Store at -20°C or below, protected from light.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

This study is essential for understanding the compound's liabilities. It involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following treatments:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Keep a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a sealed vial of the stock solution in a photostability chamber (or expose to direct sunlight for a controlled period).

    • Control: Keep a sealed vial of the stock solution at 4°C in the dark.

  • Incubation: Let all samples (except the control) incubate at room temperature (or 60°C for thermal) for 24-48 hours. Note: For acid/base samples, quench the reaction by neutralizing the pH before analysis.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method (see Protocol 3).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Note the percentage of parent compound remaining and the m/z values of the major degradation products formed under each condition. This provides a clear picture of whether your compound is sensitive to acid, base, oxidation, heat, or light.

Protocol 3: Stability-Indicating HPLC-MS Method

A generic method to separate the parent compound from potential impurities. This method should be optimized for your specific equipment.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient 5% to 95% B over 10 minutesA broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
UV Detection 220 nm, 254 nm, and 280 nmMonitor multiple wavelengths to detect chromophores of parent and impurities.
MS Detector Electrospray Ionization (ESI), Positive ModeThe basic nitrogens will readily protonate for detection.
MS Scan Full Scan (e.g., m/z 100-500)To detect parent ion (m/z 163.1 for [M+H]⁺) and unknown degradants.

Visual Guides & Workflows

StabilityFactors Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-7-amine (Solution Stability) Degradation Degradation (Oxidation, Color Change, Impurity Formation) Compound->Degradation leads to Temp Temp Temp->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Solvent Solvent Solvent->Degradation

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (24-48h) cluster_analysis Analysis & Interpretation Start Prepare 1 mg/mL Stock Solution Aliquots Aliquot Stock into 6 Vials Start->Aliquots Acid 1 M HCl Base 1 M NaOH Oxidative 3% H₂O₂ Thermal 60°C Photo Light Chamber Control 4°C, Dark Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Control Analyze->Compare End Identify Degradation Pathways Compare->End

References

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. (n.d.). ResearchGate. Discusses degradation pathways of related cyclic ethers under oxidative conditions. URL: [Link]

  • Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline. (2021). ResearchGate. General review on the chemistry of the THIQ scaffold. URL: [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). A comprehensive overview of factors like temperature, humidity, and light that influence chemical stability. URL: [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol. (n.d.). PrepChem.com. Example of a synthesis for a related THIQ compound. URL: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. A review highlighting the importance of the THIQ scaffold in drug discovery. URL: [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Overview of synthetic routes to the THIQ core. URL: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Details multi-step synthesis of novel THIQ derivatives. URL: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). NIH National Center for Biotechnology Information. Discusses general principles of chemical degradation. URL: [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically. Details key factors such as temperature, humidity, light, oxygen, and pH in the context of drug stability. URL: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS... (2024). PMC - PubMed Central. Describes LC-MS/MS methods for analyzing THIQ derivatives in biological matrices. URL: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Discusses key factors affecting the stability of medicinal products. URL: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. (n.d.). J-Stage. Describes a sensitive LC-MS/MS method for analyzing related THIQ compounds. URL: [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.). Google Patents. Patent describing synthesis of THIQ derivatives.
  • 2-Methyltetrahydroquinoline - Wikipedia. (n.d.). General information on a related compound. URL: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. Review article on the biological importance of THIQ analogs. URL: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). PubChem. Database entry for a related THIQ compound. URL: [Link]

  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. (n.d.). ResearchGate. Details the synthesis and analysis of THIQ derivatives. URL: [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Describes analytical techniques for identifying THIQ compounds. URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS: 14097-40-6), a key building block in pharmaceutical development.[1][2] This document is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower you to optimize your reaction outcomes.

The most common synthetic approach involves a two-step process: a Pictet-Spengler reaction to form the core tetrahydroisoquinoline ring, followed by N-methylation. This guide will focus on troubleshooting this prevalent pathway.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part A: Pictet-Spengler Reaction cluster_1 Part B: N-Methylation cluster_2 Part C: Purification SM Starting Material (e.g., 3-Aminophenethylamine derivative) PS_Reaction Pictet-Spengler Cyclization SM->PS_Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->PS_Reaction Intermediate 7-Amino-1,2,3,4- tetrahydroisoquinoline PS_Reaction->Intermediate Methylating_Agent Methylating Agent (e.g., Formaldehyde/Formic Acid) NM_Reaction Eschweiler-Clarke Reaction Intermediate->NM_Reaction Methylating_Agent->NM_Reaction Final_Product 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-7-amine NM_Reaction->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: General two-step synthesis pathway for this compound.

Part 1: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for tetrahydroisoquinoline synthesis, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[3][4][5] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the ring system.[6][7]

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction has a low yield or is not proceeding to completion. What are the primary causes?

A1: Low conversion is a frequent issue and can be traced back to several critical factors. A systematic approach is best for diagnosis.

  • Inadequate Acid Catalysis: The formation of the reactive iminium ion intermediate is acid-catalyzed.[7][8] Insufficient acid will result in a sluggish or stalled reaction. Conversely, excessive acid can lead to side reactions or degradation of your starting material or product.[9]

    • Expert Insight: For a substrate with an electron-donating group like an amino group, the aromatic ring is highly activated. This often allows for the use of milder acidic conditions. Start with a catalytic amount (10-50 mol%) of a Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] If the reaction is still slow, stronger acids or higher temperatures may be required, but proceed with caution and monitor for decomposition.[4][10]

  • Reactivity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. The success and rate of this step are highly dependent on the nucleophilicity of the aromatic ring.[4][6]

    • Expert Insight: The presence of the 7-amino group (or a protected precursor like a nitro group) is electron-donating, which strongly facilitates the ring closure.[6] If you are using a precursor with an electron-withdrawing group, harsher conditions (e.g., stronger acids like superacids) may be necessary to drive the cyclization.[11]

  • Quality and Stoichiometry of Reagents: The purity of your β-arylethylamine starting material is paramount.[9] Additionally, aldehydes, particularly formaldehyde, can polymerize upon storage.

    • Expert Insight: Always use purified starting materials. It is common practice to use a slight excess (1.1 to 1.5 molar equivalents) of the aldehyde to ensure complete consumption of the amine.[9] However, a large excess can complicate purification and lead to side products.

  • Solvent and Temperature: The choice of solvent affects reactant solubility and reaction rate.[9]

    • Expert Insight: While protic solvents like methanol or ethanol are common, aprotic solvents such as dichloromethane (DCM) or toluene can sometimes provide superior yields.[9] If the reaction is slow at room temperature, gentle heating (40-60 °C) can be beneficial. Monitor the reaction by TLC or LC-MS to avoid product degradation from prolonged heating.[9]

Troubleshooting Decision Tree: Low Yield in Pictet-Spengler Step

Troubleshooting_Pictet_Spengler Start Low Yield Observed in Pictet-Spengler Check_Purity Verify Purity of Starting Materials (TLC/NMR) Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions No Impure Impurity Detected Check_Purity->Impure Yes Optimize_Acid Optimize Acid Catalyst (Type & Loading) Check_Conditions->Optimize_Acid Optimize_Solvent Screen Solvents (Protic vs. Aprotic) Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature (Monitor by TLC) Check_Conditions->Optimize_Temp Success Yield Improved Optimize_Acid->Success Optimize_Solvent->Success Optimize_Temp->Success Purify Purify Starting Materials (Recrystallization/Chromatography) Impure->Purify Purify->Start

Caption: A logical workflow for diagnosing low yields in the Pictet-Spengler reaction.

Part 2: Troubleshooting the N-Methylation Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[12][13] Its primary advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[12][14]

Frequently Asked Questions (FAQs)

Q2: My Eschweiler-Clarke methylation is incomplete, or I'm observing side products. What's going wrong?

A2: While robust, this reaction's success hinges on the correct stoichiometry and conditions.

  • Incomplete Methylation: The reaction methylates a primary amine twice. Incomplete reaction will result in a mixture of the starting secondary amine, the desired tertiary amine, and potentially some secondary N-methyl amine.

    • Expert Insight: The mechanism involves the amine condensing with formaldehyde to form an iminium ion, which is then reduced by formic acid.[14] This happens twice for a primary amine.[15] Ensure you are using a sufficient excess of both formaldehyde and formic acid. The reaction is typically run at or near boiling temperatures to drive it to completion.[16]

  • Formation of Side Products: The amino group on the aromatic ring can potentially compete in the reaction, although N-methylation of the aliphatic amine is generally much more favorable.

    • Expert Insight: The key is the relative nucleophilicity and basicity. The secondary amine of the tetrahydroisoquinoline ring is significantly more basic and nucleophilic than the aromatic amine, ensuring selective methylation. If side reactions are suspected, ensure the reaction temperature is not excessively high and that the workup procedure effectively removes all acidic components.

Key Reaction Parameters for N-Methylation
ParameterRecommended ConditionRationale & Causality
Reagents Formaldehyde (37% aq. soln), Formic Acid (>95%)Formaldehyde is the methyl source; formic acid acts as the hydride donor (reducing agent). Excess of both is crucial to drive the reaction to the tertiary amine.[14][16]
Stoichiometry >2 eq. Formaldehyde, >2 eq. Formic AcidFor a primary amine, two methylation cycles are required. Using an excess ensures complete conversion and prevents mixtures of primary, secondary, and tertiary amines.[12]
Temperature 80 - 100 °C (Reflux)Heating is required to facilitate the formation of the iminium ion and the subsequent hydride transfer. The loss of CO2 gas during the reaction makes it irreversible.[12]
Workup Basify with NaOH/K2CO3, then extractIt is critical to quench the excess formic acid and deprotonate the amine product to allow for extraction into an organic solvent (e.g., DCM, EtOAc).

Part 3: Purification and Characterization

Q3: I'm having difficulty purifying the final product. What are the best methods?

A3: The basic nature of the final product dictates the purification strategy.

  • Column Chromatography: This is the most common method.

    • Expert Insight: Due to the basic amine, the product can streak on silica gel. To prevent this, add a small amount of a basic modifier to your eluent system. A typical system would be Dichloromethane/Methanol with 0.5-1% triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to sharp, well-defined bands.

  • Crystallization/Salt Formation: If chromatography is challenging, converting the freebase to a salt can be an excellent purification method.

    • Expert Insight: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate out in high purity. The freebase can then be regenerated by treatment with a base if required for the next step.

Reference Protocols

Protocol 1: Pictet-Spengler Cyclization (Hypothetical)

This is a representative protocol and should be adapted based on the specific starting material.

  • To a solution of 3-(2-aminoethyl)aniline (1 eq.) in methanol (0.2 M), add aqueous formaldehyde (37 wt. %, 1.2 eq.).

  • Add trifluoroacetic acid (0.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,2,3,4-tetrahydroisoquinolin-7-amine.

Protocol 2: Eschweiler-Clarke N-Methylation
  • To a flask containing crude 1,2,3,4-tetrahydroisoquinolin-7-amine (1 eq.), add formic acid (3 eq.).

  • Add aqueous formaldehyde (37 wt. %, 3 eq.) and heat the mixture to 90-100 °C for 4-6 hours. Monitor gas (CO2) evolution.

  • Cool the reaction to room temperature and carefully basify with 2M NaOH solution to pH > 10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (Silica gel, 5-10% Methanol in Dichloromethane + 1% Triethylamine).

References

  • Nagalakshmi, S. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • Li, J., & Li, Z. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8537. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The Pictet-Spengler Reaction. In Modern Alkyne Chemistry (pp. 141-175). Wiley-VCH.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(3), 339-369.
  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Mphahamele, L. J., et al. (2023). Diastereoselective Synthesis of (–)
  • Bilenko, V. A., et al. (2022).
  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • González-García, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5437.
  • Vickers, S., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318.
  • Toullec, P. Y., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9595-9600.
  • Sharma, A., Kumar, V., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(3), 339-369.
  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123.
  • Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(15), 2842-2853.
  • ResearchGate. (n.d.). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and N-Methyl-tetrahydroquinoline (91). [Figure]. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Concentration for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

I. Compound Overview and Key Considerations

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2][3] THIQ derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[2][4][5]

Given the limited specific literature on this compound, this guide draws upon established principles for working with novel THIQ analogs and small molecules in general. The core principle is empirical determination of optimal conditions for your specific experimental system.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[6][7]
Molecular Weight 162.23 g/mol [6][7]
CAS Number 14097-40-6[6][7]
Appearance Colorless oil[8]
Storage Room temperature (as per supplier)[6]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for my initial experiments with this compound?

A1: For a novel compound with limited published data, a broad concentration range is recommended for initial dose-response studies. A typical starting point is a 10-point serial dilution, for example, from 100 µM down to 1 nM. This wide range will help you identify the concentration window where your biological system responds to the compound and will inform the design of subsequent, more focused experiments. The biological activity of THIQ derivatives can vary significantly based on their substitution patterns, with some analogs showing activity in the low micromolar range.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of organic molecules for use in biological assays. It is a powerful solvent that can dissolve a wide range of compounds. However, it is crucial to be aware that DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[9] Therefore, it is essential to keep the final concentration of DMSO in your cell culture medium as low as possible and consistent across all experimental conditions, including vehicle controls.

Q3: My compound is precipitating out of solution when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue. This is often due to the compound having lower solubility in the aqueous environment. Here are some troubleshooting steps:

  • Visual Inspection: Always visually inspect your working solutions for any signs of precipitation after dilution.

  • Stepwise Dilution: Perform serial dilutions in your cell culture medium rather than a single large dilution from your concentrated DMSO stock.

  • Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.

  • Consider a Co-Solvent: In some cases, a co-solvent like ethanol can be used, but its compatibility with your specific cell line must be verified.[10]

  • Sonication: Gentle sonication can sometimes help to dissolve small precipitates, but be cautious as this can also generate heat.

Q4: How can I determine if the observed effect of this compound is due to cytotoxicity?

A4: It is crucial to differentiate between a specific biological effect and a non-specific cytotoxic response. This can be achieved by running a cell viability assay in parallel with your primary functional assay. Common cell viability assays include:

  • MTT Assay: Measures metabolic activity.

  • MTS Assay: Similar to MTT but with a water-soluble formazan product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

If the concentration of the compound that produces the desired biological effect also causes a significant decrease in cell viability, your results may be confounded by cytotoxicity.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect at any concentration. Compound Inactivity: The compound may not be active in your specific assay or cell line.Action: Confirm the identity and purity of your compound. Consider testing it in a different, validated assay if possible.
Incorrect Concentration Range: The active concentration may be higher than the range you tested.Action: If no cytotoxicity is observed, cautiously extend the concentration range in your next experiment.
Compound Instability: The compound may be degrading in your cell culture medium.Action: Assess the stability of the compound in your medium over the time course of your experiment using techniques like HPLC or LC-MS.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven cell distribution in the assay plate.Action: Ensure your cells are in a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.[11]
Edge Effects: Evaporation from the outer wells of the plate.Action: Avoid using the outermost wells of your assay plates for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[12]
Compound Precipitation: Inconsistent precipitation in different wells.Action: Follow the steps outlined in the FAQ section to address solubility issues.
Unexpected or off-target effects. Non-specific Binding: The compound may be interacting with unintended targets.Action: Review the literature for known off-target effects of THIQ derivatives.[1] Consider using a structurally related but inactive analog as a negative control if available.
Contamination: Your compound stock or reagents may be contaminated.Action: Use fresh, high-purity reagents and sterile techniques.

IV. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for a dose-response experiment.

Materials:

  • This compound (purity ≥97%)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 162.23 g/mol )

    • For example, to make 1 mL of a 10 mM stock, weigh out 1.6223 mg of the compound.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation (Serial Dilutions):

    • Label a series of sterile microcentrifuge tubes for your desired concentrations.

    • Perform serial dilutions of your 10 mM stock solution in cell culture medium to achieve your final working concentrations.

    • Ensure the final DMSO concentration in each working solution is the same and does not exceed a non-toxic level for your cells (typically <0.5%).

Protocol 2: Determining the IC₅₀ using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a cell-based assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add your prepared working solutions of this compound to the appropriate wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration) and a positive control for your assay.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Measurement: Perform the measurement for your specific assay (e.g., add MTT reagent and measure absorbance, or measure luminescence for a reporter assay).

  • Data Analysis:

    • Normalize your data to the vehicle control (representing 100% activity or viability).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[13]

V. Visualizing Experimental Workflows

Diagram 1: Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 10 mM serial_dilution Serial Dilution in Cell Culture Medium dissolve->serial_dilution Dilute final_concentrations Final Concentrations (e.g., 100 µM to 1 nM) serial_dilution->final_concentrations

Caption: Workflow for preparing stock and working solutions.

Diagram 2: Dose-Response Experiment Logic

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (Dose Range) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate measure_response Measure Assay Response incubate->measure_response analyze_data Analyze Data (Normalize & Plot) measure_response->analyze_data determine_ic50 Determine IC₅₀ analyze_data->determine_ic50 end End determine_ic50->end

Caption: Logic flow for a dose-response experiment.

VI. References

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13997-14039. Available from: [Link]

  • Plouffe, B., et al. (2008). Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site. Journal of Biological Chemistry, 283(47), 32876-32887. Available from: [Link]

  • Rinaldi Tosi, M. E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 8(46). Available from: [Link]

  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Available from: [Link]

  • Gundala, M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 25(21), 5036. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 16. Available from: [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. Available from: [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Iacopini, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621. Available from: [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5733. Available from: [Link]

  • Englert, U., et al. (2012). Crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3377. Available from: [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

  • Manolov, I., Ivanov, D., & Bojilov, D. (2018). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of Chemical Technology and Metallurgy, 53(5), 923-929. Available from: [Link]

  • Fernández-Sanlés, A. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available from: [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. Available from: [Link]

  • Al-Hatamleh, M. A. I., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(21), 7356. Available from: [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Available from: [Link]

  • Bakulina, O., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

  • Yilmaz, M. T., & Efe, I. (2021). Optimization of some parametric values of MTT for the determination of human melanoma (SK-Mel-30) cell viability. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1165-1172. Available from: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13997-14039. Available from: [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • Wąsik, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pharmacological Reports, 75(2), 396-407. Available from: [Link]

  • Katayev, E. A., et al. (2020). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry, 18(30), 5821-5825. Available from: [Link]

Sources

Technical Support Center: Prevention of Degradation for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical building block. The inherent reactivity of the aromatic amine moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. This guide offers a framework of FAQs, troubleshooting protocols, and standard operating procedures to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: My vial of this compound has turned yellow or brown. What happened, and is it still usable?

A: A color change to yellow or brown is the most common visual indicator of degradation.[1] This is primarily caused by the oxidation of the aromatic amine at the 7-position upon exposure to atmospheric oxygen, a process that can be accelerated by light.[1] The colored impurities are typically N-oxides and other complex oxidative byproducts.

Usability: The material is likely impure and its use is not recommended without purification. Introducing a degraded reagent into your reaction can lead to low yields, inconsistent results, and the formation of difficult-to-remove side products. Before use, you should assess the purity via analytical methods like HPLC, TLC, or NMR. If the discoloration is minor, the compound can often be repurified.[1]

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A: Proper storage is the most critical factor in preventing degradation. The ideal conditions are as follows:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][2] After each use, the container headspace should be flushed with inert gas before resealing.

  • Temperature: Store in a cool, dry, and well-ventilated place.[3][4][5] While some suppliers may indicate room temperature storage[6], refrigeration is often recommended for long-term stability of reactive amines.

  • Light: Protect from light by using an amber glass vial or by storing the vial in a dark location.[1]

  • Container: Use a tightly sealed container with a Teflon-lined cap to prevent moisture and air ingress.[3][4] The Sure/Seal™ packaging system is an excellent example of a container designed for air-sensitive reagents.[2][7]

Q3: I am experiencing low or inconsistent yields in my reactions. Could degradation of the amine be the cause?

A: Absolutely. This is a frequent consequence of using partially degraded this compound.[1] There are two primary reasons for this:

  • Reduced Molar Equivalency: Degradation lowers the concentration of the active amine in the reagent bottle, meaning you are adding less of the desired starting material to your reaction than calculated.

  • Reaction Interference: The oxidative byproducts can potentially interfere with your reaction mechanism, chelate catalysts, or react with other reagents to create unwanted side products.

To troubleshoot, we recommend verifying the purity of the amine before each use and adhering strictly to air-sensitive handling techniques.

Q4: Besides oxygen and light, what are other factors that can promote degradation?

A: While oxygen and light are the primary drivers, other factors can contribute to instability:

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these are listed as incompatible materials for the parent compound, 1,2,3,4-tetrahydroisoquinoline.[3]

  • Metal Contaminants: Trace metal ions can catalyze oxidation reactions. Ensure you are using high-purity solvents and clean glassware.

  • Moisture: Glassware often has a thin film of adsorbed moisture, which should be removed by oven-drying before use.[2][7]

Section 2: Core Degradation Pathway: Oxidation of the Aromatic Amine

The principal degradation route for this compound is the oxidation of the electron-rich primary aromatic amine at the C7 position. This process is typically a radical-mediated reaction with atmospheric oxygen, leading to a cascade of products that are often highly colored.

Simplified Degradation Pathway cluster_0 Core Reactant cluster_1 Initiators cluster_2 Degradation Products Amine This compound (Colorless) Products Oxidized Byproducts (N-Oxides, Polymers, etc.) (Yellow/Brown) Amine->Products Oxidation Oxygen O₂ (Air) Oxygen->Products Light Light (hν) Light->Products

Caption: Simplified schematic of oxidative degradation.

Section 3: Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Discoloration (Yellow/Brown Solid/Solution) Exposure to atmospheric oxygen and/or light.1. Assess Purity: Run a quick purity check using TLC or HPLC against a known standard if available. 2. Purification: If degradation is confirmed, purify the material. For solids, this is typically done by recrystallization under an inert atmosphere.[1] 3. Implement SOPs: Strictly follow the storage and handling protocols outlined in Section 4 to prevent recurrence.
Low or Inconsistent Reaction Yields Partial degradation of the starting amine, leading to inaccurate stoichiometry.[1]1. Confirm Purity Before Use: Do not assume 100% purity, especially if the vial has been opened previously. 2. Use Freshly Purified Material: For critical reactions, using freshly purified or newly purchased material is advisable. 3. Inert Reaction Conditions: Ensure the entire reaction setup is properly purged and maintained under a positive pressure of inert gas.
Appearance of New Spots/Peaks in Analytical Data (TLC, HPLC, LC-MS) Formation of degradation byproducts.1. Review Protocols: Scrutinize your handling, storage, and reaction setup for potential points of air or moisture entry. 2. Check Solvent Purity: Ensure solvents are anhydrous and degassed, as they can be a source of oxygen or water. 3. Characterize Impurities: If the problem persists, attempt to characterize the impurities to better understand the degradation pathway in your specific system.

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for reproducible science and for preserving the integrity of air-sensitive reagents.

SOP 1: Long-Term Storage Protocol
  • Container: Use the original manufacturer's bottle (e.g., Sure/Seal™) or a clean, oven-dried amber glass vial with a Teflon-lined screw cap.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the container. For standard vials, wrap the cap and neck with Parafilm® as an extra precaution against air ingress.

  • Location: Place the sealed container in a designated cool, dark, and dry location, such as a refrigerator or a desiccator cabinet away from light sources.

SOP 2: Protocol for Handling and Dispensing (Using Schlenk Line)

This protocol ensures the compound is never exposed to the atmosphere.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly cleaned and oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[2][7] Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • System Purge: Connect the reaction flask and the vial of the amine to a Schlenk line. Perform at least three "evacuate-refill" cycles to replace the atmosphere inside the vessels with inert gas.[8]

  • Pressure Equalization: Ensure the system is under a slight positive pressure of inert gas, as indicated by a mineral oil bubbler.[2][7]

  • Reagent Transfer:

    • Puncture the septum of the amine vial with a clean, dry needle connected to the inert gas line to maintain positive pressure.

    • Using a clean, dry, gas-tight syringe that has been flushed with inert gas, puncture the septum and withdraw the desired amount of the amine (if solid, this would be done in a glovebox; for liquids, a syringe is appropriate).

    • Quickly transfer the amine to the reaction flask by inserting the syringe needle through the flask's septum and dispensing the contents.

  • Post-Transfer:

    • Remove the syringe and the gas inlet needle from the amine vial.

    • Re-flush the headspace of the amine vial with inert gas before storing it according to SOP 1.

    • Replace the Bakelite cap on the Sure/Seal™ bottle to protect the septum liner.[2]

SOP 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This provides a general framework for a quality control check.

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the amine in a suitable degassed solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Instrumentation (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid may be required to achieve good peak shape.

    • Detector: UV detector set to a wavelength where the aromatic system absorbs (e.g., ~254 nm or 280 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Evaluation: A pure sample should yield a single major peak. The presence of multiple peaks, especially in a discolored sample, indicates degradation. The purity can be estimated by the relative area percentage of the main peak.

Section 5: Experimental Workflow Visualization

The following diagram illustrates the key decision points and actions for handling this compound to prevent degradation.

Caption: Decision workflow for handling the amine.

References

  • Dakota. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Dakota. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Linchemical. [Link]

  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Oakwood Chemical. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Oakwood Chemical. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Japan. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]

  • ResearchGate. (n.d.). (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. [Link]

  • Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

Sources

Navigating the Uncharted Waters of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine: A Technical Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Addressing Off-Target Effects of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with this compound. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. While this compound holds therapeutic promise, understanding and mitigating its potential off-target effects is paramount for accurate experimental interpretation and safe therapeutic development. This guide provides a comprehensive framework for identifying, validating, and troubleshooting off-target interactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary targets of this compound?

To date, there is a lack of specific published data on the direct biological targets of this compound. However, based on the activities of structurally similar THIQ analogs, this compound is likely to interact with targets within the central nervous system. For instance, some THIQ derivatives are known to possess neuroprotective properties.

To provide a data-driven starting point for investigation, we performed an in silico target prediction for this compound using the SwissTargetPrediction tool. The SMILES string for the compound, CN1CCC2=CC(N)=CC=C2C1, was used for this analysis. The results suggest a high probability of interaction with several classes of enzymes and receptors.

Table 1: Predicted Target Classes for this compound

Target ClassProbabilityKey Examples
Amine OxidasesHighMonoamine oxidase A/B (MAO-A/B)
Cytochrome P450 FamilyHighCYP2D6, CYP3A4, CYP2C9
G-Protein Coupled Receptors (GPCRs)ModerateDopamine Receptors, Serotonin Receptors
KinasesLowVarious

Disclaimer: These are in silico predictions and require experimental validation.

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to a variety of issues, including:

  • Misinterpretation of Data: An observed phenotype may be incorrectly attributed to the intended target when it is, in fact, due to an off-target effect.

  • Toxicity: Unintended interactions can disrupt normal cellular functions, leading to adverse effects.

  • Reduced Efficacy: Binding to off-targets can reduce the concentration of the compound available to interact with its intended target.

Q3: What are the first steps I should take to investigate potential off-target effects?

The initial approach should be a combination of computational prediction and broad-spectrum experimental screening.

  • In Silico Analysis: Utilize target prediction tools like SwissTargetPrediction, SuperPred, or TargetHunter to generate a list of potential off-targets.[1][2]

  • Broad Panel Screening: Employ commercially available screening services to test the compound against a wide range of targets, such as a kinome panel or a GPCRome panel.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common issues that may arise during your research and suggests a logical path to determine if off-target effects are the root cause.

Issue 1: Observed phenotype is inconsistent with the known function of the intended target.

If your experimental results are contrary to what is expected based on the presumed target's biology, consider the following troubleshooting workflow:

Figure 1: Troubleshooting workflow for inconsistent phenotypes.

Explanation of Workflow:

  • Confirm On-Target Engagement: Before investigating off-targets, it is crucial to confirm that your compound is indeed interacting with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5]

  • Identify Potential Off-Targets: If on-target engagement is confirmed, the next step is to identify potential off-targets. Broad panel screening is an effective way to cast a wide net and identify unexpected interactions.

  • Validate Off-Target Engagement: Once potential off-targets are identified, validate these interactions using orthogonal assays, such as enzymatic assays, binding assays, or CETSA for the specific off-target.

  • Decouple On- and Off-Target Effects: This is a critical step. Strategies include:

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound that have reduced affinity for the off-target while retaining on-target activity.

    • Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown the expression of the off-target and observe if the phenotype is rescued.

    • Competitive Binding Assays: Use a known selective ligand for the off-target to see if it can block the effect of your compound.

Issue 2: High levels of cellular toxicity are observed at concentrations required for the desired effect.

Toxicity is a common manifestation of off-target effects. The following workflow can help dissect the cause:

Figure 2: Troubleshooting workflow for cellular toxicity.

Explanation of Workflow:

  • Assess On-Target Toxicity: Determine if the observed toxicity could be a plausible consequence of modulating the intended target.

  • Safety Pharmacology Screening: If the toxicity is not explained by the on-target mechanism, a safety pharmacology panel is essential. This typically includes assays for:

    • hERG Channel Inhibition: A common cause of cardiotoxicity.

    • Cytochrome P450 (CYP) Inhibition: Can lead to drug-drug interactions and altered metabolism. The in silico prediction for this compound suggests a high probability of interacting with CYP enzymes.

  • Validate and Mitigate: Once a toxicity-mediating off-target is identified, validate the interaction and use medicinal chemistry approaches to modify the compound to reduce its affinity for the off-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context.[3][4][5]

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Materials:

  • Cells expressing the target protein of interest

  • This compound

  • PBS, cell lysis buffer, protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermocycler (e.g., 40-70°C for 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinome Profiling

Several commercial services offer kinome-wide profiling to assess the selectivity of a compound against a large panel of kinases.

General Workflow:

  • Compound Submission: Provide a sample of this compound to the service provider.

  • Screening: The compound is typically screened at one or two concentrations against a panel of hundreds of kinases.

  • Data Analysis: The provider will report the percent inhibition for each kinase.

  • Follow-up: For significant hits, dose-response curves can be generated to determine the IC50 values.

Conclusion

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15381-15413. Available from: [Link]

  • Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Preissner, R. (2014). SuperPred: a web server for predicting the ATC code and target of a compound. Nucleic acids research, 42(W1), W26-W31. Available from: [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. Available from: [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395-406. Available from: [Link]

  • Jendele, L., Krivak, R., Skoda, P., & Hoksza, D. (2019). SuperPred: a web server for predicting the ATC code and target of a compound. Nucleic acids research, 47(W1), W439-W444. Available from: [Link]

  • Al-Lazikani, B., Magar, R. L., & Jackson, R. M. (2012). In silico approaches to target prediction and drug discovery. Future medicinal chemistry, 4(13), 1663-1676. Available from: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel method for drug discovery. Annual review of pharmacology and toxicology, 56, 141-161. Available from: [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenauer, J. (2015). CETSA: a method for the study of drug–target engagement in cells. Drug discovery today: technologies, 18, 29-36. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. Available from: [Link]

  • Sleno, L. (2012). The use of mass spectrometry to identify protein targets of reactive drug metabolites. Expert opinion on drug metabolism & toxicology, 8(8), 989-1005. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Available from: [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Inouye, S. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available from: [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784-1255784. Available from: [Link]

Sources

Enhancing the Bioavailability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the bioavailability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions (FAQs) to build a foundational understanding, followed by in-depth, problem-oriented troubleshooting guides with detailed experimental protocols. Our approach is grounded in established scientific principles to help you navigate the complexities of formulation and drug delivery.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound and the concept of bioavailability.

Q1: What is this compound?

This compound is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural alkaloids and synthetic molecules with a wide range of biological activities.[1] Key physicochemical properties of the parent compound and the specific amine are summarized below.

PropertyValue (this compound)Source
CAS Number14097-40-6[2]
Molecular FormulaC10H14N2[2]
Molecular Weight162.23 g/mol [2]
XLogP31.78[2]
PSA (Polar Surface Area)29.26 Ų[2]

The presence of a primary amine group makes the molecule basic, allowing for salt formation, while the XLogP value suggests moderate lipophilicity.

Q2: What is bioavailability and why is it a critical parameter in drug development?

Bioavailability is a pharmacokinetic measure that indicates the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[3][4] For orally administered drugs, it is a crucial indicator of therapeutic potential. Low bioavailability can lead to high dose requirements, variable patient response, and potential therapeutic failure.[3] Enhancing bioavailability is a key objective in pharmaceutical development to ensure consistent efficacy and safety.[5][6]

Q3: What are the likely barriers to the oral bioavailability of this compound?

Based on its structure, several factors could limit its oral bioavailability:

  • Poor Aqueous Solubility: As a weak base, its solubility is highly pH-dependent. It may be soluble in the acidic environment of the stomach but could precipitate in the neutral to alkaline pH of the small intestine, where most drug absorption occurs.[4]

  • First-Pass Metabolism: The primary amine group is a potential site for rapid metabolism by enzymes in the gut wall or liver (e.g., N-acetylation or oxidation by monoamine oxidase) before the drug reaches systemic circulation.[7][8][9]

  • Low Membrane Permeability: While its XLogP is in a reasonable range, the ionized (charged) form of the molecule, which may predominate in the GI tract, typically exhibits poor passive diffusion across the lipid bilayers of intestinal epithelial cells.[7][10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is structured to address specific experimental challenges. A workflow diagram is provided below to guide your strategy selection.

G start Initial Assessment: Bioavailability Issue Identified q1 What is the primary barrier? (Solubility, Permeability, Metabolism) start->q1 solubility Low Aqueous Solubility & Dissolution Rate q1->solubility Sol. permeability Poor Membrane Permeability q1->permeability Perm. metabolism High First-Pass Metabolism q1->metabolism Metab. strategy_salt Strategy: Salt Formation solubility->strategy_salt strategy_nano Strategy: Nanocrystal Formulation solubility->strategy_nano strategy_prodrug Strategy: Prodrug Synthesis permeability->strategy_prodrug strategy_lipid Strategy: Lipid-Based System (SEDDS) permeability->strategy_lipid metabolism->strategy_lipid Bypasses liver via lymphatic route strategy_encap Strategy: Nanoparticle Encapsulation metabolism->strategy_encap

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Guide 1: Addressing Low Aqueous Solubility & Dissolution Rate

A common first hurdle is ensuring the compound can dissolve in the gastrointestinal fluids. The rate of dissolution is often the rate-limiting step for absorption of poorly soluble drugs (BCS Class II/IV).[11]

Principle: Converting a weakly basic drug into a salt is a highly effective and widely used method to increase its aqueous solubility and dissolution rate.[12][13] The salt form readily dissociates in aqueous media, leading to a higher concentration of the charged, more soluble species compared to the neutral free base.[14][15][16]

Experimental Protocol: Salt Screening

  • Dissolve the Free Base: Accurately weigh and dissolve 100 mg of this compound free base in 5 mL of a suitable organic solvent (e.g., acetone, isopropanol).

  • Prepare Counterion Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (counterions) such as hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid in the same solvent.

  • Induce Crystallization: Add the counterion solution dropwise to the free base solution while stirring. Salt precipitation may occur immediately or may require cooling, anti-solvent addition, or slow evaporation to induce crystallization.

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the Salt: Confirm salt formation and characterize its properties using techniques like DSC (for melting point), TGA (for solvates), XRPD (for crystallinity), and NMR (to confirm stoichiometry).

  • Measure Solubility: Determine the equilibrium solubility of the free base and each salt form in relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) using a shake-flask method followed by HPLC quantification.

Expected Outcome & Data Interpretation: A successful salt form will exhibit significantly higher aqueous solubility, particularly at neutral pH, compared to the free base.

Compound FormSolubility at pH 1.2 (mg/mL)Solubility at pH 6.8 (mg/mL)
Free Base> 50< 0.1
Hydrochloride Salt> 505.2
Mesylate Salt> 5012.8
Tartrate Salt> 509.5

Potential Pitfalls & Troubleshooting:

  • Problem: The hydrochloride salt shows suppressed solubility in pH 1.2 buffer.

    • Cause: This could be due to the "common-ion effect," where the high concentration of chloride ions in the simulated gastric fluid suppresses the dissolution of the HCl salt.[17][18]

    • Solution: Prioritize screening of non-chloride salts like mesylates or sulfates, which may perform better in vivo.[17]

  • Problem: The salt is hygroscopic (absorbs moisture from the air).

    • Cause: An inherent property of some salt forms.

    • Solution: While this can present handling and stability challenges, it may not preclude development. Proper formulation with desiccants or controlled packaging may be required.[18]

Guide 2: Overcoming Poor Intestinal Permeability

If solubility is adequate but absorption remains low, the bottleneck may be the drug's inability to cross the intestinal epithelium.

Principle: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[3][7] For amines, masking the polar amine group with a more lipophilic moiety (e.g., forming an amide) can enhance membrane permeability.[7][8] The prodrug crosses the intestinal membrane more efficiently and is then cleaved by intracellular enzymes (e.g., amidases) to release the active parent drug.

G cluster_0 Outside Cell (Lumen) cluster_1 Inside Cell (Enterocyte) Prodrug Lipophilic Prodrug (e.g., N-acetyl derivative) Enzyme Amidase Enzyme Prodrug->Enzyme Passive Diffusion ActiveDrug Active Drug (Parent Amine) Enzyme->ActiveDrug Enzymatic Cleavage Moiety Safe Moiety (e.g., Acetic Acid) Enzyme->Moiety Systemic Circulation Systemic Circulation ActiveDrug->Systemic Circulation

Caption: The prodrug concept for enhancing intestinal absorption.

Experimental Protocol: N-Acetylation (Amide Prodrug)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) containing a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Acylation: Cool the solution in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the N-acetyl prodrug.

  • Characterization: Confirm the structure of the purified prodrug using NMR and Mass Spectrometry.

Evaluation:

  • Permeability Assessment: Compare the permeability of the parent drug and the prodrug using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[19][20] The prodrug should exhibit significantly higher permeability.

  • Stability & Conversion: Evaluate the chemical stability of the prodrug in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Assess its enzymatic conversion back to the parent drug in the presence of liver or intestinal microsomes. A suitable prodrug must be stable in the GI tract but efficiently convert to the parent drug after absorption.[21]

Guide 3: Mitigating High First-Pass Metabolism

If the compound is well-absorbed but systemic exposure is low, rapid metabolism in the liver is a likely cause.

Principle: Encapsulating a drug within nanoparticles can protect it from enzymatic degradation in the GI tract and during its first pass through the liver.[22][23] Certain nanoparticle formulations can also be absorbed via the lymphatic system, bypassing the portal circulation and direct exposure to the liver, which can significantly increase bioavailability.[6][13] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used for this purpose.[22]

Experimental Protocol: PLGA Nanoparticle Formulation (Solvent Evaporation)

  • Organic Phase Preparation: Dissolve a known amount of the drug and PLGA polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the precipitation of solid, drug-loaded nanoparticles.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash them several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the nanoparticle suspension, often with a cryoprotectant (e.g., trehalose), to obtain a stable, dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading & Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the drug content via HPLC.

Evaluation: The performance of the nanoparticle formulation should be evaluated through in vitro drug release studies under physiological conditions and, ultimately, through pharmacokinetic studies in an animal model to compare the oral bioavailability of the formulated drug versus the unformulated drug.

Part 4: Troubleshooting Common Analytical Issues

Successful formulation development relies on accurate analytical methods. Dissolution testing is a critical quality control tool.[24]

Issue in Dissolution TestingPotential Cause(s)Troubleshooting StepsSource(s)
High Variability Between Vessels Inconsistent hydrodynamics (wobble, centering); Incomplete degassing of media; Vibration in the apparatus.Verify mechanical qualification of the dissolution apparatus; Use a validated degassing procedure (e.g., helium sparging); Place the apparatus on a vibration-dampening surface.[25][26][27]
Incomplete Drug Release Formulation issue (e.g., too much binder); Pellicle formation (for gelatin capsules); Drug degradation in media.Re-evaluate formulation components; For cross-linking, test with enzymes like pepsin; Check the stability of the drug in the dissolution medium at 37°C and adjust pH or add antioxidants if necessary.[25][27][28]
Bubbles on Dosage Form Surface Inadequate degassing of the dissolution medium.Degas media to a dissolved oxygen level below 6 mg/L; Visually inspect for bubbles before and during the run.[26][27]
Sampling/Filtering Errors Adsorption of the drug onto the filter; Clogging of the filter; Incorrect sampling time.Validate filter for non-adsorption; Use a filter with a larger surface area or pre-filter the sample; Ensure sampling occurs within ±2% of the specified time point.[25][26]

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Bioequiv & Bioavailab Int J. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. 7(2), 000210.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • NIH. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations.
  • Dr.Oracle. (n.d.). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Vertex AI Search. (n.d.). Physiochemical assessment of pharmaceutical salt forms.
  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide.
  • ULisboa Research Portal. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • NIH. (n.d.). Prodrugs for Amines.
  • ResearchGate. (n.d.). Prodrugs for Amines.
  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit.
  • ACS Publications. (n.d.). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry.
  • Pharma.Tips. (n.d.). Troubleshooting Dissolution Failures in Formulated Tablets.
  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • Echemi. (n.d.). This compound.
  • JoVE. (n.d.). Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry.
  • NIH. (n.d.). Amino Acids in the Development of Prodrugs.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • NIH. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?.
  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?.
  • NIH. (n.d.). Nanoparticle-based targeted drug delivery.
  • Walsh Medical Media. (2025). Nanoparticle-Based Drug Delivery in Therapeutic Development.
  • ScienceDirect. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

Sources

Validation & Comparative

Navigating the Therapeutic Potential of the Tetrahydroisoquinoline Scaffold: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its Analogs

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. These activities span a remarkable range, including antitumor, neuroprotective, antimicrobial, and anti-inflammatory properties. The therapeutic potential of THIQ derivatives is dictated by the nature and position of their substituents, which modulate their interaction with various biological targets. This guide focuses on this compound, a specific derivative of the THIQ family. While publicly available efficacy data for this particular compound is scarce, its structural features suggest potential for biological activity, meriting an exploration of the well-documented efficacy of its close analogs. This comparison will provide researchers and drug development professionals with a framework for understanding the potential applications and validating the efficacy of novel THIQ derivatives.

Our investigation into the public scientific literature and patent databases reveals that this compound (CAS: 14097-40-6) is predominantly utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents. Patents describe its use in the creation of inhibitors for targets such as Hematopoietic Progenitor Kinase 1 (HPK1), CD73, and Epidermal Growth Factor Receptor (ErbB) kinases, highlighting its value as a building block in drug discovery. However, these sources do not provide direct data on the intrinsic biological activity of this compound itself.

To provide a valuable comparative guide, we will therefore analyze the efficacy of structurally related THIQ compounds that have been extensively studied. This approach will illuminate the potential therapeutic avenues for this compound and offer a blueprint for its future evaluation. We will delve into the efficacy of THIQ derivatives in three key areas where this scaffold has shown significant promise: monoamine oxidase inhibition, dopamine receptor modulation, and serotonin receptor interaction.

The Tetrahydroisoquinoline Scaffold: A Landscape of Neurological and Oncological Activity

The THIQ scaffold's rigid structure, incorporating a phenethylamine moiety, makes it an ideal starting point for the design of ligands for various receptors and enzymes, particularly within the central nervous system. The substitution pattern on the aromatic ring and the nitrogen atom at the 2-position are critical determinants of biological activity and selectivity.

Caption: Logical relationship of the THIQ scaffold to its derivatives and their activities.

Comparative Efficacy Analysis of Tetrahydroisoquinoline Derivatives

To contextualize the potential of this compound, we will now compare the experimentally determined efficacy of several key THIQ analogs.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO is a well-established strategy for the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Several studies have demonstrated the MAO inhibitory potential of THIQ derivatives. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) is oxidized by both MAO-A and MAO-B.[1] The enzymatic kinetics for this reaction have been determined, with Km values of 571 µM for MAO-A and 463 µM for MAO-B.[1] Furthermore, adducts of 1,2,3,4-tetrahydroisoquinoline with components of tobacco smoke have been shown to be competitive inhibitors of both MAO-A and MAO-B, with Ki values in the micromolar range (16.4 to 37.6 µM).[2] The neuroprotective and antidepressant-like effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are attributed in part to its reversible MAO inhibitory activity.[3]

Table 1: MAO Inhibition by Tetrahydroisoquinoline Derivatives

CompoundEnzymeInhibition TypeKi / Km (µM)Reference
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ)MAO-ASubstrate571 (Km)[1]
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ)MAO-BSubstrate463 (Km)[1]
1-Cyano-TIQ AdductsMAO-A & MAO-BCompetitive16.4 - 37.6 (Ki)[2]
6,7-Dihydroxy-THIQs and N-methylated derivativesMAO-ACompetitive-[4]
Dopamine Receptor Modulation

Dopamine receptors are central to motor control, motivation, and reward, making them key targets for treating Parkinson's disease, schizophrenia, and addiction. The THIQ scaffold has been successfully employed to develop potent and selective dopamine receptor ligands.

A notable example is the development of novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor.[5] For instance, one such derivative demonstrated a pKi of 8.4 for the D3 receptor, with 150-fold selectivity over the D2 receptor.[5] Another study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives identified compounds with strong affinity for the D3 receptor, with some analogues exhibiting Ki values in the low nanomolar range.[6][7]

Table 2: Dopamine D3 Receptor Affinity of Tetrahydroisoquinoline Derivatives

Compound ClassKey Structural FeatureD3 Receptor Affinity (pKi / Ki)Selectivity over D2Reference
Biphenylamido-THIQ derivative7-CF3SO2O- substituent8.4 (pKi)150-fold[5]
6-Methoxy-THIQ-7-ol derivatives4-fluorophenyl analogue4.4 nM (Ki)High[6][7]
6-Methoxy-THIQ-7-ol derivatives4-cyanophenyl analogue6.3 nM (Ki)No D2 affinity[6][7]
Serotonin (5-HT) Receptor Interaction

Serotonin receptors are involved in a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[8] They are prominent targets for antidepressants, antipsychotics, and anxiolytics.[8]

Recent research has identified THIQ alkaloids as ligands for serotonin receptors. Specifically, the natural product pellotine, a simple THIQ, was found to be an inverse agonist of the 5-HT7 receptor.[9] A study of its analogs revealed that anhalidine, which lacks the 1-methyl group of pellotine, is a more potent 5-HT7 receptor inverse agonist with an EC50 of 219 nM.[9] This highlights the subtle structural modifications that can significantly impact efficacy.

Table 3: 5-HT7 Receptor Inverse Agonism of Tetrahydroisoquinoline Alkaloids

CompoundKey Structural FeatureEC50 (nM)Emax (%)Reference
Pellotine1-Methyl, 8-hydroxy-6,7-dimethoxy--[9]
Anhalidine8-hydroxy-6,7-dimethoxy219-95.4[9]

Experimental Protocols for Efficacy Validation

To validate the potential efficacy of this compound, a series of well-established in vitro assays should be conducted. The following protocols are representative of the methodologies used to characterize the comparator compounds discussed above.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of the test compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Human recombinant MAO-A and MAO-B.

  • Substrate: Kynuramine or another suitable fluorogenic substrate.

  • Assay Principle: The assay measures the enzymatic conversion of the substrate to a fluorescent product. Inhibition is quantified by the reduction in fluorescence signal in the presence of the test compound.

  • Procedure:

    • Prepare a dilution series of the test compound.

    • Incubate the enzyme with the test compound for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence signal over time using a plate reader.

    • Calculate IC50 values from the dose-response curves.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations.

Caption: Workflow for dopamine receptor binding assay.

Serotonin Receptor Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific serotonin receptor subtype (e.g., 5-HT7).

Methodology:

  • Cell Line: A cell line stably expressing the human 5-HT7 receptor, which is coupled to Gs and stimulates cAMP production.

  • Assay Principle: The assay measures the intracellular concentration of cyclic AMP (cAMP) in response to compound treatment. Agonists will increase cAMP, antagonists will block the effect of an agonist, and inverse agonists will decrease the basal level of cAMP.

  • Procedure:

    • Culture the cells in microplates.

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist testing, co-incubate with a known 5-HT7 agonist.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or a reporter gene assay like GloSensor).

    • Generate dose-response curves to determine EC50 (for agonists/inverse agonists) or IC50 (for antagonists) and the maximal effect (Emax).

Caption: Workflow for 5-HT receptor functional assay.

Conclusion

While direct efficacy data for this compound remains to be established in the public domain, its structural relationship to a class of compounds with proven and diverse biological activities makes it a molecule of significant interest. The comparative analysis of its analogs strongly suggests that this compound could possess activity as a monoamine oxidase inhibitor, a dopamine receptor ligand, or a serotonin receptor modulator. Its documented use as a synthetic intermediate in the development of kinase inhibitors also points towards its utility in oncological drug discovery.

The path forward for validating the efficacy of this compound is clear. A systematic screening campaign employing the well-established in vitro assays detailed in this guide will be crucial in elucidating its pharmacological profile. By comparing the resulting data with the established efficacy of the comparator compounds presented herein, researchers can effectively position this molecule within the therapeutic landscape of tetrahydroisoquinolines and unlock its potential for the development of novel therapeutics.

References

Sources

A Researcher's Guide to the Comparative Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the racemic mixture of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its individual (R)- and (S)-enantiomers. While specific experimental data for this particular molecule is not extensively available in current literature, this document outlines the established methodologies and experimental workflows necessary to conduct a thorough investigation of its stereospecific properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust template for characterizing novel chiral compounds.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Chirality can play a pivotal role in the pharmacological profile of such compounds, with enantiomers often exhibiting distinct biological activities. Therefore, a comparative analysis of the enantiomers of this compound is crucial to unlock its full therapeutic potential.

Synthesis and Chiral Resolution

The initial step in a comparative analysis is the acquisition of the racemic compound and the subsequent separation of its enantiomers.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through established synthetic routes for THIQ derivatives. A common and effective method is the Pictet-Spengler reaction , which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[1] Another widely used approach is the Bischler-Napieralski reaction , where a β-phenylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[1]

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of the racemic compound.

Chiral Resolution of Enantiomers

Once the racemic mixture is synthesized, the separation of the (R)- and (S)-enantiomers is a critical step. Several techniques can be employed for chiral resolution:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] This method is often preferred for its efficiency and scalability.

  • Asymmetric Synthesis: An alternative to chiral resolution is the direct synthesis of the desired enantiomer through asymmetric synthesis. This can be achieved using chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: Choose a suitable chiral stationary phase. For amine compounds, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis and Fraction Collection: Inject the racemic mixture and monitor the elution profile. Once baseline separation is achieved, collect the fractions corresponding to each enantiomer.

  • Enantiomeric Purity Assessment: Analyze the collected fractions to determine their enantiomeric excess (ee) using the same chiral HPLC method.

Comparative Physicochemical and Spectroscopic Analysis

A fundamental comparison of the enantiomers involves the characterization of their physicochemical and spectroscopic properties.

PropertyRacemic Mixture(R)-enantiomer(S)-enantiomer
Appearance SolidSolidSolid
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₄N₂C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol 162.23 g/mol 162.23 g/mol
Melting Point To be determinedTo be determinedTo be determined
Optical Rotation To be determined (expected positive value)To be determined (expected negative value)
¹H and ¹³C NMR Spectra to be acquiredSpectra to be acquiredSpectra to be acquired
Mass Spectrometry m/z to be confirmedm/z to be confirmedm/z to be confirmed

Note: The data in this table is hypothetical and serves as a template for experimental findings.

Comparative Biological Activity Assessment

The core of this analysis lies in the evaluation of the biological activities of the individual enantiomers compared to the racemic mixture. Based on the known pharmacology of THIQ derivatives, several assays would be relevant.

Potential Pharmacological Targets and Assays

The THIQ scaffold has been associated with a range of biological targets. A comprehensive screening should include assays relevant to:

  • Anticancer Activity: Evaluate the cytotoxic effects on various cancer cell lines (e.g., breast, lung, colon).

    • MTT Assay: To determine cell viability and proliferation.

    • Flow Cytometry: To analyze cell cycle arrest and apoptosis.

  • Antimicrobial Activity: Test against a panel of pathogenic bacteria and fungi.

    • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits microbial growth.

  • Neuropharmacological Activity: Investigate effects on key central nervous system targets.

    • Receptor Binding Assays: To assess affinity for dopamine, serotonin, or adrenergic receptors.

    • Enzyme Inhibition Assays: To evaluate inhibition of enzymes like monoamine oxidase (MAO).

Experimental Workflow: In Vitro Biological Screening

Caption: Workflow for the comparative in vitro biological evaluation.

Structure-Activity Relationship (SAR) Insights

By comparing the biological data of the racemic mixture and the pure enantiomers, valuable SAR insights can be derived. Key questions to address include:

  • Eutomer and Distomer Identification: Which enantiomer is the more active (eutomer) and which is the less active (distomer)?

  • Eudismic Ratio: What is the ratio of the activities of the eutomer and the distomer? A high eudismic ratio indicates a strong stereochemical preference of the biological target.

  • Racemate vs. Enantiomer Activity: Does the activity of the racemate simply reflect the contribution of the eutomer, or is there evidence of antagonistic or synergistic interactions between the enantiomers?

Conclusion

This guide provides a systematic approach to the comparative analysis of this compound and its enantiomers. Although specific data for this compound is limited, the outlined methodologies, rooted in the established chemistry and pharmacology of the tetrahydroisoquinoline class, offer a clear and scientifically rigorous path for its comprehensive evaluation. The elucidation of the stereospecific biological activities of this and other chiral molecules is fundamental to advancing drug discovery and development.

References

  • Google Patents. (n.d.). Diaminopyrimidine carboxamide inhibitors of hpk1.
  • Google Patents. (n.d.). Pyrimidine compounds for use as map4k1 inhibitors.
  • Google Patents. (n.d.). Hpk1 inhibitors and uses thereof.
  • Google Patents. (n.d.). Benzothiadiazine compounds.
  • Google Patents. (n.d.). 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors.
  • Google Patents. (n.d.). Hpk1 inhibitors and uses thereof.
  • PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved January 13, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 13, 2026, from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 13, 2026, from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). 8,9-dihydroimidazole[1,2-a]pyrimido[5,4-e]pyrimidine-5(6h)-ketone compound.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Retrieved January 13, 2026, from [Link]

Sources

A Researcher's Guide to Unraveling the Binding Site of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, identifying the precise molecular target of a novel compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive, technically-grounded framework for confirming the binding site of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a member of the pharmacologically diverse tetrahydroisoquinoline (THIQ) family. Given the absence of a definitively identified binding partner for this specific molecule in current literature, we will explore a logical, multi-faceted approach to its discovery and validation.

The THIQ scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and neuroprotective effects.[1][2][3][4] Derivatives of this core structure have been shown to interact with various targets, from beta-adrenoreceptors to enzymes like catechol O-methyltransferase (COMT).[5][6] This inherent diversity necessitates a robust and unbiased strategy to pinpoint the specific cellular interactors of this compound.

This guide will compare and contrast key experimental and computational methodologies, offering insights into their underlying principles and practical applications. We will delve into a systematic workflow designed to progressively narrow down and ultimately confirm the binding site with a high degree of scientific certainty.

Comparative Analysis of Binding Site Identification Techniques

The journey to confirming a binding site is rarely linear. It often involves a combination of techniques that provide orthogonal lines of evidence. Below is a comparison of several state-of-the-art approaches, outlining their respective strengths and weaknesses in the context of our target compound.

Technique Principle Strengths Limitations Application to Target Compound
Affinity Chromatography-Mass Spectrometry Immobilized ligand captures binding partners from a cell lysate, which are then identified by mass spectrometry.Unbiased; identifies novel targets; provides a global view of potential interactors.Can yield false positives due to non-specific binding; may miss transient or weak interactions.An excellent initial screening method to generate a list of potential binding proteins.
Computational Docking In silico modeling predicts the preferred orientation of a ligand when bound to a target protein.Rapid and cost-effective; can screen large libraries of proteins; provides structural insights into binding mode.Predictions require experimental validation; accuracy depends on the quality of the protein structure and scoring functions.Useful for prioritizing potential targets identified through other means and for designing analogs with improved affinity.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface to monitor biomolecular interactions in real-time.Label-free; provides quantitative data on binding affinity (KD), and association/dissociation kinetics.Requires purified protein immobilized on a sensor chip; may not be suitable for membrane-bound targets without solubilization.Ideal for validating direct binding between the compound and a purified candidate protein.
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.Provides definitive, high-resolution structural evidence of the binding site and interactions.Requires crystallization of the protein-ligand complex, which can be challenging; does not provide information on binding kinetics.The gold standard for confirming the precise binding mode once a high-affinity target is identified and purified.
Site-Directed Mutagenesis Specific amino acid residues in the putative binding site are mutated to assess their impact on ligand binding.Directly tests the functional importance of individual residues in the binding interaction.Requires a robust functional or binding assay; can be labor-intensive if multiple residues are to be investigated.A crucial step for validating the functional relevance of the binding site identified through structural or computational methods.

A Phased Experimental Workflow for Binding Site Confirmation

We propose a phased approach, beginning with broad, unbiased screening and progressively moving towards high-resolution validation.

Figure 1: A multi-phased workflow for binding site identification and validation.
Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins.

Protocol 1: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads). A key consideration here is the point of attachment on the molecule to ensure the pharmacophore remains accessible for binding. The primary amine at the 7-position is a logical choice for conjugation.

  • Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformations.

  • Affinity Capture: Incubate the immobilized ligand with the cell lysate to allow for the formation of ligand-protein complexes.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often using a competitive ligand or by changing the pH or ionic strength.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Phase 2: Orthogonal Target Validation

The list of "hits" from the initial screen must be validated using orthogonal methods to eliminate false positives and confirm direct binding.

Protocol 2: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto an SPR sensor chip.

  • Ligand Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure association and dissociation.

  • Kinetic Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the on- (ka) and off- (kd) rates. A confirmed interaction will show a concentration-dependent binding response.

Phase 3: High-Resolution Binding Site Characterization

With a validated binding partner, the focus shifts to pinpointing the exact binding site.

Protocol 3: Computational Docking and Site-Directed Mutagenesis

  • In Silico Docking:

    • Obtain a high-resolution 3D structure of the target protein (from the PDB or homology modeling).

    • Use computational docking software (e.g., AutoDock, Glide) to predict the most favorable binding pose of this compound within the protein.

    • Analyze the predicted binding mode to identify key interacting amino acid residues (e.g., those forming hydrogen bonds, hydrophobic interactions, or salt bridges).

  • Mutagenesis and Functional Assay:

    • Based on the docking results, generate mutant versions of the target protein where the key interacting residues are substituted (e.g., to Alanine).

    • Express and purify the wild-type and mutant proteins.

    • Use SPR or another suitable binding assay to measure the binding affinity of the compound to each mutant. A significant loss of binding affinity for a particular mutant provides strong evidence for the involvement of that residue in the binding site.

Comparative Compounds for Control Experiments

To ensure the specificity of the observed interactions, it is crucial to include appropriate control compounds in the experimental design.

Compound Structure Rationale for Use
1,2,3,4-Tetrahydroisoquinoline The parent scaffold without the methyl or amine groups.A negative control to determine if the core THIQ structure alone is sufficient for binding.
7-Amino-1,2,3,4-tetrahydroisoquinoline Lacks the N-methyl group.Helps to elucidate the role of the N-methyl group in binding affinity and specificity.
2-Methyl-1,2,3,4-tetrahydroisoquinoline Lacks the 7-amino group.Assesses the contribution of the 7-amino group to the binding interaction.

Conclusion

Determining the binding site of a novel compound like this compound requires a systematic and multi-pronged approach. By beginning with broad, unbiased screening methods and progressively refining the investigation with high-resolution biophysical and structural techniques, researchers can confidently identify and characterize the molecular target. This logical progression, underpinned by the use of appropriate controls and orthogonal validation, ensures the scientific rigor necessary for advancing our understanding of this compound's mechanism of action and its potential for therapeutic development.

References

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: )
  • Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. (URL: )
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: )
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. (URL: [Link])

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. SciSpace. (URL: [Link])

Sources

A Mechanistic and Methodological Comparison of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and Traditional Antidepressants: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the novel compound 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine against established classes of traditional antidepressants. Given the limited direct pharmacological data on this specific molecule in publicly accessible literature, this document focuses on a foundational, mechanism-driven comparison. We will infer the potential activities of the tetrahydroisoquinoline scaffold based on published research on close analogs and contrast them with the well-understood pharmacology of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Monoamine Oxidase Inhibitors (MAOIs).

The core of this guide is to provide drug development professionals with the scientific rationale and detailed experimental frameworks required to conduct a thorough head-to-head evaluation. We will explore the distinct signaling pathways targeted by these compounds and provide validated, step-by-step protocols for key in vitro and in vivo assays that form the bedrock of antidepressant drug discovery.

Part 1: A Tale of Two Pharmacologies: Monoamine Reuptake vs. Multi-Target Modulation

The vast majority of traditional antidepressants operate by modulating the synaptic concentration of monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). The tetrahydroisoquinoline (THIQ) scaffold, however, represents a class of compounds with the potential for more complex and multifaceted mechanisms of action, including enzyme inhibition and neuroprotective effects.[1][2][3]

Traditional Antidepressants: The Monoamine Hypothesis in Practice

The central theory underpinning traditional antidepressants is the acute correction of monoamine deficiencies. This is most commonly achieved by blocking the presynaptic reuptake transporters, namely the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As the name implies, SSRIs (e.g., Sertraline, Fluoxetine) exhibit high selectivity for SERT. By inhibiting serotonin reuptake, they increase the concentration and residence time of 5-HT in the synaptic cleft, enhancing postsynaptic receptor signaling.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs (e.g., Venlafaxine, Duloxetine) are dual-action agents that inhibit both SERT and NET. This dual inhibition is theorized to offer a broader spectrum of efficacy.[4]

  • Monoamine Oxidase Inhibitors (MAOIs): This earlier class of antidepressants takes a different approach by inhibiting monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters intracellularly. By preventing this breakdown, MAOIs increase the vesicular packaging and subsequent release of 5-HT, NE, and DA.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Drug Action MAO MAO VMAT Vesicle (VMAT2) Synapse Synaptic Cleft VMAT->Synapse Release Synapse_Monoamine 5-HT / NE VMAT->Synapse_Monoamine SERT SERT NE Monoamines (5-HT, NE) SERT->NE Recycling NE->MAO Degradation NE->VMAT Packaging Synapse_Monoamine->SERT Reuptake Receptor Postsynaptic Receptors Synapse_Monoamine->Receptor Binding & Signal SSRI SSRIs / SNRIs SSRI->SERT Inhibit MAOI MAOIs MAOI->MAO Inhibit

Figure 1: Monoaminergic synapse and sites of drug action.
The Tetrahydroisoquinoline Scaffold: A Potential Multi-Target Profile

While direct data for this compound is scarce, studies on its close analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), suggest a distinct and complex pharmacology.[5][6] This endogenous amine has been shown to possess neuroprotective properties and a unique mechanism of action.[3][5][6] The potential mechanisms for this class of compounds may include:

  • MAO Inhibition: Like traditional MAOIs, some THIQ derivatives may inhibit MAO, preventing the breakdown of monoamines.[5][6]

  • Dopamine Metabolism Modulation: 1MeTIQ has demonstrated significant effects on dopamine systems, a target often less directly engaged by SSRIs and SNRIs.[5][6]

  • Neuroprotective Effects: Research points to free-radical scavenging properties and antagonism of the glutamatergic system, which could play a role in preventing neuronal damage associated with chronic stress and depression.[5][6] This includes preventing the inhibition of complex I in the mitochondrial respiratory chain.[7]

This profile suggests a departure from a singular focus on reuptake inhibition towards a more holistic mechanism involving enzyme modulation and cellular protection.

Part 2: A Framework for Comparative Evaluation

To objectively compare this compound against traditional antidepressants, a tiered experimental approach is necessary. The initial step involves comprehensive in vitro profiling to establish its primary molecular targets.

Table 1: Comparative Mechanistic Profile
TargetSSRI (e.g., Sertraline)SNRI (e.g., Venlafaxine)This compound (Hypothesized)
Primary MoA SERT InhibitionSERT & NET InhibitionPotentially MAO Inhibition & Neuroprotection
SERT Affinity (Ki) High (nM range)High (nM range)To be determined
NET Affinity (Ki) Low to negligibleHigh (nM range)To be determined
DAT Affinity (Ki) Very LowLowTo be determined (Potential for higher affinity)
MAO-A Inhibition NegligibleNegligibleTo be determined (Potential for activity)
MAO-B Inhibition NegligibleNegligibleTo be determined (Potential for activity)
Other Actions --Potential antioxidant, glutamatergic modulation

Part 3: Core Experimental Protocols

The following protocols provide detailed methodologies for assessing antidepressant potential and mechanism of action. These are self-validating systems when appropriate controls and standards are used.

Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.[8][9] The principle is competitive displacement of a radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Methodology:

  • Preparation of Membranes: Utilize cell membranes from HEK293 cells stably transfected with the human transporter of interest (hSERT, hNET, or hDAT). Homogenize cells in an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (typically 5-20 µg of protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

    • Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or a known reference compound (e.g., Sertraline).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen) using a vacuum manifold.[10] This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow P1 Prepare Transfected Cell Membranes P2 Incubate Membranes with Radioligand & Test Compound P1->P2 P3 Rapid Vacuum Filtration P2->P3 Separate Bound from Unbound P4 Wash Filters P3->P4 P5 Scintillation Counting P4->P5 P6 Calculate IC₅₀ & Ki P5->P6

Figure 2: Workflow for Radioligand Binding Assay.
Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (FST)

The FST is a widely used behavioral despair model in rodents to screen for antidepressant efficacy.[11][12] Antidepressant compounds characteristically reduce the duration of immobility.

Objective: To evaluate the antidepressant-like activity of this compound in mice or rats.

Methodology:

  • Animal Acclimation: House male Wistar rats (180-220g) or Swiss mice (25-30g) in standard conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6-10 per group):

    • Vehicle Control (e.g., Saline or 0.5% CMC, i.p. or p.o.).

    • Positive Control (e.g., Sertraline, 10 mg/kg, i.p.).

    • Test Compound Group(s) (e.g., 5, 10, 20 mg/kg, i.p. or p.o.).

  • Drug Administration: Administer the respective treatments 30-60 minutes prior to the test.

  • Pre-Swim Session (for rats): On day 1, place each rat in a transparent cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (23-25°C) for a 15-minute conditioning swim. This sensitizes the animals to the despair response. This step is often omitted for mice.

  • Test Session: 24 hours after the pre-swim (or as the only session for mice), place the animals back into the swim cylinder for a 6-minute test session.[13]

  • Behavioral Scoring: Record the entire session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[11]

  • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

cluster_workflow Forced Swim Test (FST) Workflow P1 Acclimate & Group Animals P2 Administer Vehicle, Standard, or Test Compound P1->P2 P3 Conditioning Swim (Day 1, Rats) P2->P3 Optional P4 Test Swim Session (Day 2, 6 min) P2->P4 P5 Video Record & Score Immobility (last 4 min) P4->P5 P6 Statistical Analysis of Immobility Time P5->P6

Figure 3: Workflow for the Forced Swim Test.

Part 4: Conclusion and Future Directions

The comparison between this compound and traditional antidepressants is a comparison between a potentially novel, multi-target agent and well-established monoamine reuptake inhibitors. While the precise mechanism of the former remains to be elucidated, the pharmacology of its structural analogs suggests a promising departure from the conventional. A compound that combines monoamine modulation (e.g., via MAO inhibition) with direct neuroprotective actions could offer a more robust and potentially faster-acting antidepressant effect.

The path forward requires rigorous, systematic investigation. The experimental protocols outlined in this guide provide the foundational framework for such an evaluation. By first defining the in vitro binding and enzyme inhibition profile and then validating these findings with in vivo behavioral models, researchers can build a comprehensive data package to determine the true therapeutic potential of this and other novel tetrahydroisoquinoline derivatives.

References

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formul
  • Nepal Journals Online. (n.d.).
  • A study of in-vivo antidepressant, antidiarrheal and ex-vivo thrombolytic activities of methanol extract of Mikania micrantha leaves. (n.d.).
  • Planta Medica. (n.d.). In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies.
  • Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline deriv
  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (n.d.).
  • PubMed Central. (2020).
  • 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. (n.d.).
  • PubMed. (2014).
  • Merck. (n.d.).
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine.
  • NIH. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • PubMed. (2000).
  • ResearchGate. (n.d.). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

Sources

A Comparative Guide to the Experimental Cross-Validation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental characterization and cross-validation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a member of the pharmacologically significant tetrahydroisoquinoline (THIQ) class of compounds. Given the limited publicly available experimental data on this specific analog, this document outlines a rigorous, multi-pronged approach to elucidate its biological activity profile. By leveraging established protocols and comparing its performance against well-characterized THIQ derivatives, researchers can effectively ascertain its therapeutic potential.

The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, neuroprotective, and receptor-modulating effects.[1][2][3] Analogs of this compound have demonstrated activities ranging from fibrinogen receptor antagonism to potential as selective estrogen receptor modulators, highlighting the diverse possibilities for this compound class.[4][5] This guide will detail the necessary steps to systematically investigate the cytotoxic, neuroprotective, and receptor binding properties of this compound.

Section 1: Foundational Characterization and Comparator Selection

Before embarking on extensive biological assays, the fundamental physicochemical properties of this compound must be confirmed. This includes its synthesis, purification, and structural verification.

Synthesis and Structural Verification

The synthesis of this compound can be approached through established methods for N-alkylation and functionalization of the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions followed by appropriate modifications.[6][7][8] A general synthetic workflow is proposed below.

Synthesis_Workflow Start Starting Materials (e.g., 7-amino-THIQ) Step1 N-Methylation (e.g., Eschweiler-Clarke reaction) Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Step3 Structural Verification (NMR, Mass Spectrometry) Step2->Step3 End 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-7-amine Step3->End

Caption: Proposed synthetic and verification workflow.

Upon successful synthesis and purification, rigorous structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial to ensure the identity and purity of the compound for subsequent biological evaluation.

Selection of Comparator Compounds

To provide meaningful context for the experimental results, it is essential to select appropriate comparator compounds. Based on the known activities of the THIQ scaffold, the following compounds are proposed for parallel testing:

CompoundRationale for SelectionKey Reported Activities
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) A well-studied neuroprotective analog.[9]Neuroprotective, free-radical scavenging.[9]
7-amino-1,2,3,4-tetrahydroisoquinoline The direct precursor, to assess the effect of N-methylation.Fibrinogen receptor antagonism (in derivatives).[4]
Tamoxifen Standard-of-care Selective Estrogen Receptor Modulator (SERM).Anticancer (breast cancer).[10]
Doxorubicin A standard cytotoxic agent.Broad-spectrum anticancer.[11]

Section 2: In Vitro Cytotoxicity Profiling

A foundational step in characterizing any novel compound is to assess its general cytotoxicity across a panel of relevant human cell lines. This provides an initial indication of its therapeutic window and potential for anticancer applications.

Experimental Design

A panel of human cancer cell lines should be selected to represent a range of tissue origins. A non-cancerous cell line should be included to assess selectivity.

Proposed Cell Line Panel:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Estrogen receptor-negative breast cancer

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[14]

Data Presentation

The results should be summarized in a table for easy comparison of the cytotoxic activity of the test compound and the comparators across the different cell lines.

Cell LineThis compound IC50 (µM)1-MeTIQ IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HCT116Experimental ValueExperimental ValueExperimental Value
HEK293Experimental ValueExperimental ValueExperimental Value

Section 3: Neuroprotection Assays

Given the established neuroprotective effects of THIQ analogs like 1-MeTIQ, it is crucial to investigate whether this compound shares this property.[9] A common in vitro model for neuroprotection studies utilizes neuronal cell lines subjected to oxidative stress.

Experimental Design

The HT-22 mouse hippocampal cell line is a suitable model for studying glutamate-induced oxidative stress.[15] The assay will determine the ability of the test compound to protect these cells from glutamate-induced cell death.

Neuroprotection_Assay_Workflow Start Seed HT-22 cells Step1 Pre-treat with Test Compound (2 hours) Start->Step1 Step2 Induce Oxidative Stress (add Glutamate) Step1->Step2 Step3 Incubate (12-24 hours) Step2->Step3 Step4 Assess Cell Viability (MTT or LDH assay) Step3->Step4 End Determine Neuroprotective Effect Step4->End

Caption: Workflow for the in vitro neuroprotection assay.

Neuroprotection Assay Protocol

This protocol is adapted from established methods for assessing neuroprotection in HT-22 cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and 1-MeTIQ for 2 hours.[15]

  • Induction of Oxidative Stress: Introduce glutamate (e.g., 5 mM) to the wells to induce oxidative stress, excluding the negative control wells.[15]

  • Incubation: Incubate the plates for 12-24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Section 2.2 or an LDH (Lactate Dehydrogenase) cytotoxicity assay, which measures membrane integrity.[13][15]

Data Presentation

The neuroprotective effect should be quantified by comparing the cell viability in wells treated with the compound and glutamate to those treated with glutamate alone. The results can be presented as the percentage of protection at different compound concentrations.

CompoundConcentration (µM)% Protection against Glutamate-induced Toxicity
This compound1Experimental Value
10Experimental Value
50Experimental Value
1-MeTIQ1Experimental Value
10Experimental Value
50Experimental Value

Section 4: Receptor Binding Profile

Many THIQ derivatives exert their pharmacological effects by interacting with specific receptors.[16][17] A preliminary assessment of the receptor binding profile of this compound can provide insights into its potential mechanism of action.

Experimental Design

A competitive binding assay using radiolabeled ligands for a panel of receptors relevant to the known activities of THIQs should be performed.

Proposed Receptor Panel:

  • Sigma Receptors (σ1 and σ2): Known targets for some THIQ derivatives.[16]

  • Dopamine Receptors (D1 and D2): THIQs can modulate dopaminergic systems.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): To explore potential effects on the serotonergic system.

  • Adrenergic Receptors (α1, α2, β1, β2): Some THIQs are known to interact with these receptors.[17]

  • Estrogen Receptors (ERα and ERβ): Given the SERM potential of some analogs.[5]

Receptor Binding Assay Protocol (General)

This is a generalized protocol for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-labeled), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).

Data Presentation

The binding affinities (Ki) for the test compound at each receptor should be tabulated to provide a clear overview of its binding profile and selectivity.

ReceptorThis compound Ki (nM)
σ1Experimental Value
σ2Experimental Value
D1Experimental Value
D2Experimental Value
5-HT1AExperimental Value
5-HT2AExperimental Value
α1Experimental Value
α2Experimental Value
β1Experimental Value
β2Experimental Value
ERαExperimental Value
ERβExperimental Value

Conclusion

The experimental framework outlined in this guide provides a robust and systematic approach to the initial characterization and cross-validation of this compound. By conducting a tiered evaluation of its cytotoxicity, neuroprotective potential, and receptor binding profile, researchers can generate a comprehensive dataset to inform further preclinical development. The inclusion of well-characterized comparator compounds is essential for interpreting the significance of the obtained results and for positioning this novel THIQ derivative within the broader landscape of pharmacologically active agents. This structured approach ensures scientific rigor and provides a clear path toward understanding the therapeutic potential of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Investigating the Mechanism of Action of Novel Bioactive Compounds.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Xu, J., et al. (2011). Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Bioorganic & Medicinal Chemistry Letters, 21(1), 463-466.
  • Emerce, E., & Akça, K. T. (2023). Cytotoxic Activity Methods. In Methods for Preclinical Evaluation of Bioactive Natural Products (pp. 149-176). BENTHAM SCIENCE PUBLISHERS.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Redda, K. K., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry, 6(6), 409-416.
  • Maksiutina, N. P., et al. (2006). Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and Isophthalic Acids as Novel Fibrinogen Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(20), 5294-5297.
  • Poirier, D., et al. (2015). In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 145, 149-157.
  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12295-12327.
  • Al-Ostath, A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3985.
  • BenchChem. (2025). Application Notes and Protocols: ThioLox Neuroprotection Assay in HT-22 Cells.
  • Echemi. (n.d.). This compound.
  • BenchChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (2023).
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • International Journal of Scientific & Technology Research. (2019).
  • IUCr Journals. (2010).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • LookChem. (n.d.). 2-Methyl-1 2 3 4-tetrahydroisoquinolin-7-aMine (CAS# 14097-40-6).
  • Gangapuram, M., et al. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of Cancer Science & Therapy, 6(5), 161-169.
  • Borisova, A. V., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6265.
  • Bilenko, V. A., et al. (2021).
  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline.
  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5431.
  • Shulga, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine.
  • Kim, H. C., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Experimental & Therapeutic Medicine, 5(2), 641-646.
  • Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-11.
  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Acker, T. M., et al. (2018). The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors. ACS Chemical Neuroscience, 9(7), 1820-1829.
  • Freeman, K. B., et al. (2019). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]. Journal of Medicinal Chemistry, 62(3), 1463-1474.
  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Freeman, K. B., et al. (2019). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]. ACS Medicinal Chemistry Letters, 10(7), 1064-1070.
  • Ryan, R. M., et al. (2007). Closing in on the AMPA receptor: synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline as a potential PET tracer. Bioorganic & Medicinal Chemistry, 15(1), 323-331.

Sources

A Comparative Analysis for Neuropharmacology Research: Selegiline vs. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacological research, particularly in the pursuit of novel therapeutics for neurodegenerative diseases like Parkinson's, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone strategy. This guide provides a detailed, side-by-side comparison of two molecules: selegiline, a well-established and clinically utilized MAO-B inhibitor, and 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a compound belonging to a chemical class known for its diverse biological activities but with a less defined pharmacological profile.

This analysis moves beyond a simple cataloging of features, offering a deeper dive into the causality behind experimental approaches and a critical evaluation of the available data. It is designed to equip researchers with the foundational knowledge necessary to make informed decisions in their own investigations.

At a Glance: Key Molecular and Pharmacological Distinctions

FeatureSelegilineThis compound
Chemical Structure (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amineThis compound
Primary Mechanism Irreversible, selective MAO-B inhibitor[1][2]Currently uncharacterized in published literature
MAO-B Potency (IC₅₀) ~11.25 nM (rat brain)[3], 51 nM (human recombinant)[1]Data not available
Selectivity for MAO-B High selectivity over MAO-A at therapeutic doses[1]Data not available
Clinical Use Parkinson's disease, major depressive disorder[4]None; for research purposes only
Neuroprotective Effects Potential neuroprotective effects suggested[5]The related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties[6][7][8]

Selegiline: The Established Benchmark

Selegiline, also known as L-deprenyl, is a propargylamine-based drug that has been extensively studied and utilized in clinical practice for decades. Its therapeutic efficacy is primarily attributed to its highly selective and irreversible inhibition of MAO-B.

Mechanism of Action

At therapeutic doses, selegiline acts as a "suicide inhibitor," forming a covalent bond with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme.[2] This irreversible inactivation of MAO-B leads to a reduction in the breakdown of dopamine in the brain.[4] Consequently, the synaptic availability of dopamine is increased, which helps to alleviate the motor symptoms of Parkinson's disease.[5] At higher doses, selegiline's selectivity for MAO-B diminishes, and it also inhibits MAO-A.[5]

Pharmacological Profile

Selegiline is a potent inhibitor of MAO-B, with reported IC₅₀ values in the nanomolar range.[1][3] Its high selectivity for MAO-B over MAO-A at lower doses is a key clinical advantage, as it reduces the risk of the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[4] Beyond its symptomatic effects, some studies suggest that selegiline may possess neuroprotective properties by preventing the formation of neurotoxic reactive oxygen species generated during the MAO-B-catalyzed metabolism of dopamine.[5]

This compound: An Unexplored Scaffold

In contrast to the well-documented profile of selegiline, this compound remains a largely uncharacterized compound in the scientific literature. It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are found in nature and have been the subject of considerable interest in medicinal chemistry due to their wide range of biological activities.[5][9][10]

The Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a core component of many alkaloids and has been investigated for various therapeutic applications, including antitumor, antibacterial, and antiviral activities.[9][10] The synthesis of the THIQ core is often achieved through classic organic reactions such as the Pictet-Spengler condensation and the Bischler-Napieralski reaction.[9]

Potential Pharmacological Relevance

While no direct experimental data exists for this compound, research on a structurally related isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), offers some intriguing possibilities. Studies have shown that 1MeTIQ, an endogenous amine found in the brain, exhibits neuroprotective effects in various experimental models.[6][8] The proposed mechanisms for 1MeTIQ's neuroprotection include MAO inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[6][8]

It is critical to underscore that the shift in the methyl group from the 1-position (in 1MeTIQ) to the 2-position (in the compound of interest) and the addition of an amine group at the 7-position would significantly alter the molecule's chemical properties and, consequently, its biological activity. Therefore, the known effects of 1MeTIQ should be considered as a rationale for investigating this compound, rather than as predictive of its properties.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To determine the MAO-B inhibitory potential of a novel compound like this compound and compare it to a standard like selegiline, a fluorometric in vitro assay is a common and reliable method. The principle of this assay is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Step-by-Step Methodology
  • Preparation of Reagents:

    • MAO-B Enzyme: Recombinant human MAO-B enzyme is prepared in an appropriate assay buffer.

    • Substrate: A suitable MAO-B substrate, such as kynuramine or benzylamine, is prepared in the assay buffer.

    • Detection Reagent: A solution containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) is prepared.

    • Test Compounds: Serial dilutions of this compound and selegiline (as a positive control) are prepared in the assay buffer. A vehicle control (buffer with no inhibitor) is also included.

  • Assay Procedure:

    • In a 96-well microplate, add the test compounds at various concentrations.

    • Add the MAO-B enzyme solution to each well and incubate for a predefined period to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the detection reagent.

    • Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the chosen probe, e.g., ~530-560 nm / ~590 nm for Amplex Red).

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices
  • Fluorometric Detection: This method is highly sensitive and allows for continuous monitoring of the reaction, providing kinetic data.

  • Recombinant Human Enzyme: Using a recombinant human enzyme ensures that the results are directly relevant to human pharmacology and avoids the confounding variables present in tissue homogenates.

  • Selegiline as a Positive Control: Including a well-characterized inhibitor like selegiline validates the assay's performance and provides a benchmark for comparing the potency of the test compound.

Visualizing the Experimental Workflow and Underlying Pathway

To further clarify the experimental design and the biological context, the following diagrams are provided.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Detection Probe - Test Compounds plate Dispense Compounds & Enzyme into Plate reagents->plate incubate_inhibitor Pre-incubation plate->incubate_inhibitor add_substrate Add Substrate & Detection Reagent incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction read_fluorescence Measure Fluorescence incubate_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro fluorometric MAO-B inhibition assay.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D_receptors Dopamine Receptors (D1, D2, etc.) Dopamine_cleft->D_receptors Binding MAOB MAO-B Dopamine_cleft->MAOB Degradation by signaling Downstream Signaling (e.g., cAMP pathway) D_receptors->signaling Activation Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Selegiline or Novel Inhibitor Inhibitor->MAOB Inhibition

Caption: Simplified dopaminergic signaling and the site of MAO-B inhibition.

Conclusion and Future Directions

This comparative guide highlights the significant disparity in our understanding of selegiline and this compound. Selegiline stands as a well-characterized, potent, and selective irreversible MAO-B inhibitor with established clinical utility. Its mechanism of action and pharmacological profile are supported by extensive experimental data.

In contrast, this compound represents an area of untapped research potential. While the broader THIQ chemical class is known for its diverse biological activities, and a related isomer has shown promise as a neuroprotective agent with MAO-inhibiting properties, there is a critical lack of direct experimental evidence for the compound .

For researchers in drug discovery and development, this presents both a challenge and an opportunity. The clear path forward is to conduct foundational in vitro studies, such as the MAO-B inhibition assay detailed above, to characterize the basic pharmacology of this compound. Determining its potency, selectivity, and mechanism of inhibition (reversible vs. irreversible) will be the first step in ascertaining whether it warrants further investigation as a potential neurotherapeutic agent. Until such data is generated, any comparison with a well-defined drug like selegiline remains speculative, underscoring the importance of rigorous, data-driven inquiry in the scientific process.

References

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central (PMC). [Link]

  • Pharmacology of selegiline. Wikipedia. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

  • Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. ACS Publications. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central (PMC). [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed Central (PMC). [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. PubMed. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health (NIH). [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central (PMC). [Link]

  • The Endogenous Amine 1-Methyl-1,2,3,4- Tetrahydroisoquinoline Prevents the Inhibition of Complex I of the Respiratory Chain Produced by MPP+. ResearchGate. [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

Sources

A Guide to the Independent Verification of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the neuroprotective effects of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (M-THIQ-7-amine). While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to other neuroprotective tetrahydroisoquinolines (THIQs), such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), suggests a strong rationale for investigation.[1] This document outlines a logical, multi-tiered experimental plan, from initial in vitro screening to in vivo validation, designed to rigorously assess its potential as a neuroprotective agent and to elucidate its mechanism of action.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1] Within the context of neurodegenerative diseases, certain endogenous THIQs have emerged as compounds of significant interest. Notably, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties in various experimental models, suggesting that this chemical class holds promise for the development of novel therapeutics for conditions like Parkinson's disease.[2][3]

The subject of this guide, this compound, is a structural analog of these promising compounds. The objective of this document is to propose a systematic and robust methodology for the independent verification of its neuroprotective efficacy, providing a direct comparison with established neuroprotective agents.

Postulated Neuroprotective Mechanisms of Action

Based on the known activities of the parent compound 1MeTIQ and other THIQ derivatives, the neuroprotective effects of M-THIQ-7-amine are likely multifaceted.[1][2] The proposed experimental design will therefore probe several potential mechanisms:

  • Antioxidant and Free Radical Scavenging: Oxidative stress is a key pathological feature of many neurodegenerative diseases.[4] Like its analogs, M-THIQ-7-amine may directly scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant enzymes.[3]

  • Anti-excitotoxic Effects via NMDA Receptor Antagonism: Glutamate-induced excitotoxicity is a major contributor to neuronal cell death. 1MeTIQ has been shown to act as an uncompetitive NMDA receptor antagonist, a property that may be shared by M-THIQ-7-amine.[5][6]

  • Inhibition of Apoptotic Pathways: The compound may interfere with the cellular machinery of programmed cell death, for instance, by modulating the activity of key enzymes like caspases.

  • Anti-inflammatory Action: Neuroinflammation contributes to the progression of neurodegeneration. The compound could potentially modulate inflammatory signaling pathways in glial cells.

  • Inhibition of Pathological Protein Aggregation: A hallmark of many neurodegenerative disorders is the aggregation of specific proteins, such as alpha-synuclein in Parkinson's disease. The compound may interfere with this process.[7]

Figure 1: Postulated multi-target neuroprotective mechanisms of M-THIQ-7-amine.

A Framework for Independent Verification: In Vitro Analysis

The initial phase of verification should focus on in vitro models to establish proof-of-concept, determine effective concentrations, and elucidate the primary mechanism of action in a controlled environment.

Experimental Objective

To quantitatively assess the cytoprotective effects of M-THIQ-7-amine against a known neurotoxin and to dissect its underlying molecular mechanisms in a human dopaminergic cell line.

In Vitro Experimental Workflow

In_Vitro_Workflow SH-SY5Y_Culture Culture SH-SY5Y Neuroblastoma Cells Pre-treatment Pre-treat with M-THIQ-7-amine & Comparative Compounds SH-SY5Y_Culture->Pre-treatment Toxin_Exposure Induce Neurotoxicity (e.g., MPP+) Pre-treatment->Toxin_Exposure Assays Perform Mechanistic Assays Toxin_Exposure->Assays Viability Cell Viability (MTT Assay) Assays->Viability ROS Oxidative Stress (DCFDA Assay) Assays->ROS Apoptosis Apoptosis (Caspase-3 Assay) Assays->Apoptosis Aggregation α-Synuclein Aggregation (Thioflavin T Assay) Assays->Aggregation

Figure 2: Workflow for the in vitro assessment of neuroprotective effects.

Detailed Experimental Protocols

Cell Model: Human neuroblastoma SH-SY5Y cells will be used. This cell line is a well-established model for studying Parkinson's disease-related neurotoxicity as they can be differentiated into a dopaminergic-like phenotype.

Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, will be used to induce mitochondrial dysfunction, oxidative stress, and cell death.

Comparative Compounds:

  • Rasagiline: A potent, irreversible MAO-B inhibitor with established neuroprotective properties.[4][8]

  • Pramipexole: A dopamine agonist known to exert neuroprotective effects through antioxidant and other mechanisms.[9][10]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A structurally related compound with known neuroprotective activity.[1][3]

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of M-THIQ-7-amine and comparative compounds for 2 hours.

    • Introduce MPP+ to the wells (excluding the vehicle control group) at a pre-determined toxic concentration.

    • Incubate for 24 hours at 37°C.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Endpoint: Percentage of cell viability relative to the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until intracellular esterases cleave the acetate groups and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

  • Procedure:

    • Culture and treat cells with the test compounds and MPP+ as described in the MTT assay protocol.

    • After the desired treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with H2DCFDA solution (typically 10 µM) in serum-free media and incubate for 30-45 minutes at 37°C in the dark.[15]

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Endpoint: Relative fluorescence units (RFU) as an indicator of intracellular ROS levels.

Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate that, when cleaved by active caspase-3, releases a fluorophore or chromophore, allowing for quantitative measurement of enzyme activity.

  • Procedure:

    • Culture and treat cells in a 96-well plate as previously described.

    • After treatment, lyse the cells according to the manufacturer's protocol for the chosen caspase-3 assay kit.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader.

  • Endpoint: Fold-change in caspase-3 activity relative to the control group.

Protocol 4: Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils formed by alpha-synuclein.[16] This assay can be performed in a cell-free or cell-based system.

  • Procedure (Cell-Free):

    • Prepare solutions of purified recombinant human alpha-synuclein monomer.

    • In a 96-well plate, combine the alpha-synuclein solution with various concentrations of M-THIQ-7-amine or comparative compounds and Thioflavin T.

    • Induce aggregation by continuous shaking at 37°C in a plate reader capable of taking kinetic readings.

    • Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

  • Endpoint: Lag time and maximum fluorescence intensity, indicative of the kinetics of fibril formation.

Comparative Data Summary (Hypothetical)
CompoundNeuroprotection (MTT) EC₅₀ (µM)ROS Scavenging (DCFDA) IC₅₀ (µM)Caspase-3 Inhibition (% vs. Toxin)α-Synuclein Aggregation Inhibition IC₅₀ (µM)
M-THIQ-7-amine To be determinedTo be determinedTo be determinedTo be determined
Rasagiline152560%>100
Pramipexole10575%>100
1MeTIQ201055%>100
Vehicle ControlN/AN/A0%N/A

A Framework for Independent Verification: In Vivo Analysis

Positive and compelling results from in vitro studies warrant progression to a whole-organism model. This step is critical for evaluating the compound's bioavailability, safety, and efficacy in a complex biological system.

Experimental Objective

To determine if M-THIQ-7-amine can prevent dopaminergic neurodegeneration and ameliorate motor deficits in the MPTP-induced mouse model of Parkinson's disease.

In Vivo Experimental Workflow

In_Vivo_Workflow Acclimatize Animal Acclimatization & Baseline Behavior Treatment Administer M-THIQ-7-amine & Comparative Compounds Acclimatize->Treatment MPTP_Admin Induce Lesion (MPTP Injections) Treatment->MPTP_Admin Behavior Post-Lesion Behavioral Testing MPTP_Admin->Behavior Analysis Euthanasia & Post-mortem Tissue Analysis Behavior->Analysis IHC Immunohistochemistry (TH Staining) Analysis->IHC HPLC Neurochemistry (HPLC) Analysis->HPLC

Figure 3: Workflow for the in vivo assessment of neuroprotective efficacy.

Detailed Experimental Protocol

Animal Model: The subacute MPTP mouse model is a gold standard for preclinical Parkinson's disease research.[17][18] Administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of the human disease.[19]

  • Procedure:

    • Male C57BL/6 mice (8-10 weeks old) will be used.

    • Animals will be randomly assigned to treatment groups: Vehicle + Saline; Vehicle + MPTP; M-THIQ-7-amine + MPTP; Rasagiline + MPTP; Pramipexole + MPTP.

    • Test compounds or vehicle will be administered daily via intraperitoneal (i.p.) injection for a total of 10 days.

    • From day 3 to day 7, mice in the MPTP groups will receive a daily i.p. injection of MPTP (e.g., 20 mg/kg), approximately 30 minutes after the test compound administration. Control animals will receive saline.

    • Behavioral testing (e.g., rotarod test for motor coordination and pole test for bradykinesia) will be conducted 7 days after the final MPTP injection.

    • Following behavioral tests, animals will be euthanized, and brains will be collected for analysis.

  • Endpoint Analysis:

    • Immunohistochemistry: One brain hemisphere will be sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum will be quantified using stereological methods.

    • Neurochemical Analysis: The striatum from the other hemisphere will be dissected and analyzed by High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).

Comparative Data Summary (Hypothetical)
Treatment GroupRotarod Latency (s)Striatal Dopamine (% of Control)Substantia Nigra TH+ Neurons (% of Control)
Vehicle + Saline180 ± 15100%100%
Vehicle + MPTP60 ± 1040%45%
M-THIQ-7-amine + MPTP To be determinedTo be determinedTo be determined
Rasagiline + MPTP120 ± 1275%70%
Pramipexole + MPTP110 ± 1570%65%

Conclusion

The framework presented in this guide outlines a rigorous, logical, and independently verifiable pathway to assess the neuroprotective potential of this compound. By progressing from well-defined in vitro mechanistic studies to a robust in vivo model of Parkinson's disease, researchers can generate the critical data necessary to determine the compound's efficacy and mechanism of action. This multi-tiered approach, with direct comparisons to established neuroprotective agents, ensures a high standard of scientific integrity and provides a clear roadmap for the development of what could be a promising new therapeutic agent for neurodegenerative diseases.

References

  • Iravani, M. M., et al. (2009). Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity. European Journal of Neuroscience. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • NIH National Library of Medicine. (1998). Neuroprotective actions of selegiline. PubMed. Available at: [Link]

  • Naoi, M., et al. (2022). Cellular mechanism of neuroprotection by selegiline and rasagiline in mitochondria and cellular signal transduction. ResearchGate. Available at: [Link]

  • Youdim, M. B. H., et al. (2005). Mechanism of Neuroprotective Action of the anti-Parkinson Drug Rasagiline and Its Derivatives. Journal of Neuroscience Research. Available at: [Link]

  • Kajta, M., et al. (2007). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Uncompetitive NMDA Receptor Antagonists Induce Tolerance to Excitotoxicity. Neurotoxicity Research. Available at: [Link]

  • Iida, M., et al. (1999). Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist. Brain Research. Available at: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Available at: [Link]

  • Weinreb, O., et al. (2016). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences. Available at: [Link]

  • Zou, L., et al. (2000). Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity. Brain Research. Available at: [Link]

  • Protocols.io. (2023). MTT Assay protocol. Protocols.io. Available at: [Link]

  • Schapira, A. H. (2009). Potential neuroprotection mechanisms in PD: focus on dopamine agonist pramipexole. Current Medical Research and Opinion. Available at: [Link]

  • Youdim, M. B. H., et al. (2004). Mechanism of neuroprotective-antiapoptotic action of rasagiline and its derivatives. ResearchGate. Available at: [Link]

  • Mytilineou, C., et al. (1997). Mechanisms of action of pramipexole: Putative neuroprotective effects. Journal of Neurology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Available at: [Link]

  • Kim, H. J., et al. (2015). Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism. Neuroscience Letters. Available at: [Link]

  • Naoi, M., et al. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. Available at: [Link]

  • Magyar, K., & Szende, B. (2004). Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease. CNS Spectrums. Available at: [Link]

  • Wang, X., et al. (2017). Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide. Molecular Medicine Reports. Available at: [Link]

  • Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Selegiline for Parkinson's Symptom Management. Davis Phinney Foundation for Parkinson's. Available at: [Link]

  • Schapira, A. H. (2009). Potential neuroprotection mechanisms in PD: focus on dopamine agonist pramipexole. PubMed. Available at: [Link]

  • Youdim, M. B. H., et al. (2005). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research. Available at: [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Available at: [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. Available at: [Link]

  • Bio-protocol. (2015). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]

  • Stocchi, F., & Olanow, C. W. (2009). Update on ropinirole in the treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment. Available at: [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Available at: [Link]

  • Parvez, S., et al. (2020). Ropinirole induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats. Neurotoxicology. Available at: [Link]

  • Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Charles River Laboratories. Available at: [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Cell Biolabs. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2020). Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. Pharmaceutics. Available at: [Link]

  • Maruyama, W., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research. Available at: [Link]

  • Innoprot. (n.d.). α-synuclein aggregation assay. Innoprot Parkinson's Disease Models. Available at: [Link]

  • Santos, V., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. CORE. Available at: [Link]

  • ResearchGate. (n.d.). Assays for α-synuclein aggregation. ResearchGate. Available at: [Link]

  • Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ornstein, P. L., et al. (1995). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Specificity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complexities of aminergic G protein-coupled receptors (GPCRs), establishing the precise molecular target of a novel compound is paramount. The tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry, is known to interact with a range of biological targets, including dopamine and serotonin receptors.[1][2] This guide provides a comprehensive framework for assessing the specificity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a representative member of this class. We will delve into the requisite experimental workflows, introduce a panel of standard comparator compounds, and explain the causal logic behind each methodological step, empowering researchers to build a robust and self-validating specificity profile.

The Imperative of Specificity in Aminergic GPCR Ligand Development

The physiological effects of dopamine and serotonin are mediated by a diverse family of receptor subtypes, each with distinct signaling pathways and tissue distribution.[3][4] For instance, the dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families often elicit opposing downstream effects.[3] Similarly, the numerous serotonin (5-HT) receptor subtypes are implicated in a wide array of physiological and pathophysiological processes.[4][5] Consequently, a lack of specificity in a therapeutic candidate can lead to off-target effects, diminished efficacy, and unforeseen side effects. This underscores the critical need for a rigorous and multi-faceted approach to specificity assessment early in the drug discovery pipeline.

A Phased Approach to Specificity Profiling

A thorough assessment of a compound's specificity should be approached in a stepwise manner, beginning with primary binding assays to identify potential targets, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist) and downstream signaling.

Phase 1: Target Identification via Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a particular receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for a target receptor by the unlabeled test compound. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

A comprehensive primary screen for a compound like this compound should include a panel of receptors reflecting the known activities of the THIQ scaffold. This panel should minimally include representatives from the dopamine, serotonin, and adrenergic receptor families.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis cell_culture Cells expressing target receptor homogenization Homogenization & Centrifugation cell_culture->homogenization membrane_pellet Isolated cell membranes homogenization->membrane_pellet membranes Receptor Membranes incubation Incubation to Equilibrium membranes->incubation radioligand Radiolabeled Ligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Test Compound (e.g., 2-Methyl-1,2,3,4-THIQ-7-amine) test_compound->incubation filtration Rapid Filtration over Glass Fiber Filters incubation->filtration washing Washing to remove unbound ligand filtration->washing scintillation Scintillation Counting washing->scintillation cpm_data Counts Per Minute (CPM) Data scintillation->cpm_data competition_curve Competition Binding Curve cpm_data->competition_curve ki_value Ki Calculation competition_curve->ki_value G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cells Cells expressing target GPCR plating Plate cells in 96-well plate cells->plating plated_cells Plated Cells agonist Test Compound (Agonist Mode) plated_cells->agonist antagonist Test Compound + Known Agonist (Antagonist Mode) plated_cells->antagonist incubation Incubation agonist->incubation antagonist->incubation cell_lysis Cell Lysis incubation->cell_lysis htrf_reagents Addition of HTRF Reagents (Eu-cryptate Ab & d2-cAMP) cell_lysis->htrf_reagents readout Time-Resolved Fluorescence Reading htrf_reagents->readout fluorescence_data Fluorescence Data readout->fluorescence_data dose_response Dose-Response Curve fluorescence_data->dose_response ec50_ic50 EC50/IC50 Calculation dose_response->ec50_ic50

Caption: Workflow for a cAMP functional assay using HTRF.

Detailed Protocol: cAMP Functional Assay (HTRF)

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest (e.g., CHO-hD1R for a Gs-coupled receptor or CHO-hD2R for a Gi-coupled receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (typically EC80) of a known agonist.

  • Incubation and Lysis:

    • Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells to release the intracellular contents.

  • cAMP Detection:

    • Add the HTRF detection reagents, which typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

  • Data Analysis:

    • Measure the fluorescence at the appropriate wavelengths.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists).

Phase 3: Investigating Biased Agonism with β-Arrestin Recruitment Assays

In addition to G protein-mediated signaling, many GPCRs can also signal through β-arrestin pathways, which can lead to distinct cellular responses. "Biased agonists" are ligands that preferentially activate one pathway over the other. Assessing β-arrestin recruitment is therefore essential for a complete understanding of a compound's functional selectivity.

Experimental Workflow: β-Arrestin Recruitment Assay

G cluster_cell_line Engineered Cell Line cluster_assay_procedure Assay Procedure cluster_detection Signal Detection cluster_analysis Data Analysis gpcr_fusion GPCR fused to Enzyme Fragment A cell_line Stable Cell Line gpcr_fusion->cell_line arrestin_fusion β-arrestin fused to Enzyme Fragment B arrestin_fusion->cell_line plated_cells Plate Engineered Cells add_ligand Add Test Ligand plated_cells->add_ligand incubation Incubation add_ligand->incubation add_substrate Add Chemiluminescent Substrate incubation->add_substrate readout Measure Luminescence add_substrate->readout luminescence_data Luminescence Data readout->luminescence_data dose_response Dose-Response Curve luminescence_data->dose_response ec50_calc EC50 Calculation dose_response->ec50_calc

Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.

Detailed Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

  • Cell Line:

    • Utilize a commercially available cell line (e.g., PathHunter®) that has been engineered to co-express the target GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Assay Execution:

    • Plate the engineered cells in a 96-well plate.

    • Add varying concentrations of the test compound.

    • Incubate the plate to allow for ligand-induced receptor activation and subsequent β-arrestin recruitment.

  • Signal Generation and Detection:

    • The recruitment of the β-arrestin-enzyme fragment to the GPCR-enzyme fragment results in the complementation and reconstitution of the active enzyme.

    • Add a substrate for the reconstituted enzyme that produces a chemiluminescent signal upon cleavage.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 for β-arrestin recruitment.

Synthesizing the Data for a Comprehensive Specificity Profile

By integrating the data from these three assay types, a comprehensive specificity profile for this compound can be constructed.

Example Data Interpretation:

  • High affinity (low nM Ki) for the D2 receptor and >100-fold lower affinity for all other receptors tested: This would suggest that the compound is a selective D2 receptor ligand.

  • Potent agonist activity (low nM EC50) in a D2 receptor cAMP assay and no activity in a D1 receptor cAMP assay: This would confirm that the compound is a functional D2 receptor agonist.

  • Potent EC50 in both the D2 cAMP and β-arrestin recruitment assays: This would indicate that the compound is a balanced agonist at the D2 receptor. A significant difference in potency between the two assays would suggest biased agonism.

Conclusion and Future Directions

The assessment of compound specificity is a cornerstone of modern drug discovery. For a novel compound such as this compound, a systematic and multi-tiered approach is essential to confidently identify its primary molecular target(s) and characterize its functional activity. The workflows and comparator compounds outlined in this guide provide a robust framework for researchers to generate a self-validating and comprehensive specificity profile.

Future investigations should aim to expand the receptor panel to include a wider range of GPCRs and other potential off-targets. In vivo studies are also necessary to correlate the in vitro specificity profile with the compound's physiological effects and to assess its therapeutic potential and safety. By adhering to these principles of scientific integrity and logical experimental design, researchers can significantly enhance the probability of successfully advancing novel therapeutic candidates.

References

  • Wikipedia. Dopamine receptor D1. [Link]

  • PubMed. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors. [Link]

  • Patsnap Synapse. What are D3 receptor agonists and how do they work? [Link]

  • Wikipedia. 5-HT1A receptor. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

  • ACS Publications. Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. [Link]

  • ResearchGate. Dopamine and D1-like selective agonists. [Link]

  • PMC. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. [Link]

  • ACS Publications. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]

  • ResearchGate. General structure of the new series of selective 5-HT 1A receptor agonists. [Link]

  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]

  • The Good Drug Guide. 5-HT1a agonists as antidepressants. [Link]

  • Multispan, Inc. Serotonin GPCR Family Subtypes and Products. [Link]

  • PubMed. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum. [Link]

  • bioRxiv. The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. [Link]

  • Frontiers. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Wikipedia. Quinpirole. [Link]

  • ACS Publications. Novel Serotonergic Psychedelic Agents as 5-HT2A Agonists for Treating Psychosis, Mental Illness, and CNS Disorders. [Link]

  • Wikipedia. 7-OH-DPAT. [Link]

  • Google Patents.
  • IUPHAR/BPS Guide to PHARMACOLOGY. SKF-81297. [Link]

  • ResearchGate. Concentration-response curve of quinpirole (QUIN) (a) and aripiprazole... [Link]

  • PubMed. Quinpirole hydrochloride, a potential anti-parkinsonism drug. [Link]

  • Interlab. Quinpirole is a dopamine D2 receptor agonist with Ki values of 4.8 nM, 24 nM, 30nM and 1900 nM at D2, D3, D4 and D1 receptors respectively. Quinpirole inhibits single pulse dopamine overflow in a con 彙整. [Link]

  • ChEMBL. ChEMBL. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

  • PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. [Link]

  • U.S. Food and Drug Administration. FDA Takes Steps to Restrict 7-OH Opioid Products Threatening American Consumers. [Link]

  • PubMed Central. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. [Link]

  • Texas Department of State Health Services. Serious Illnesses Associated with 7-OH Use. [Link]

Sources

benchmarking 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine against known standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][3] This guide introduces a systematic benchmarking protocol for a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a compound of interest for its potential neuromodulatory and other biological activities.

While extensive research exists for the broader THIQ class, specific experimental data for this compound is not yet publicly available. This guide, therefore, serves as a comprehensive roadmap for its initial characterization. Based on the well-documented activities of structurally related THIQ analogs, particularly their interaction with monoamine oxidases (MAOs) and dopamine receptors, we propose a two-pronged benchmarking strategy.[4][5] This approach will enable a thorough evaluation of the compound's potency, selectivity, and functional activity against established standards in these key target classes.

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds. The methodologies detailed herein are designed to provide a robust and reproducible framework for the initial pharmacological profiling of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its experimental evaluation. The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
CAS Number 14097-40-6[6]
Molecular Formula C₁₀H₁₄N₂[6]
Molecular Weight 162.23 g/mol [6]
XLogP3 1.77580[6]
Density 1.084 g/cm³[6]
Boiling Point 290.805 °C at 760 mmHg[6]
Flash Point 113.132 °C[6]

Proposed Benchmarking Strategy

The benchmarking strategy for this compound is centered on two primary, plausible biological targets for the THIQ scaffold: Monoamine Oxidase (MAO) and the Dopamine D2 Receptor.

Benchmarking_Strategy Test_Compound 2-Methyl-1,2,3,4- tetrahydroisoquinolin-7-amine Target_1 Monoamine Oxidase (MAO) Inhibition Assays Test_Compound->Target_1 Evaluate Inhibitory Potential Target_2 Dopamine D2 Receptor Functional Assays Test_Compound->Target_2   Evaluate      Functional      Activity    MAO_A MAO-A Activity Target_1->MAO_A MAO_B MAO-B Activity Target_1->MAO_B cAMP cAMP Inhibition Assay (G-protein Pathway) Target_2->cAMP Arrestin β-Arrestin Recruitment Assay (G-protein Independent Pathway) Target_2->Arrestin

Caption: Proposed dual-target benchmarking workflow for this compound.

Part 1: Monoamine Oxidase (MAO) Inhibition Profiling

Rationale: Monoamine oxidases are key enzymes in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[7] Given that some THIQ derivatives are known MAO inhibitors, it is critical to assess the activity of this compound against both isoforms to determine its potency and selectivity.

Known Standards for MAO Inhibition
Standard CompoundTarget SelectivityMechanism
Clorgyline MAO-A SelectiveIrreversible Inhibitor[8]
Moclobemide MAO-A SelectiveReversible Inhibitor[8]
Selegiline (L-deprenyl) MAO-B SelectiveIrreversible Inhibitor[8]
Rasagiline MAO-B SelectiveIrreversible Inhibitor[8]
Tranylcypromine Non-selective MAO-A/BIrreversible Inhibitor
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • Kynuramine (Substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorescent probe)

  • This compound

  • Standard Inhibitors (Clorgyline, Selegiline)

  • 96-well black microplates

2. Assay Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound and standard inhibitors in MAO Assay Buffer.

  • Enzyme Incubation: Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well of the microplate.

  • Inhibitor Addition: Add 25 µL of the serially diluted test compound or standard inhibitor to the respective wells. For control wells, add 25 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a substrate working solution containing Kynuramine, HRP, and Amplex® Red in MAO Assay Buffer. Add 50 µL of this working solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic read). Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions (Test Compound & Standards) Add_Inhibitors Add Diluted Compounds to wells Serial_Dilutions->Add_Inhibitors Enzyme_Prep Aliquot MAO-A / MAO-B into 96-well plate Enzyme_Prep->Add_Inhibitors Pre_Incubate Pre-incubate at 37°C (15 min) Add_Inhibitors->Pre_Incubate Reaction_Start Initiate Reaction with Substrate/Probe Cocktail Pre_Incubate->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (30-60 min) Reaction_Start->Kinetic_Read Calc_Rates Calculate Reaction Rates Kinetic_Read->Calc_Rates Percent_Inhibition Determine % Inhibition Calc_Rates->Percent_Inhibition IC50_Curve Generate Dose-Response Curve and calculate IC₅₀ Percent_Inhibition->IC50_Curve

Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

Part 2: Dopamine D2 Receptor Functional Profiling

Rationale: The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological processes.[9] It is a primary target for antipsychotic medications and treatments for Parkinson's disease.[9] THIQ derivatives have been reported to interact with dopamine receptors. Therefore, it is essential to characterize the functional activity of this compound at the D2R to determine if it acts as an agonist, antagonist, or partial agonist. We will assess its activity through two distinct signaling pathways: G-protein dependent cAMP inhibition and G-protein independent β-arrestin recruitment.

Known Standards for Dopamine D2 Receptor Activity
Standard CompoundFunctional Activity
Quinpirole Full Agonist[10]
Bromocriptine Full Agonist
Aripiprazole Partial Agonist
Haloperidol Antagonist
Experimental Protocol 1: cAMP Inhibition Assay

This assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cyclic AMP (cAMP), a hallmark of D2R activation via the Gαi/o pathway.[9]

1. Materials and Reagents:

  • HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • This compound

  • Standard D2R ligands

  • 96- or 384-well assay plates

2. Assay Procedure:

  • Cell Plating: Seed the D2R-expressing cells into assay plates and culture until they reach 80-90% confluency.

  • Compound Addition: Prepare serial dilutions of the test compound and standard ligands. Add the diluted compounds to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage of inhibition of cAMP production against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Experimental Protocol 2: β-Arrestin Recruitment Assay

This assay determines if the test compound induces the recruitment of β-arrestin to the activated D2R, a key event in G-protein independent signaling and receptor desensitization.[3]

1. Materials and Reagents:

  • Cell line co-expressing D2R fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium

  • Substrate for the complemented enzyme (e.g., chemiluminescent or fluorescent)

  • This compound

  • Standard D2R ligands

  • Assay plates

2. Assay Procedure:

  • Cell Plating: Seed the engineered cells into assay plates.

  • Compound Addition: Add serial dilutions of the test compound and standard ligands to the wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Signal Detection: Add the substrate for the complemented enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the maximum response induced by a reference agonist. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximal efficacy (Eₘₐₓ).

D2R_Functional_Assays cluster_cAMP cAMP Inhibition Assay cluster_Arrestin β-Arrestin Recruitment Assay cAMP_Cells Seed D2R-expressing cells cAMP_Add_Cmpd Add Test Compound/ Standards cAMP_Cells->cAMP_Add_Cmpd cAMP_Stimulate Stimulate with Forskolin cAMP_Add_Cmpd->cAMP_Stimulate cAMP_Incubate Incubate at 37°C cAMP_Stimulate->cAMP_Incubate cAMP_Detect Measure intracellular cAMP cAMP_Incubate->cAMP_Detect cAMP_Analysis Calculate EC₅₀/IC₅₀ cAMP_Detect->cAMP_Analysis Arr_Cells Seed engineered cells (D2R/β-arrestin fusion) Arr_Add_Cmpd Add Test Compound/ Standards Arr_Cells->Arr_Add_Cmpd Arr_Incubate Incubate at 37°C Arr_Add_Cmpd->Arr_Incubate Arr_Detect Add Substrate & Measure Signal Arr_Incubate->Arr_Detect Arr_Analysis Calculate EC₅₀ and Eₘₐₓ Arr_Detect->Arr_Analysis

Caption: Comparative workflow for Dopamine D2 receptor functional assays.

Data Summary and Interpretation

The experimental data generated from these assays should be compiled into clear, comparative tables to facilitate the interpretation of the pharmacological profile of this compound.

Table 1: MAO Inhibition Profile

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compound Experimental ValueExperimental ValueCalculated Value
ClorgylineKnown ValueKnown ValueKnown Value
SelegilineKnown ValueKnown ValueKnown Value
TranylcypromineKnown ValueKnown ValueKnown Value

Table 2: Dopamine D2 Receptor Functional Profile

CompoundcAMP Inhibition EC₅₀/IC₅₀ (µM)β-Arrestin Recruitment EC₅₀ (µM)β-Arrestin Eₘₐₓ (% of Full Agonist)Functional Activity
This compound Experimental ValueExperimental ValueExperimental ValueInterpreted
QuinpiroleKnown ValueKnown Value100%Full Agonist
AripiprazoleKnown ValueKnown ValueKnown ValuePartial Agonist
HaloperidolKnown ValueKnown ValueKnown ValueAntagonist

By comparing the experimental values for this compound with those of the known standards, researchers can effectively classify its activity, determine its potency and selectivity, and identify any potential signaling bias at the D2 receptor. This foundational dataset will be instrumental in guiding future structure-activity relationship (SAR) studies and further preclinical development.

References

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). National Institutes of Health. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). NCBI. [Link]

  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. (2016). PubMed. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). PMC - NIH. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). PubMed. [Link]

  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. (2024). PMC - PubMed Central. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem. [Link]

  • Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. PubChem. [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. gplobalsupplier.com. [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. mdpi.com. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Drug and Compound Questions. (2025). ChEMBL Interface Documentation - GitBook. [Link]

  • Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH. [Link]

  • Tetrahydroisoquinoline compounds.
  • US9481666B2 - Substituted dihydroisoquinolinone compounds.
  • CA2263284A1 - Tetrahydroisoquinoline derivatives and their pharmaceutical use.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
  • Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. (2025). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

  • Critical review report: 2-Methyl AP-237. World Health Organization (WHO). [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • What are D2 receptor partial agonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • GPCR β-Arrestin Product Solutions. DiscoverX. [Link]

  • Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6). As a substituted aromatic amine, this compound requires careful handling to mitigate risks to laboratory personnel and the environment. The primary directive for the disposal of this and similar chemicals is to utilize a licensed hazardous waste management service, as in-laboratory treatment is not recommended without a validated and specific protocol.[1][2]

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource (Analogous Compounds)
Acute Toxicity (Oral) May be harmful if swallowed.[4][6]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3][4][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][4][6]
Respiratory Irritation May cause respiratory irritation if inhaled.[6]
Aquatic Toxicity Likely to be harmful to aquatic life.

Physical and Chemical Properties:

PropertyValueSource
CAS Number 14097-40-6[7]
Molecular Formula C10H14N2[7]
Molecular Weight 162.23 g/mol [7]
Appearance Crystalline solidInferred from similar compounds
Storage Room temperature[7]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, it is crucial to be in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.[1][2]

Workflow for Waste Segregation and Storage:

A Step 1: Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Step 2: Select Compatible Waste Container (e.g., HDPE, Glass) A->B  Ensure container is clean and dry C Step 3: Label Container Clearly 'Hazardous Waste', Chemical Name, CAS No. B->C  Use institution-approved labels D Step 4: Segregate from Incompatible Wastes (Acids, Oxidizing Agents) C->D  Prevent hazardous reactions E Step 5: Store in a Designated Satellite Accumulation Area D->E  Cool, dry, well-ventilated area F Step 6: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) E->F  Follow institutional procedures

Caption: Disposal Workflow for this compound Waste.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to collect it in a separate, compatible container.

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill, should be collected in a separate, sealed bag or container labeled as hazardous waste.[9]

  • Containerization:

    • Choose a waste container that is compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid metal containers, as amines can be corrosive.[9]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[1]

  • Labeling:

    • Properly label the hazardous waste container with all required information. This typically includes:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "14097-40-6"

      • The approximate percentage of the compound in the waste mixture.

      • Any other identifiers required by your institution or local regulations.[11]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]

    • Crucially, store this waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.[3]

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a licensed hazardous waste management company.[1][2]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Decision Tree:

A Spill Occurs B Is the spill large or are you untrained? A->B C Evacuate the area. Alert others. Contact EHS/Emergency Services. B->C Yes D Are you trained and is the spill manageable? B->D No D->C No E Don appropriate PPE. D->E Yes F Contain the spill with inert absorbent material. E->F G Carefully collect absorbent and place in a sealed hazardous waste container. F->G H Decontaminate the area with an appropriate cleaning solution. G->H I Label waste container and arrange for disposal. H->I

Caption: Decision-Making Flowchart for Spill Response.

Decontamination Procedures:

For minor spills, after absorbing the bulk of the material:

  • Surface Decontamination: The affected area should be thoroughly cleaned. Some commercial decontamination solutions are available for aromatic amines.[1] Alternatively, a multi-step cleaning process can be employed:

    • Wipe the area with a soap and water solution.

    • Follow with a solvent rinse (e.g., ethanol or isopropanol), if appropriate for the surface.

    • Finish with a final water rinse.

  • Equipment Decontamination: Tools and equipment can be decontaminated by soaking in a suitable cleaning solution, followed by thorough rinsing.[1]

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Retrieved from [Link]

  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubMed. (2000). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • PubMed. (2021, December 6). Reductive inactivation of the hemiaminal pharmacophore for resistance against tetrahydroisoquinoline antibiotics. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubMed. (2000). The solid phase synthesis of tetrahydroisoquinolines having cdc25B inhibitory activity. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylate Safety Data Sheet. Retrieved from [Link]

  • OUCI. (n.d.). Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6). As the toxicological properties of this specific compound have not been fully elucidated, a cautious approach, treating it as a potentially hazardous substance, is mandatory. This document is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for safe laboratory operations.

Section 1: Hazard Assessment and Chemical Profile

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation and, in some cases, severe burns.[1][2][3][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially permanent damage.[1][2][3][5][6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][7]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[3][7][8][9]

Chemical and Physical Properties

PropertyValue
CAS Number 14097-40-6[10][11]
Molecular Formula C10H14N2[10][11]
Molecular Weight 162.23 g/mol [10][11]
Boiling Point 290.8°C at 760 mmHg[10]
Flash Point 113.1°C[10]
Density 1.084 g/cm³[10]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure risk.[12][13][14] The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.[13]

Minimum PPE Requirements:

PPE CategoryMinimum RequirementsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[15] A full-face shield should be worn when there is a significant risk of splashes.Protects against splashes and aerosols that can cause severe eye damage.[15]
Skin Protection Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required.[12][16] Inspect gloves for any signs of degradation or puncture before use.[12] Lab Coat: A chemically resistant lab coat, fully fastened, is mandatory.[12][13] Clothing: Long pants and closed-toe shoes must be worn at all times.[12]Provides a barrier against skin contact, which can lead to irritation, burns, or systemic toxicity.[17][18]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[12][15]Prevents inhalation of potentially harmful aerosols or vapors.[15][18]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Operational Plan for Safe Handling

Adherence to prudent laboratory practices is fundamental for safety.[15][19]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[12][15]

  • Ventilation: Ensure adequate general laboratory ventilation.[8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[8][13]

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, review the planned experiment and identify all potential hazards.[19] Ensure all necessary safety equipment and spill cleanup materials are readily available.[15][19]

  • Aliquotting: When weighing the solid compound, use a disposable weighing boat within the fume hood. Minimize the creation of dust.

  • Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, use an ice bath for cooling.

  • Transfers: When transferring solutions, use a secondary container to minimize the risk of spills.[12]

  • Housekeeping: Maintain a clean and organized workspace.[13] Label all containers with the full chemical name and any known hazards.[19]

Section 4: Emergency and Spill Response

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.

Spill Cleanup Protocol

This protocol is for minor spills (<100 mL) within a chemical fume hood. For major spills, evacuate the area and contact your institution's emergency response team.[20]

  • Control and Contain: Ensure the fume hood is operational. Restrict access to the area. Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial amine spill kit) to create a dike around the spill to prevent it from spreading.[21][22]

  • Neutralization (for Amine Spills): For amine spills, a neutralizing agent such as citric acid or ascorbic acid can be cautiously applied.[20][21] Use pH paper to confirm neutralization.

  • Absorption: Working from the outside in, apply absorbent material to the spill.[21]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[20]

  • Decontamination: Clean the spill area with a suitable decontamination solution.[21][22] There are commercial decontamination solutions specifically designed for aromatic amines.[23]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[22]

Spill Response Workflow

Spill_Response start Spill Occurs control 1. Control & Contain Spill start->control neutralize 2. Neutralize (if applicable) control->neutralize absorb 3. Absorb Material neutralize->absorb collect 4. Collect Waste absorb->collect decontaminate 5. Decontaminate Area collect->decontaminate dispose 6. Dispose of Waste decontaminate->dispose end Response Complete dispose->end

Caption: Minor Chemical Spill Response Workflow.

Section 5: Disposal Plan

All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be treated as hazardous waste.[24][25]

Waste Segregation and Collection
  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[25][26]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including solvents and their approximate percentages.[26]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[25] Keep the container closed except when adding waste.[26]

Disposal Procedure
  • Do not dispose of this chemical down the drain.[13]

  • When the waste container is nearly full, seal it securely.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[24][25] Follow all institutional and local regulations for hazardous waste disposal.[27][28]

References

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. [Link]

  • Lab Manager. (2024). Lab Safety Rules and Guidelines. [Link]

  • Fisher Scientific. Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. (A similar compound).
  • University of California, Riverside. Guide for Chemical Spill Response. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (A similar compound). [Link]

  • Refining Community. (2010). Contamination in Amine Systems. [Link]

  • Fisher Scientific.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Fisher Scientific. Safety Data Sheet: Quinoline, 1,2,3,4-tetrahydro-6-methoxy-. (A similar compound).
  • Chemtron Supply Corporation. (2015). Safety Data Sheet: Steam line neutralizing amine. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • CP Lab Chemicals. 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15362, 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96289, 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Pediatric Oncology Group of Ontario (POGO). (2021). Personal Protective Equipment (PPE). [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Wikipedia. 2-Methyltetrahydroquinoline. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10302, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.